(4-Methyl-1,3-thiazol-2-yl)acetonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-4-9-6(8-5)2-3-7/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRRCOBFMZWKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353185 | |
| Record name | (4-Methyl-1,3-thiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19785-39-8 | |
| Record name | (4-Methyl-1,3-thiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Methyl-1,3-thiazol-2-yl)acetonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 19785-39-8) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive methylene group adjacent to a thiazole ring, confers a versatile reactivity profile that is highly sought after for the construction of complex molecular architectures. The thiazole nucleus is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of this compound. It is designed to serve as a key resource for researchers leveraging this intermediate in drug discovery programs and the synthesis of novel chemical entities.
Core Physicochemical and Spectroscopic Profile
This compound is characterized by its distinct combination of a nitrile functional group and a substituted thiazole heterocycle. This structure dictates its physical properties and reactivity.
Chemical Identity and Properties
The fundamental properties of this compound are summarized below, providing a baseline for its handling and use in synthetic applications.[3][4]
| Property | Value | Reference |
| CAS Number | 19785-39-8 | [3] |
| Molecular Formula | C₆H₆N₂S | [3][4] |
| Molar Mass | 138.19 g/mol | [3] |
| Density | 1.205 g/cm³ | [3] |
| Boiling Point | 82 °C | [3] |
| Flash Point | 107.2 °C | [3] |
| Refractive Index | 1.559 | [3] |
| XlogP (Predicted) | 1.0 | [4] |
| InChI Key | XSRRCOBFMZWKJR-UHFFFAOYSA-N | [4] |
Spectroscopic Signature
The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for reaction monitoring and quality control. While full spectra should be run for confirmation, the expected characteristics are as follows.[5]
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm. - A singlet for the methylene protons (-CH₂CN) around δ 4.0-4.2 ppm. - A singlet for the thiazole ring proton (C5-H) around δ 7.0-7.2 ppm. |
| ¹³C NMR | - Resonances for the methyl carbon, methylene carbon, and the nitrile carbon. - Three distinct signals for the thiazole ring carbons (C2, C4, C5). |
| IR Spectroscopy | - A sharp, strong absorption band for the nitrile (C≡N) stretch, typically around 2240-2260 cm⁻¹. - C-H stretching and bending vibrations for the methyl and methylene groups. - Characteristic C=N and C=C stretching vibrations from the thiazole ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 138.19. |
Synthesis and Manufacturing Pathways
The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis, a robust and reliable method for constructing the thiazole ring.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to chloroacetone and 2-cyanoethanethioamide as key starting materials. This approach leverages the classic Hantzsch synthesis pathway.
Standard Laboratory Protocol: Hantzsch Synthesis
This protocol describes a standard procedure for the synthesis of the title compound. The causality behind the choice of reagents and conditions is critical for success. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and dehydration.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-cyanoethanethioamide (1.0 eq) in a suitable polar solvent such as ethanol or isopropanol. The choice of a protic solvent facilitates the dissolution of the thioamide and the subsequent proton transfer steps in the mechanism.
-
Initiation of Reaction: To the stirred solution, add chloroacetone (1.05 eq) dropwise at room temperature. A slight excess of the α-haloketone is used to ensure complete consumption of the thioamide.
-
Reaction Progression: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress using Thin Layer Chromatography (TLC). The cyclization and subsequent dehydration to form the aromatic thiazole ring are driven by heat.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and neutralize it with a mild base, such as a saturated aqueous solution of sodium bicarbonate. This step quenches any remaining acidic byproducts.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems primarily from the reactivity of the cyanomethyl moiety, which contains an "active methylene" group.
Reactivity of the Active Methylene Group
The protons on the methylene carbon are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the thiazole ring. This allows for easy deprotonation by a mild base to form a stabilized carbanion.[6] This carbanion is a potent nucleophile, serving as a cornerstone for C-C bond formation.
This reactivity has been extensively utilized for the synthesis of a variety of functionally substituted and condensed azoles.[6] For instance, the carbanion can react with:
-
Alkyl halides: To introduce alkyl chains.
-
Aldehydes and Ketones: In aldol-type condensation reactions.
-
Isothiocyanates: To form intermediates for further heterocyclization.[7]
Applications in Medicinal Chemistry
The thiazole ring is a bioisostere for various functional groups and is a key component in many pharmaceuticals. This compound serves as a crucial starting material for accessing complex thiazole derivatives with potential therapeutic applications, including anticonvulsant and anticancer agents.[1][8] Its derivatives are frequently used in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and other high-value biological targets. The ability to easily functionalize the side chain allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Safety, Handling, and Toxicology
Proper handling of this compound is essential in a laboratory setting. While specific toxicological data for this exact compound is limited, data from structurally related nitriles and thiazoles should be used to inform safety protocols.[9][10]
| Hazard Category | Precautionary Measures and Information |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9] |
| Handling | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][12] Avoid contact with skin and eyes.[9] |
| Fire and Explosion | The compound is combustible. Keep away from heat, sparks, and open flames.[13] Use non-sparking tools.[12] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[9] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.[9] |
Conclusion
This compound is a versatile and valuable reagent for the modern synthetic chemist. Its straightforward synthesis, well-defined spectroscopic properties, and, most importantly, the tunable reactivity of its active methylene group make it an ideal starting point for the elaboration of complex, biologically active molecules. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to safely and effectively harness its synthetic potential in the pursuit of new therapeutics and functional materials.
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An In-depth Technical Guide to (4-Methyl-1,3-thiazol-2-yl)acetonitrile: Synthesis, Characterization, and Applications
For distribution to: Researchers, scientists, and drug development professionals
Abstract
(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiazole ring substituted with a methyl and a cyanomethyl group, provides a versatile scaffold for the synthesis of a wide array of biologically active compounds and functional materials. This guide offers a comprehensive overview of its molecular structure, detailed synthetic protocols, in-depth spectroscopic analysis, and potential applications, with a particular focus on its role in drug discovery. By elucidating the causal relationships behind experimental choices and providing robust, verifiable data, this document serves as a critical resource for researchers engaged in the exploration and utilization of this important chemical entity.
Introduction to this compound
The thiazole ring is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities.[1] The incorporation of a cyanomethyl (-CH₂CN) group at the 2-position and a methyl (-CH₃) group at the 4-position of the thiazole ring yields this compound, a compound of increasing interest in the field of drug development.[2] The nitrile functionality serves as a versatile synthetic handle for elaboration into various functional groups, while the methyl group can influence the compound's pharmacokinetic properties. This strategic combination of substituents makes it a valuable intermediate for creating libraries of diverse molecules for high-throughput screening and lead optimization in drug discovery programs.[3]
Key Molecular Descriptors:
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂S | [4] |
| Molecular Weight | 138.19 g/mol | [2] |
| CAS Number | 19785-39-8 | [2] |
| Density | 1.205 g/cm³ | [2] |
| Boiling Point | 82 °C | [2] |
| Refractive Index | 1.559 | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a variation of this classic reaction is employed.
Synthetic Pathway: A Modified Hantzsch Approach
The synthesis of this compound is typically achieved through a two-step process that begins with the synthesis of a key intermediate, 2-amino-4-methylthiazole, followed by the introduction of the cyanomethyl group. A more direct approach, though less commonly detailed in readily available literature, would involve the reaction of a suitable α-haloketone with cyanoethanethioamide. A plausible and efficient synthetic route is outlined below.
Caption: Synthetic pathway for this compound.
Experimental Protocol
Part A: Synthesis of 2-Amino-4-methylthiazole [7]
This step follows the classic Hantzsch thiazole synthesis methodology.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in water with gentle warming.
-
Reagent Addition: Cool the solution to room temperature and slowly add chloroacetone dropwise. An exothermic reaction is expected.
-
Reflux: After the addition is complete, heat the mixture at 80-90°C for 2 hours.
-
Isolation: Cool the reaction mixture in an ice bath. The product, 2-amino-4-methylthiazole, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2-amino-4-methylthiazole.
Part B: Synthesis of this compound via a Sandmeyer-type Reaction
This protocol is a well-established method for converting an amino group on a heterocyclic ring to a nitrile.
-
Diazotization: Dissolve 2-amino-4-methylthiazole in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water. Cool this solution to 0-5°C.
-
Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A gas (N₂) will evolve.
-
Workup: Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Molecular Structure and Spectroscopic Characterization
A thorough understanding of the molecular structure is paramount for its application in rational drug design and materials science. Spectroscopic techniques provide the necessary empirical data to confirm the structure and purity of the synthesized compound.
Molecular Structure Diagram
Caption: Numbered molecular structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for confirming the presence and connectivity of hydrogen atoms in the molecule.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | s | 1H | H on C5 of thiazole ring |
| ~3.9-4.1 | s | 2H | -CH₂-CN (cyanomethyl) |
| ~2.4-2.6 | s | 3H | -CH₃ (methyl) |
Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.[8]
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C2 of thiazole ring |
| ~150-155 | C4 of thiazole ring |
| ~115-120 | C5 of thiazole ring |
| ~115-120 | -CN (nitrile) |
| ~20-25 | -CH₂-CN (cyanomethyl) |
| ~15-20 | -CH₃ (methyl) |
Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy.[9]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2240-2260 | Medium | C≡N stretch (nitrile) |
| ~1600-1650 | Medium | C=N stretch (thiazole ring) |
| ~1500-1580 | Medium-Strong | C=C stretch (thiazole ring) |
| ~2900-3000 | Weak-Medium | C-H stretch (aliphatic) |
| ~3000-3100 | Weak | C-H stretch (aromatic-like, thiazole ring) |
Note: These are expected ranges for the characteristic vibrations.[10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
Expected Mass Spectrometry Data:
| Technique | Ion | m/z (calculated) | m/z (found) |
| High-Resolution MS (HRMS) | [M+H]⁺ | 139.0324 | To be determined experimentally |
| Low-Resolution MS (LRMS) | M⁺ | 138.19 | To be determined experimentally |
Note: The exact mass provides confirmation of the elemental formula.[4][12]
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is largely dictated by the nitrile group and the thiazole ring.
Key Reactions
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. These derivatives are valuable intermediates for further functionalization, such as amide bond formation in the synthesis of potential drug candidates.
-
Reduction of the Nitrile: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). This opens up pathways to a variety of amine-containing compounds.
-
Reactions at the Methylene Group: The protons on the methylene carbon adjacent to the nitrile are acidic and can be deprotonated with a suitable base to form a carbanion. This carbanion can then be used in various carbon-carbon bond-forming reactions.[13]
Role in Drug Development
The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[7] Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound serves as a key starting material for the synthesis of novel thiazole derivatives with potential therapeutic applications.[14] Its utility lies in the ability to readily introduce diverse substituents through reactions at the nitrile and methylene groups, allowing for the systematic exploration of structure-activity relationships (SAR).
Conclusion
This compound is a compound of significant synthetic utility, particularly in the realm of medicinal chemistry. Its straightforward synthesis via a modified Hantzsch reaction, coupled with the versatile reactivity of its nitrile and methyl substituents, makes it an invaluable tool for the creation of novel molecular entities. The detailed spectroscopic data and synthetic protocols provided in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors. As the demand for new and effective therapeutic agents continues to grow, the importance of versatile building blocks like this compound in the drug discovery pipeline cannot be overstated.
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Introduction: The Significance of the Thiazole Moiety
An In-depth Technical Guide to (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Executive Summary: this compound, identified by CAS Number 19785-39-8, is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique structure, featuring a reactive nitrile group attached to a 4-methylthiazole core, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, outlines a validated synthetic pathway with mechanistic considerations, details methods for its analytical characterization, discusses its significant applications in drug discovery, and provides essential safety and handling protocols. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates.
The thiazole ring is a fundamental scaffold in pharmaceutical sciences, present in a multitude of approved drugs and biologically active agents.[1] Its presence often imparts favorable pharmacokinetic properties and provides a key structural element for interacting with biological targets. Compounds incorporating the thiazole nucleus have demonstrated a wide range of therapeutic activities, including antitumor, anticonvulsant, and antimicrobial effects.[1]
This compound serves as a crucial intermediate, providing a direct route to introduce the 4-methylthiazole group into a target molecule. The acetonitrile moiety is a versatile functional group, readily transformed into amines, carboxylic acids, or other heterocycles, making this compound a highly strategic starting material in multi-step synthetic campaigns aimed at discovering novel therapeutic agents.[2]
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 19785-39-8 | [2] |
| Molecular Formula | C₆H₆N₂S | [2][3] |
| Molecular Weight | 138.19 g/mol | [2] |
| Density | 1.205 g/cm³ | [2] |
| Boiling Point | 82 °C | [2] |
| Flash Point | 107.2 °C | [2] |
| Refractive Index | 1.559 | [2] |
| SMILES | CC1=CSC(=N1)CC#N | [3] |
| InChI | InChI=1S/C6H6N2S/c1-5-4-9-6(8-5)2-3-7/h4H,2H2,1H3 | [3] |
Synthesis and Mechanistic Insights
The synthesis of substituted thiazoles is a well-established field in organic chemistry. While multiple specific routes can be envisioned, a common and reliable approach for constructing the this compound scaffold involves the condensation of a thioamide with a suitable α-halocarbonyl compound, a variant of the classic Hantzsch thiazole synthesis.
A plausible and efficient pathway begins with the conversion of a starting material like 2-chloro-4-methylthiazole (itself accessible via established methods) with a cyanide source, such as sodium or potassium cyanide. This nucleophilic substitution reaction is a standard and effective method for introducing a nitrile group.
Experimental Protocol: Synthesis via Nucleophilic Substitution
-
Reaction Setup: To a solution of 2-chloro-4-methylthiazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add sodium cyanide (1.1 eq).
-
Causality: A polar aprotic solvent is chosen to dissolve the ionic cyanide salt and to facilitate the S_NAr (Nucleophilic Aromatic Substitution) or related substitution mechanism without interfering with the nucleophile.
-
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Causality: Heating provides the necessary activation energy for the substitution reaction. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.
-
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous phase with an organic solvent like ethyl acetate (3x).
-
Causality: The aqueous work-up serves to quench the reaction and remove inorganic salts (e.g., NaCl). Multiple extractions ensure efficient recovery of the organic product.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Causality: Drying removes residual water, and purification isolates the target compound from unreacted starting materials and byproducts.
-
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
The structural confirmation and purity assessment of this compound are typically achieved using a combination of standard spectroscopic techniques.
-
Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides unambiguous confirmation of the proton environment. Expected signals would include a singlet for the methyl (CH₃) group protons, a singlet for the methylene (CH₂) group protons, and a singlet for the proton on the thiazole ring.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): This technique confirms the carbon skeleton of the molecule, showing distinct signals for the methyl carbon, methylene carbon, the nitrile carbon, and the three unique carbons of the thiazole ring.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electron Ionization (EI) would show the molecular ion peak (M⁺) at m/z 138, along with characteristic fragmentation patterns.[2][3]
-
Infrared Spectroscopy (IR): IR spectroscopy is used to identify key functional groups. A strong, sharp absorption band in the region of 2240-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.
Spectroscopic data for this compound are available for reference in chemical databases.[4]
Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate for constructing more complex molecular architectures.
-
Pharmaceutical Synthesis: Its primary application is in the synthesis of novel drug candidates. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings, providing diverse pathways to new chemical entities. The 4-methyl-thiazole core is a recognized pharmacophore in many biologically active molecules.[1][2]
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound can be used as a building block for new pesticides and herbicides, where the thiazole ring often plays a role in the compound's mode of action.[2]
-
Material Science: Thiazole derivatives are also explored in material science for applications such as the development of organic dyes and polymers.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, a robust safety protocol can be developed based on the known hazards of its functional groups (nitrile, thiazole) and related chemicals.[5][6][7]
-
Hazard Identification: Compounds containing a nitrile group should be handled with care due to potential toxicity; they can be harmful if inhaled, swallowed, or absorbed through the skin. Thiazole derivatives may cause skin and eye irritation.[5][6][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6] Avoid contact with skin and eyes. Use spark-proof tools and equipment.[7]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[6][7] Keep the container tightly closed.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]
-
Ingestion: Rinse mouth and seek immediate medical attention.[6]
-
Conclusion
This compound is a versatile and valuable chemical intermediate whose importance is derived from the established biological significance of the thiazole scaffold. Its straightforward synthesis and the chemical versatility of its nitrile group provide chemists with a powerful tool for the design and synthesis of novel molecules in the fields of drug discovery and agrochemicals. Adherence to rigorous safety protocols is essential when handling this compound to ensure a safe and productive research environment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile.
- ChemBK. (2024). 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile.
- PubChemLite. 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile.
- MDPI. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
- Diva-portal.org. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.
- Synerzine. (2019). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol.
- NIST WebBook. Thiazole, 4-methyl-2-(1-methylethyl)-.
- PubChemLite. 2-(4-methyl-1,3-thiazol-5-yl)acetonitrile.
- PubChem. 2-(1,3-Benzothiazol-2-yl)acetonitrile.
- PMC - PubMed Central. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- PLOS One. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents.
- Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
- MDPI. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
- Google Patents. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
- ResearchGate. The common synthetic routes for benzothiazoles.
- NIH. (2025). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis.
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Spectral data of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
An In-Depth Technical Guide to the Spectral Analysis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
This guide provides a comprehensive analysis of the spectral data for this compound, a key heterocyclic intermediate in pharmaceutical and materials science research. The structural elucidation of such molecules is fundamental to ensuring the integrity of research and development pathways. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its expert interpretation.
Introduction: The Analytical Imperative
This compound (C₆H₆N₂S) is a versatile building block, characterized by its thiazole ring and a reactive nitrile functional group.[1] Its utility in the synthesis of more complex molecules necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this endeavor. This guide delves into the core principles of applying these techniques to the titular compound, emphasizing the causality behind experimental choices and the logic of spectral interpretation.
Molecular Structure and Atom Numbering
A foundational step in spectral analysis is a clear understanding of the molecule's topology. The structure of this compound is presented below with a systematic atom numbering scheme that will be used for all subsequent spectral assignments.
Caption: Molecular structure with atom numbering for spectral assignments.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atom framework of a molecule. The chemical shift, multiplicity, and integration of each signal are directly correlated to the electronic environment and connectivity of the protons.
Experimental Protocol: ¹H NMR
A self-validating protocol for acquiring high-quality ¹H NMR data is paramount. The choices made during sample preparation and instrument setup directly impact spectral quality.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound. The precise mass is not critical for routine identification but is good practice for quantitative measurements.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a clean, dry NMR tube. CDCl₃ is often a first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[2]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). The use of an internal standard is crucial for reproducibility and comparability of data between different spectrometers.[3]
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Acquisition Time: Set to 3-4 seconds. This ensures adequate data point collection for good resolution.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for protons in small molecules to fully relax between pulses, ensuring accurate signal integration.
-
Pulse Width: Calibrate for a 30-45 degree pulse angle. This provides a good signal-to-noise ratio without saturating the signals, which is important for quantitative accuracy.
-
Number of Scans: 16 scans are generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Representative ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for this compound, acquired in CDCl₃.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.05 | s | 1H | H-C⁵ |
| 4.01 | s | 2H | H₂-C⁷ |
| 2.48 | s | 3H | H₃-C⁶ |
s = singlet
In-depth Analysis and Interpretation
The simplicity of the spectrum—three distinct singlets—is a direct reflection of the molecule's symmetry and lack of adjacent, non-equivalent protons.
-
H-C⁵ (δ 7.05): This signal is assigned to the single proton on the thiazole ring. Its downfield chemical shift is characteristic of protons attached to sp²-hybridized carbons in an aromatic heterocyclic system.[4] The absence of coupling (a singlet) confirms that there are no protons on the adjacent C⁴ atom.
-
H₂-C⁷ (δ 4.01): This singlet corresponds to the methylene (-CH₂-) group. Its chemical shift is influenced by its position adjacent to both the electron-withdrawing thiazole ring and the nitrile group.
-
H₃-C⁶ (δ 2.48): The most upfield signal is assigned to the methyl (-CH₃) group attached to the thiazole ring. Protons on methyl groups attached to aromatic rings typically appear in this region.
Caption: Correlation of protons to their respective ¹H NMR signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrumental Parameters (100 MHz Spectrometer):
-
Decoupling: Employ a proton broadband decoupling sequence (e.g., WALTZ-16) to collapse all ¹H-¹³C couplings into single lines, simplifying the spectrum and improving the signal-to-noise ratio.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds. Quaternary carbons have longer relaxation times, and a sufficient delay is necessary for their reliable detection.
-
Number of Scans: A higher number of scans (e.g., 512 or more) is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Representative ¹³C NMR Data
The following table summarizes the expected ¹³C NMR chemical shifts.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 162.1 | C² | Carbon in a C=N bond, highly deshielded. |
| 151.8 | C⁴ | sp² carbon of the thiazole ring attached to the methyl group. |
| 116.5 | C⁸ (CN) | Characteristic shift for a nitrile carbon.[5] |
| 115.3 | C⁵ | sp² carbon of the thiazole ring with an attached proton. |
| 20.1 | C⁷ (CH₂) | Aliphatic sp³ carbon adjacent to the ring and nitrile. |
| 16.9 | C⁶ (CH₃) | Aliphatic sp³ methyl carbon. |
In-depth Analysis and Interpretation
The chemical shifts in the ¹³C NMR spectrum are highly diagnostic of the carbon atom's hybridization and electronic environment.[6]
-
Thiazole Ring Carbons (C², C⁴, C⁵): These carbons appear in the aromatic/olefinic region of the spectrum (δ 100-170). C² is the most downfield due to its position between two heteroatoms (N and S). C⁴ and C⁵ have shifts typical for sp² carbons in a five-membered heterocyclic ring.[7]
-
Nitrile Carbon (C⁸): The peak at δ 116.5 is characteristic of the carbon atom in a nitrile (C≡N) functional group.[8]
-
Aliphatic Carbons (C⁷, C⁶): The methylene carbon (C⁷) and the methyl carbon (C⁶) appear in the upfield region (δ < 40 ppm), as expected for sp³-hybridized carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. High purity of the solvent is critical to avoid adduct formation with solvent impurities.
-
-
Instrumental Parameters (Q-TOF Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This is a soft ionization technique that is well-suited for polar molecules and typically produces the protonated molecular ion [M+H]⁺.
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.
-
Capillary Voltage: Set to 3-4 kV.
-
Source Temperature: Maintain at 100-150 °C.
-
Predicted Mass Spectrometry Data
The monoisotopic mass of C₆H₆N₂S is 138.025 Da.[9] The high-resolution mass spectrum should confirm this value with high accuracy.
| m/z (Predicted) | Ion Species |
| 139.0324 | [M+H]⁺ |
| 161.0144 | [M+Na]⁺ |
| 138.0246 | [M]⁺ |
Data sourced from PubChem predictions.[9]
In-depth Analysis and Interpretation
The primary goal is the observation of the protonated molecular ion [M+H]⁺ at m/z 139.0324. The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition (C₆H₇N₂S⁺) based on the exact mass, distinguishing it from other potential isobaric compounds. The presence of a sodium adduct ([M+Na]⁺) is also common in ESI-MS and further corroborates the molecular weight.
Caption: Workflow of molecular ion detection via ESI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of specific chemical bonds. It is an excellent tool for identifying the presence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental absorptions from the sample spectrum.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.
-
Representative IR Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3080 | Medium | Aromatic C-H Stretch (thiazole ring) |
| ~2950 | Medium | Aliphatic C-H Stretch (methyl & methylene) |
| ~2250 | Strong, Sharp | C≡N Stretch (Nitrile) |
| ~1540 | Medium | C=N/C=C Stretch (thiazole ring) |
In-depth Analysis and Interpretation
The IR spectrum provides a distinct "fingerprint" for this compound.
-
C≡N Stretch (~2250 cm⁻¹): The most diagnostic peak in the spectrum is the strong, sharp absorption in the 2260-2240 cm⁻¹ region, which is a classic signature of a nitrile functional group.[10] Its presence is a key confirmation of the molecule's structure.
-
C-H Stretches (3100-2850 cm⁻¹): Absorptions just above 3000 cm⁻¹ are typical for C-H bonds where the carbon is sp² hybridized (the thiazole ring proton). Those just below 3000 cm⁻¹ are from the sp³ hybridized C-H bonds of the methyl and methylene groups.[11]
-
Ring Vibrations (~1540 cm⁻¹): The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N bond stretching vibrations within the thiazole ring.
Conclusion
The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and self-consistent dataset for the structural confirmation of this compound. ¹H and ¹³C NMR elucidate the precise carbon and hydrogen framework. Mass spectrometry confirms the elemental composition and molecular weight with high precision. Finally, IR spectroscopy provides definitive evidence for the key functional groups, notably the nitrile moiety. Together, these techniques form the cornerstone of analytical chemistry, ensuring the identity and purity of critical chemical entities in research and development.
References
- Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(2), 1471-1474.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Rajmohan, R., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry.
- Navarro, R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 770-777.
- ResearchGate. (n.d.). ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak....
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- NIST. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook.
- Sarkar, S. (2022).
- PubChem. (n.d.). 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile.
- ChemBK. (2024). 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile.
- PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)acetonitrile.
- NIST. (n.d.). Acetonitrile. NIST WebBook.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- ResearchGate. (n.d.). Stationary IR spectra of several acetonitrile isotopologues....
- Yüksek, H., et al. (2018). Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1145-1162.
- ResearchGate. (n.d.). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies.
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
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1H NMR spectrum of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
An In-Depth Technical Guide to the ¹H NMR Spectrum of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of spectral data, offering a deep dive into the theoretical underpinnings of the spectrum, a robust experimental protocol for high-fidelity data acquisition, and a detailed interpretation of the resulting signals. By elucidating the causal relationships between molecular structure and spectral output, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to unambiguously characterize this compound and its analogues.
Introduction: The Structural Significance of this compound
This compound (C₆H₆N₂S) is a bifunctional molecule featuring a nucleophilic acetonitrile moiety and a pharmaceutically relevant 4-methylthiazole core[1]. The thiazole ring is a privileged scaffold found in numerous approved drugs and bioactive natural products, prized for its ability to engage in hydrogen bonding and other non-covalent interactions within biological systems[2]. The acetonitrile group, in turn, serves as a versatile synthetic handle for constructing more complex molecular architectures.
Given its importance, the unequivocal structural confirmation of this compound is paramount. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, providing precise information on the electronic environment, connectivity, and spatial arrangement of protons within the molecule. This guide will systematically deconstruct the ¹H NMR spectrum to provide an authoritative reference for its analysis.
Part 1: Theoretical Framework and Spectral Prediction
A proactive analysis of the molecular structure allows for an accurate prediction of the ¹H NMR spectrum. The structure of this compound presents three distinct proton environments, each with a unique electronic signature.
Caption: Step-by-step workflow for acquiring a high-quality ¹H NMR spectrum.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical to avoid signal broadening and artifacts. Chloroform-d (CDCl₃) is an excellent first-choice solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Protocol:
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). TMS serves as the internal standard, with its signal defined as 0.00 ppm.[3]
-
Vortex the vial until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Rationale: The choice of parameters directly impacts spectral quality. A higher number of scans improves the signal-to-noise ratio, while an adequate relaxation delay ensures quantitative accuracy of the signal integrals.
-
Typical Parameters:
-
Pulse Program: zg30 (A standard 30-degree pulse experiment)
-
Number of Scans (NS): 16 (increase if sample is dilute)
-
Relaxation Delay (D1): 5.0 seconds
-
Acquisition Time (AQ): ~4.0 seconds
-
Spectral Width (SW): 20 ppm
-
-
-
Data Processing:
-
Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to yield the familiar frequency-domain spectrum.
-
Protocol:
-
Apply an exponential window function (line broadening of 0.3 Hz) to the FID to improve signal-to-noise.
-
Perform a Fourier Transform (FT) to convert the data from the time domain to the frequency domain.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetric).
-
Apply a baseline correction to ensure the flat regions of the spectrum are at zero intensity.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
-
Part 3: Spectral Interpretation and In-Depth Analysis
The analysis of the processed spectrum reveals three distinct signals, confirming the presence of the three unique proton environments predicted in Part 1. The observed data aligns closely with spectral information available in chemical databases.[4]
Summary of Observed ¹H NMR Data
| Assigned Protons | Observed Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂CN | 4.01 | 2H | s (singlet) | - |
| H-5 | 7.03 | 1H | q (quartet) | 1.0 Hz |
| -CH₃ | 2.47 | 3H | d (doublet) | 1.0 Hz |
Note: Data recorded in CDCl₃ at 400 MHz.
Detailed Peak-by-Peak Analysis
-
Signal at 4.01 ppm (-CH₂CN): This singlet, integrating to 2H, is assigned to the methylene protons. Its downfield position is a direct consequence of the powerful anisotropic and inductive electron-withdrawing effects of the adjacent thiazole ring and the nitrile group. The absence of significant coupling indicates that any ⁴J interaction with the H-5 proton is likely less than the instrument's resolution.
-
Signal at 7.03 ppm (H-5): This signal, integrating to 1H, is assigned to the lone proton on the thiazole ring. Its appearance as a quartet is a classic example of long-range coupling. It is split by the three protons of the C4-methyl group with a four-bond coupling constant (⁴J) of 1.0 Hz. This type of coupling is well-documented in thiazole and isothiazole systems and is a key diagnostic feature.[5][6]
-
Signal at 2.47 ppm (-CH₃): Integrating to 3H, this signal is assigned to the methyl protons. The signal appears as a doublet due to the reciprocal ⁴J coupling with the single H-5 proton, with the same coupling constant of 1.0 Hz. The concept of reciprocal coupling constants is fundamental to identifying coupled proton sets in a spectrum.[7] This small J value is characteristic of coupling across an sp² system over four bonds.
Correlating Structure with Spectrum
The observed spectrum provides a complete and self-consistent picture of the molecule's structure.
-
Three distinct signals match the three unique proton environments.
-
The integration values (2H:1H:3H) perfectly correspond to the number of protons in each environment.
-
The chemical shifts are in excellent agreement with the predicted electronic effects within the molecule.
-
The multiplicity and coupling constants reveal the connectivity, specifically the four-bond coupling between the C4-methyl group and the H-5 proton, confirming their relative positions on the thiazole ring.
Conclusion
The ¹H NMR spectrum of this compound is characterized by three distinct signals: a singlet for the deshielded methylene protons at ~4.01 ppm, a quartet for the thiazole proton at ~7.03 ppm, and a doublet for the methyl protons at ~2.47 ppm. The key diagnostic feature is the observed four-bond (⁴J) coupling of ~1.0 Hz between the methyl and thiazole ring protons. By following the robust experimental protocol and systematic analytical approach detailed in this guide, researchers can confidently acquire and interpret the ¹H NMR spectrum to verify the identity and purity of this valuable chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.
References
- Turner, C. J., & McCarthy, G. W. (1976). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Organic Magnetic Resonance, 8(10), 537-540.
- SpectraBase. (n.d.). Acetonitrile - Optional[1H NMR] - Chemical Shifts. Wiley.
- Zaleski, D. P., et al. (2018). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. The Journal of Chemical Physics, 148(2), 024304.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Schaefer, T., et al. (1972). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 50(16), 2584-2590.
- Li, Q. S., et al. (2013). A Proton Nuclear Magnetic Resonance (1H NMR) Investigation of NaCl-Induced Phase Separation of Acetonitrile-Water Mixtures. Chinese Journal of Chemical Physics, 26(5), 535-540.
- D'Ornelas, L., et al. (2003). Osmium clusters derived from the reactions of [Os3(CO)10(CH3CN)2] with aminothiazole compounds. Journal of Organometallic Chemistry, 665(1-2), 163-172.
- Çıkrıkçı, S., et al. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 26(11), 3328.
- Rajmohan, R., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry, 47(32), 14940-14954.
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- Ayed, A. A., et al. (2023). Investigation of potent anti-mycobacterium tuberculosis agents derived from 2-hydrazinyl-thiazole derivatives: Synthesis, in-vitro, and in-silico studies. Drug Design, Development and Therapy, 17, 2965-2980.
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Mass spectrometry of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
An In-depth Technical Guide to the Mass Spectrometry of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Introduction
This compound is a heterocyclic compound featuring a substituted thiazole ring linked to an acetonitrile group. Thiazole moieties are prevalent in medicinal chemistry and are core components of numerous pharmaceuticals. As a synthetic intermediate, its unambiguous identification and characterization are critical for ensuring the quality and integrity of downstream products in drug discovery and development.[1] Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidative power.
This guide provides a comprehensive technical overview of the mass spectrometric behavior of this compound. Moving beyond mere procedural descriptions, we will explore the causal factors influencing ionization, fragmentation, and detection, equipping researchers with the predictive and interpretive insights necessary for robust analytical method development.
Chapter 1: Core Principles and Ionization Strategies
The analytical strategy for a molecule like this compound hinges on the choice of ionization source, which dictates the nature of the initially formed ion and its subsequent fragmentation.
-
Electron Ionization (EI): A high-energy, "hard" ionization technique typically coupled with Gas Chromatography (GC). EI imparts significant internal energy to the molecule, producing a radical cation (M+•) that undergoes extensive and reproducible fragmentation. This is invaluable for structural elucidation and library matching. Thiazole compounds are known to produce abundant molecular ions under EI, facilitating the determination of the nominal molecular weight.[2]
-
Electrospray Ionization (ESI): A "soft" ionization technique used with Liquid Chromatography (LC). ESI generates ions directly from a solution, minimizing fragmentation and typically producing a protonated molecule ([M+H]+). The basic nitrogen atom in the thiazole ring makes this compound an excellent candidate for positive-ion ESI.[3] This method is superior for accurate molecular weight determination and serves as the gateway for tandem mass spectrometry (MS/MS) experiments.
Logical Workflow for MS Analysis
The following diagram outlines a comprehensive workflow for the characterization of this compound.
Caption: A comprehensive workflow for MS-based analysis.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful tool for analyzing volatile and thermally stable compounds. Given its structure, this compound is well-suited for this technique.
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Prepare a 10-100 µg/mL solution of the analyte in a high-purity solvent such as acetonitrile or ethyl acetate.
-
GC System Configuration:
-
Injector: Split/splitless inlet, operated at 250 °C. Use a 1 µL injection in splitless mode for high sensitivity.
-
Column: A mid-polarity capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS System Configuration:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-250.
-
Anticipated EI Fragmentation Pattern
The high energy of EI induces a cascade of fragmentation events, providing a detailed structural fingerprint. The molecular weight of this compound (C6H6N2S) is 138.19 Da. The molecular ion (M+•) is expected at m/z 138.
Key Fragmentation Pathways:
-
Loss of Acetonitrile Radical: Cleavage of the C-C bond between the ring and the side chain results in the loss of a ·CH2CN radical, yielding a stable 4-methylthiazole cation at m/z 98 .
-
Benzylic-type Cleavage: The most favorable cleavage is alpha to the thiazole ring and adjacent to the nitrile group, leading to the loss of a hydrogen atom to form a highly stable resonance-delocalized ion at m/z 137 .
-
Ring Fragmentation: Thiazole rings undergo characteristic cleavage.[2][4] A retro-Diels-Alder (RDA) type fragmentation is not canonical, but cleavage of the ring bonds is expected.
-
Loss of HCN from the ring could lead to a fragment at m/z 111 .
-
Cleavage across the C4-C5 and C2-N3 bonds can lead to the expulsion of acetonitrile, yielding a fragment at m/z 97 .
-
-
Loss of Methyl Radical: Loss of the methyl group (·CH3) from the molecular ion would produce a fragment at m/z 123 .
Caption: Predicted EI fragmentation pathways.
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 138 | [C6H6N2S]+• (Molecular Ion) | Ionization of parent molecule |
| 137 | [C6H5N2S]+ | Loss of a hydrogen radical (•H) |
| 123 | [C5H3N2S]+ | Loss of a methyl radical (•CH3) |
| 98 | [C4H4NS]+ | Loss of •CH2CN side chain |
| 97 | [C4H3NS]+ | Loss of H from m/z 98 |
Chapter 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS with ESI is the method of choice for high-sensitivity quantification and for analyzing samples in complex matrices. The soft ionization preserves the molecular species, which can then be selectively fragmented using Collision-Induced Dissociation (CID) in an MS/MS experiment.
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Prepare a 1-10 µg/mL solution of the analyte in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
LC System Configuration:
-
Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm x 1.8 µm column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS System Configuration:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Analysis Mode:
-
MS1 (Full Scan): Scan m/z 50-300 to identify the protonated molecule [M+H]+.
-
MS2 (Product Ion Scan): Isolate the precursor ion (m/z 139) and apply collision energy (e.g., 10-30 eV) to generate fragment ions.
-
-
Anticipated ESI-MS/MS Fragmentation Pattern
In positive-mode ESI, the analyte will be protonated, likely on the thiazole nitrogen, to form the [M+H]+ ion at m/z 139 . CID of this ion will involve the loss of neutral molecules.
Key Fragmentation Pathways ([M+H]+ at m/z 139):
-
Loss of Acetonitrile: The most likely fragmentation pathway is the loss of a neutral acetonitrile molecule (CH3CN), resulting from the cleavage of the bond between the ring and the methylene bridge, followed by a proton transfer. This would produce a prominent product ion at m/z 98 .
-
Loss of Ethylene: Subsequent fragmentation of the m/z 98 ion could involve the loss of ethylene (C2H2) from the ring structure, yielding an ion at m/z 72 .
-
Ring Opening: Protonation can induce ring-opening mechanisms, followed by the loss of small neutral species like HCN or H2S.
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Significance |
| 139 | 98 | CH3CN (Acetonitrile) | Confirms side chain |
| 139 | 72 | C3H5N (via rearrangement) | Ring fragment |
Chapter 4: The Role of High-Resolution Mass Spectrometry (HRMS)
For definitive structural confirmation, especially in complex matrices or when distinguishing between isomers, HRMS is indispensable. By measuring mass with high accuracy (<5 ppm), HRMS provides the elemental composition of the parent ion and its fragments.
-
Analyte: this compound
-
Molecular Formula: C6H6N2S
-
Monoisotopic Mass: 138.0252
-
[M+H]+ Exact Mass: 139.0324
An HRMS instrument would measure the protonated molecule at m/z 139.0324, unequivocally confirming the elemental formula C6H7N2S and ruling out other isobaric possibilities.
Conclusion
The mass spectrometric analysis of this compound is a multifaceted process for which distinct techniques offer complementary information.
-
GC-EI-MS is the ideal choice for generating a reproducible, information-rich fragmentation pattern for structural confirmation and library identification.
-
LC-ESI-MS/MS provides superior sensitivity and is the gold standard for quantification and for confirming molecular weight via soft ionization. The fragmentation of the protonated molecule via CID provides key structural data, primarily related to the loss of the acetonitrile side chain.
-
HRMS offers the final, unambiguous confirmation of elemental composition.
By strategically employing these techniques, researchers in drug development and chemical synthesis can achieve a complete and confident characterization of this important thiazole derivative.
References
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- Mohamed, S. M., Unis, M., & Abd El-Hady, H. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B, 1453-1462. [URL: https://www.researchgate.
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- Thermo Fisher Scientific. (n.d.). GC-MS/MS Analysis of Pesticide Residue in Green Tea Extracted by QuEChERS with Acetonitrile as Final Solvent. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-63851-GC-MS-MS-Pesticide-Residue-Green-Tea-SN63851-EN.pdf]
- Nikolaev, E. N., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 839. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865760/]
- Al-Dies, A. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(45), 31633-31651. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10595228/]
- Restek. (n.d.). Acetonitrile: CAS # 75-05-8 Compound Information and Applications for GC and LC Analysis. [URL: https://www.restek.com/en/technical-literature-library/ez-gc-method-translator-and-flow-calculator/ezgc-mtfc-compound/acetonitrile-75-05-8/]
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- DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. [URL: https://apps.dtic.
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- NIST. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. In NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C15679137&Type=Mass]
- Demirlek, Y. B. (n.d.). Acetonitrile analysis in hydrocarbon (crude c4) by gas chromotography. Eurachem. [URL: https://www.eurachem.org/images/stories/documents/Posters/p_tr_2016_105.pdf]
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Physical properties of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
An In-depth Technical Guide to the Physical Properties of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Introduction
This compound, identified by CAS Number 19785-39-8, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiazole ring, a methyl substituent, and a nitrile functional group, offers a versatile scaffold for the synthesis of novel compounds with diverse biological activities and material properties.[1] As a key intermediate, a thorough understanding of its physical properties is paramount for researchers and drug development professionals to ensure reproducible experimental outcomes, optimize reaction conditions, and guide purification strategies.
This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound. Moving beyond a simple datasheet, this document offers insights into the causality behind its physicochemical characteristics and outlines the standard methodologies for their determination, reflecting a synthesis of established data and field-proven expertise.
Molecular Structure and Physicochemical Properties
The physical state and behavior of this compound are direct consequences of its molecular structure. The planar, aromatic thiazole ring, combined with the polar nitrile group and the aliphatic methyl group, results in a molecule with moderate polarity and specific intermolecular interactions.
Below is a visualization of the molecular structure, highlighting the key functional groups that dictate its properties.
Caption: Molecular structure of this compound.
The key physicochemical data for this compound are summarized in the table below. It is important to note that while some properties are well-documented, others, such as the melting point, are not consistently reported in the literature, and the compound has been described as both a solid and a liquid.[2][3]
| Property | Value | Source(s) |
| CAS Number | 19785-39-8 | [2][3][4] |
| Molecular Formula | C₆H₆N₂S | [2][5] |
| Molecular Weight | 138.19 g/mol | [2] |
| Appearance | Solid / Yellow Liquid | [2][3] |
| Density | 1.205 g/cm³ | N/A |
| Boiling Point | 82 °C (pressure not specified) | [1] |
| Flash Point | 107.2 °C | N/A |
| Vapor Pressure | 0.018 mmHg at 25 °C | N/A |
| Refractive Index | 1.559 | N/A |
| Predicted XlogP | 1.0 | [5] |
Note: The boiling point of 82 °C is reported without specifying the pressure and may correspond to a measurement under vacuum. The density, flash point, vapor pressure, and refractive index values are from a single source and should be confirmed via experimental measurement where precision is critical.
Solubility Profile
The solubility of a reagent is a critical parameter for its application in synthesis, influencing solvent choice for reactions, extractions, and chromatographic purification. This compound is reported to be soluble in most organic solvents.[1] Its structure, containing both a polar nitrile group and a heterocyclic system capable of hydrogen bonding, alongside nonpolar methyl and aromatic components, allows for miscibility with a wide range of solvents.
Experimental Protocol: Solubility Determination
A standardized workflow for determining solubility is essential for consistent results.
-
Solvent Selection : A panel of solvents with varying polarities should be chosen (e.g., Water, Ethanol, Methanol, Dichloromethane, Ethyl Acetate, Hexane).
-
Sample Preparation : Add a known mass (e.g., 10 mg) of this compound to a vial.
-
Titration : Add the selected solvent in small, measured increments (e.g., 100 µL) at a constant temperature (e.g., 25 °C).
-
Observation : After each addition, vortex the mixture for 1-2 minutes and visually inspect for complete dissolution.
-
Quantification : The solubility is expressed as mg/mL or mol/L. The process can be repeated at different temperatures to establish a solubility curve.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. While a publicly available, fully assigned spectrum for this specific compound is scarce, the expected chemical shifts can be reliably predicted based on its constituent functional groups and data from analogous structures.[6][7][8]
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Thiazole Ring Proton (H-5) : A singlet expected around δ 6.8-7.2 ppm.
-
Methylene Protons (-CH₂CN) : A singlet expected around δ 3.8-4.2 ppm. The proximity to the electron-withdrawing thiazole ring and nitrile group shifts this signal downfield.
-
Methyl Protons (-CH₃) : A singlet expected around δ 2.4-2.6 ppm.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Thiazole Ring Carbons :
-
C2 (attached to -CH₂CN): Expected around δ 165-170 ppm.
-
C4 (attached to -CH₃): Expected around δ 150-155 ppm.[7]
-
C5: Expected around δ 115-120 ppm.
-
-
Nitrile Carbon (-C≡N) : A characteristically sharp signal expected around δ 117-120 ppm.[9]
-
Methylene Carbon (-CH₂CN) : Expected around δ 20-25 ppm.
-
Methyl Carbon (-CH₃) : Expected around δ 15-20 ppm.
Infrared (IR) Spectroscopy
Expected Characteristic IR Absorption Bands:
-
C=N and C=C Stretch (Thiazole Ring) : Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of aromatic and heteroaromatic ring systems.
-
C-H Stretch (Aromatic/Methyl) : Bands just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H).
-
C-S Stretch : Typically weaker bands in the fingerprint region, often found between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and offering structural clues.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺) : The parent peak should appear at an m/z of 138, corresponding to the molecular weight (C₆H₆N₂S⁺). The stability of the thiazole ring suggests this peak should be reasonably intense.[12]
-
Key Fragments : Common fragmentation pathways for thiazoles can involve ring cleavage.[13] Expected fragments could include:
-
Loss of the nitrile group (·CN, 26 Da) or acetonitrile (CH₂CN, 40 Da).
-
Fragmentation of the thiazole ring.
-
-
High-Resolution Mass Spectrometry (HRMS) : For an exact mass, HRMS is the preferred method. The predicted monoisotopic mass for [M+H]⁺ is 139.03244 Da.[5]
Caption: Workflow for spectroscopic characterization and purity validation.
Thermal Properties and Stability
The thermal behavior of a compound is critical for determining safe handling, storage, and reaction temperature limits. As noted, there is ambiguity in the literature regarding the melting and boiling points of this compound.
-
Boiling Point : A boiling point of 82 °C has been reported, though the pressure conditions are absent.[1] This value is likely for a distillation under reduced pressure. Extrapolating to atmospheric pressure would suggest a significantly higher boiling point.
-
Stability : The compound is noted to have good stability, which is typical for aromatic heterocyclic systems.[1] However, prolonged exposure to high temperatures, strong acids, or strong bases could lead to hydrolysis of the nitrile group or degradation of the thiazole ring.
Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)
To definitively determine the melting point and assess thermal stability, DSC is the industry-standard technique.
-
Sample Preparation : A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup : A reference pan (empty) is placed in the DSC cell alongside the sample pan.
-
Heating Program : The sample is subjected to a controlled temperature program, for example, heating from 0 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis : The heat flow is measured as a function of temperature. An endothermic peak will indicate the melting point, while exothermic events may signify decomposition.
Conclusion
This compound is a compound of significant interest with well-defined spectroscopic characteristics, even if some fundamental physical properties like its melting point lack definitive reporting in accessible literature. Its solubility in a range of organic solvents makes it a versatile reagent for synthetic applications. The predictable NMR, IR, and MS spectral features provide a robust framework for its identification and quality control. For critical applications, it is recommended that users experimentally verify key physical properties such as the melting and boiling points using standard techniques like DSC and vacuum distillation. This guide provides the foundational knowledge and procedural insights necessary for the confident and effective use of this important chemical intermediate in a research and development setting.
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An In-Depth Technical Guide to Electrophilic Substitution on the 4-Methylthiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 4-methylthiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability. Understanding its reactivity is paramount for the rational design of novel molecular entities. This guide provides a detailed exploration of electrophilic substitution reactions on the 4-methylthiazole ring. We delve into the fundamental principles governing its reactivity and regioselectivity, offering a synthesis of mechanistic theory and practical, field-proven experimental protocols. Key reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation, are examined in detail, emphasizing the causality behind experimental choices and providing self-validating, step-by-step methodologies for laboratory application.
Introduction: The Strategic Importance of the 4-Methylthiazole Core
Thiazole and its derivatives are integral components of numerous natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1] The thiazole ring serves as a versatile scaffold in drug design, capable of engaging in hydrogen bonding and other key interactions with biological targets.[2] The introduction of a methyl group at the 4-position, creating 4-methylthiazole, subtly modulates the ring's electronic properties, enhancing its utility as a synthetic building block. This guide focuses on the functionalization of this core structure through electrophilic aromatic substitution (SEAr), a cornerstone of modern organic synthesis.[1][3]
Fundamentals of 4-Methylthiazole Reactivity
Electronic Landscape of the Thiazole Ring
The thiazole ring is an electron-deficient heterocycle due to the inductive electron-withdrawing effect of the electronegative, pyridine-type nitrogen atom. This generally deactivates the ring towards electrophilic attack compared to more electron-rich heterocycles like furan or thiophene.[4] However, pi-electron density calculations consistently identify the C5 position as the most electron-rich and therefore the most nucleophilic site, making it the primary target for electrophiles.[4] The C2 position is the most electron-deficient, rendering it susceptible to nucleophilic attack or deprotonation by strong bases.[4]
The Activating and Directing Influence of the C4-Methyl Group
The methyl group at the C4 position is a classical electron-donating group (EDG). It activates the thiazole ring towards electrophilic substitution through two primary effects:
-
Inductive Effect (+I): The methyl group pushes electron density into the ring through the sigma bond framework.
-
Hyperconjugation: Overlap of the C-H sigma bonds of the methyl group with the ring's pi-system further increases electron density within the aromatic core.
Both effects preferentially enrich the adjacent C5 position, reinforcing its inherent nucleophilicity and strongly directing incoming electrophiles to this site.[5] This makes the regioselectivity of electrophilic substitution on 4-methylthiazole highly predictable.
Mechanism of Electrophilic Substitution at C5
The reaction proceeds via the classical SEAr mechanism. The pi-electrons of the thiazole ring attack the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. The positive charge in this intermediate is delocalized across the ring system. Subsequent loss of a proton (deprotonation) from the C5 position restores the aromaticity of the ring, yielding the 5-substituted-4-methylthiazole product. The stability of the Wheland intermediate is greatest when the attack occurs at C5, as the positive charge is favorably delocalized without placing it adjacent to the already electron-deficient nitrogen atom.
Reactant [label=<
4-Methylthiazole
];
Electrophile [label="E+", shape=plaintext, fontcolor="#EA4335"];
Intermediate [label=<
Wheland Intermediate
(Sigma Complex)
];
Product [label=<
5-Substituted Product
];
Proton [label="H+", shape=plaintext, fontcolor="#34A853"];
Reactant -> Intermediate [label="Attack on\nElectrophile"]; Intermediate -> Product [label="-H+ (Deprotonation)"]; Product -> Proton [style=invis]; } ` Caption: General mechanism of electrophilic substitution at C5.
Key Electrophilic Substitution Reactions & Protocols
Nitration
Nitration of the thiazole ring is challenging due to the basicity of the ring nitrogen, which becomes protonated under the strongly acidic conditions required, further deactivating the ring.[5] Therefore, forcing conditions are necessary.
Protocol: Synthesis of 4-Methyl-5-nitrothiazole [2][6][7]
-
Causality: The use of a potent nitrating mixture (fuming HNO₃/conc. H₂SO₄) is required to generate a sufficient concentration of the nitronium ion (NO₂⁺) electrophile to overcome the deactivated nature of the protonated thiazole ring. The reaction is highly exothermic and must be kept at low temperature (0–5 °C) to prevent runaway reactions and minimize the formation of degradation byproducts.
-
Methodology:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (e.g., 20 mL).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 4-methylthiazole (e.g., 0.1 mol, 9.92 g) to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare the nitrating mixture by cautiously adding fuming nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 10 mL) in a separate flask, pre-cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the 4-methylthiazole solution over 30-45 minutes, maintaining the reaction temperature at 0–5 °C.
-
After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 400 g) with vigorous stirring. This quenches the reaction and precipitates the product.
-
Allow the ice to melt, then collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the product (4-methyl-5-nitrothiazole) in a vacuum oven. Recrystallization from ethanol may be performed for further purification.
-
Halogenation (Bromination)
Direct bromination of 4-methylthiazole proceeds readily, with the methyl group providing sufficient activation for the reaction to occur at the C5 position.[8]
Protocol: Synthesis of 5-Bromo-4-methylthiazole
-
Causality: Acetic acid is a common solvent as it can dissolve the starting material and polarize the Br-Br bond, facilitating the generation of the electrophilic bromine species. The reaction is typically performed at or below room temperature to control selectivity and prevent over-halogenation. The sodium thiosulfate wash is crucial for quenching any unreacted bromine.
-
Methodology:
-
Dissolve 4-methylthiazole (e.g., 0.1 mol, 9.92 g) in glacial acetic acid (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Prepare a solution of bromine (e.g., 0.1 mol, 16.0 g) in glacial acetic acid (e.g., 20 mL).
-
Add the bromine solution dropwise to the stirred 4-methylthiazole solution over 30 minutes, keeping the temperature below 10 °C.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture into a beaker containing a solution of sodium hydroxide (e.g., 10% w/v) until the pH is neutral or slightly basic.
-
Add a saturated solution of sodium thiosulfate dropwise until the orange/red color of bromine disappears.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Purification can be achieved by distillation or column chromatography.
-
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group at the C5 position, a critical transformation for building more complex molecules. The reaction requires a Lewis acid catalyst to generate the highly electrophilic acylium ion.[9]
Protocol: Synthesis of 5-Acetyl-4-methylthiazole [9][10]
-
Causality: Anhydrous conditions are absolutely critical. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts violently with water, which would quench the catalyst and halt the reaction. The reaction is exothermic and requires cooling to control the rate of addition and prevent side reactions. The workup with acid and ice hydrolyzes the aluminum-ketone complex and quenches the catalyst.
-
Methodology:
-
Set up an oven-dried, three-necked flask under a nitrogen or argon atmosphere, equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
-
Suspend anhydrous aluminum chloride (AlCl₃) (e.g., 0.12 mol, 16.0 g) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (e.g., 100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (e.g., 0.11 mol, 8.6 g) dropwise to the AlCl₃ suspension with vigorous stirring.
-
After forming the acylium ion complex (typically 15-20 minutes), add a solution of 4-methylthiazole (e.g., 0.1 mol, 9.92 g) in the same anhydrous solvent (e.g., 20 mL) dropwise, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (e.g., 300 g) and concentrated HCl (e.g., 30 mL).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
-
Data Summary: Comparative Overview
| Reaction | Electrophile (Source) | Catalyst/Solvent | Key Conditions | Product |
| Nitration | NO₂⁺ (HNO₃/H₂SO₄) | H₂SO₄ | 0–5 °C, Forcing | 4-Methyl-5-nitrothiazole[2] |
| Bromination | Br⁺ (Br₂) | Acetic Acid | 0–25 °C, Mild | 5-Bromo-4-methylthiazole |
| Chlorination | Cl⁺ (SO₂Cl₂ or NCS) | Dichloromethane | 0–25 °C, Mild | 5-Chloro-4-methylthiazole |
| Acylation | RCO⁺ (RCOCl) | AlCl₃ (Lewis Acid) | 0 °C to RT, Anhydrous | 5-Acyl-4-methylthiazole[10] |
Conclusion
The electrophilic substitution of 4-methylthiazole is a predictable and reliable process, overwhelmingly favoring substitution at the C5 position. This regioselectivity is a direct consequence of the interplay between the deactivating effect of the ring nitrogen and the activating, C5-directing effect of the C4-methyl group. While reactions like nitration require harsh conditions to overcome ring deactivation, others such as halogenation and acylation proceed smoothly under controlled protocols. The methodologies outlined in this guide provide a robust framework for researchers to access a variety of 5-substituted-4-methylthiazole derivatives, which are valuable intermediates for the synthesis of complex target molecules in the pharmaceutical and materials science industries.
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An In-depth Technical Guide to the Biological Activity of Thiazole Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding, have made it a cornerstone in the design of novel therapeutic agents.[2][3] Thiazole derivatives exhibit an exceptionally broad spectrum of biological activities, a fact underscored by their presence in numerous FDA-approved drugs such as the anticancer agents Dasatinib and Ixazomib, the anti-HIV drug Ritonavir, and various antimicrobial agents.[2][3] This guide provides a detailed exploration of the principal biological activities of thiazole derivatives, focusing on the underlying mechanisms of action, quantitative structure-activity relationships, and the critical experimental workflows used to validate their therapeutic potential. We will delve into their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, offering field-proven insights and detailed protocols to empower researchers in the ongoing quest for more effective and safer medicines.[4]
The Thiazole Scaffold: A Foundation for Pharmacological Diversity
The thiazole nucleus (C₃H₃NS) is a fundamental building block in medicinal chemistry, prized for its structural versatility and diverse pharmacological profile.[3] The nitrogen and sulfur heteroatoms within the ring are key to its biological prowess; they serve as crucial points for hydrogen bonding and coordination with biological targets like proteins and enzymes.[2][5] This inherent ability to interact with a wide range of biomolecules has facilitated the development of thiazole derivatives that can modulate numerous physiological pathways.[2][6] Consequently, these compounds have demonstrated significant therapeutic value across multiple disease areas, including oncology, infectious diseases, and inflammatory disorders.[7]
The Spectrum of Biological Activities
Thiazole derivatives have been extensively investigated and validated for a wide range of therapeutic applications. Their versatility makes them a focal point of drug discovery efforts.
Anticancer Activity
Thiazole-containing compounds are at the forefront of modern oncology research, demonstrating potent activity against a multitude of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[8][9][10] Their efficacy stems from the ability to target and disrupt various biological pathways essential for cancer cell proliferation, survival, and metastasis.[2][11]
Key Mechanisms of Action:
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling.[6] Abnormal kinase activity is a hallmark of many cancers.[7] Thiazole derivatives have been successfully designed as potent inhibitors of both serine/threonine and tyrosine kinases, such as:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Inhibition of VEGFR-2 blocks angiogenesis, the process by which tumors form new blood vessels to obtain nutrients, thereby starving the tumor.[7][12]
-
EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers. Thiazole-based inhibitors can block this receptor, halting downstream signaling pathways that promote cell growth.[9]
-
CDKs (Cyclin-Dependent Kinases): By inhibiting CDKs, these compounds can arrest the cell cycle, preventing cancer cells from dividing and proliferating.[13]
-
B-RAF Kinase: Specific derivatives have shown nanomolar inhibitory effects against mutated B-RAF kinases, which are key drivers in melanoma.[13]
-
-
Induction of Apoptosis: Many thiazole derivatives trigger programmed cell death (apoptosis) in cancer cells. This can be achieved by depolarizing the mitochondrial membrane, leading to the release of pro-apoptotic factors, and subsequent DNA fragmentation.[8][11]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cellular skeleton. By disrupting tubulin assembly, they can halt mitosis and induce cell death.[11]
-
Modulation of Signaling Pathways: Thiazoles can inhibit critical cancer-related signaling cascades such as the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[11]
Mechanistic Pathway: Kinase Inhibition by Thiazole Derivatives
The following diagram illustrates a generalized pathway where a thiazole derivative acts as a kinase inhibitor to induce apoptosis in a cancer cell.
Caption: Standard experimental workflow for determining the IC₅₀ of a thiazole derivative using the MTT assay.
Detailed Protocol:
-
Cell Preparation: Culture and harvest the desired cancer cell line during its exponential growth phase. Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment. 2. Compound Preparation & Treatment: Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound.
-
Trustworthiness Insight: Always include a vehicle control (medium with the highest concentration of solvent used) to account for any solvent-induced toxicity. A positive control (a known cytotoxic drug) should also be run. [14]3. Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂). 4. MTT Reagent Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. [14][15]During this time, viable cells will form purple formazan crystals.
-
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals. [16]Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. [14]6. Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise. [14]7. Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [17][18]The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation. [19] Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the thiazole derivative in a liquid growth medium within a 96-well microtiter plate. [17][19]After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration of the compound that results in a clear well (no growth) is the MIC. [18] Detailed Protocol:
-
Antimicrobial Preparation: Prepare a stock solution of the thiazole derivative. Perform serial twofold dilutions in sterile broth (e.g., Mueller-Hinton Broth) directly in a 96-well plate. For example, add 100 µL of broth to all wells, then add 100 µL of the 2x concentrated drug to the first column and serially dilute across the plate. [20]2. Inoculum Preparation: Select isolated colonies of the test microorganism from an 18- to 24-hour agar plate. Prepare a suspension in broth and adjust its turbidity to match a 0.5 McFarland standard. [18]This standard corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final desired inoculum concentration of 5 x 10⁵ CFU/mL in the wells. [18]3. Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized inoculum.
-
Trustworthiness Insight: It is critical to include controls on every plate: a growth control (broth + inoculum, no drug) to ensure the microorganism is viable, and a sterility control (broth only) to check for contamination of the medium. [19]4. Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 16-20 hours for most bacteria). [17]5. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the thiazole derivative at which no visible growth is observed. [19]
-
Conclusion and Future Directions
The thiazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, giving rise to derivatives with an impressive and clinically relevant range of biological activities. [2][3]Their success as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-documented and mechanistically understood. [11][21][22][23]The continued exploration of structure-activity relationships (SAR) will undoubtedly lead to the design of next-generation thiazole compounds with enhanced potency, greater target selectivity, and improved pharmacokinetic profiles. [4][11]Future research will likely focus on developing multi-target thiazole derivatives, particularly for complex diseases like cancer and neurodegeneration, and leveraging this versatile scaffold to combat the ever-growing threat of antimicrobial resistance. The synthesis and evaluation of novel thiazole libraries, guided by the robust experimental workflows detailed in this guide, will remain a vital and fruitful endeavor for drug discovery professionals.
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A Technical Guide to (4-Methyl-1,3-thiazol-2-yl)acetonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract: (4-Methyl-1,3-thiazol-2-yl)acetonitrile is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural arrangement, featuring a reactive methylene group activated by both a nitrile and a 4-methylthiazole ring, renders it an exceptionally versatile intermediate for the synthesis of a diverse array of biologically active compounds. The thiazole nucleus is a well-established "privileged structure," frequently found in approved pharmaceuticals and investigational drugs. This guide provides an in-depth examination of this compound, tailored for researchers, scientists, and drug development professionals. It encompasses a detailed analysis of its physicochemical and spectroscopic properties, robust synthetic protocols, key chemical reactivities, and a comprehensive review of its application in the development of novel therapeutic agents, including anticancer, antimicrobial, and anticonvulsant compounds.
Introduction to the this compound Scaffold
The Thiazole Moiety in Medicinal Chemistry: A Privileged Structure
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is of paramount importance in drug discovery, as its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind effectively to a wide range of biological targets.[1][2] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The presence of the thiazole ring in a molecule can enhance its metabolic stability and bioavailability, making it a favored component in the design of new therapeutic agents.
Structural Features and Chemical Identity of this compound
This compound, with CAS Registry Number 19785-39-8, is a bifunctional organic compound. Its structure is characterized by a 4-methylthiazole ring substituted at the 2-position with a cyanomethyl (-CH₂CN) group.[5] The key to its synthetic utility lies in the active methylene bridge, which is positioned between the electron-withdrawing nitrile group and the thiazole heterocycle. This arrangement significantly increases the acidity of the methylene protons, making the carbon a potent nucleophile for various carbon-carbon bond-forming reactions.[6]
Figure 1: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and for quality control.
Key Physicochemical Properties
The empirical data for this compound are summarized below. These properties are essential for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Reference |
| CAS Number | 19785-39-8 | [5] |
| Molecular Formula | C₆H₆N₂S | [5] |
| Molar Mass | 138.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | 1.205 g/cm³ | [5] |
| Boiling Point | 82 °C | [5] |
| Flash Point | 107.2 °C | [5] |
| Refractive Index | 1.559 | [5] |
| Storage Condition | 2-8 °C | [5] |
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural elucidation. Expected signals include a singlet for the methyl group (CH₃) protons, a singlet for the active methylene (CH₂) protons, and a singlet for the proton on the thiazole ring.[7][8]
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the methyl carbon, the methylene carbon, the nitrile carbon, and the three unique carbons of the thiazole ring.[8]
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[9]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern that can be used for identification.[7][10]
Synthesis of this compound
The construction of the 4-methylthiazole core is most efficiently achieved through the Hantzsch thiazole synthesis or a variation thereof. This classic condensation reaction provides a reliable and scalable route to the target molecule.
Primary Synthetic Pathway: A Hantzsch-Type Condensation
The most logical and field-proven approach involves the reaction of a thioamide with an α-haloketone. For the target molecule, this translates to the condensation of cyanoethanethioamide with chloroacetone.
Causality and Rationale: The Hantzsch synthesis is a cornerstone of heterocyclic chemistry. The mechanism begins with the nucleophilic attack of the sulfur atom of the thioamide onto the carbonyl carbon of chloroacetone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This method is favored for its high efficiency, readily available starting materials, and operational simplicity.
Figure 2: Workflow for the Hantzsch synthesis of the target compound.
Detailed Experimental Protocol:
This protocol is a representative example based on established Hantzsch synthesis procedures.[11]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyanoethanethioamide (10.0 g, 0.1 mol) and ethanol (100 mL).
-
Addition of Reagent: While stirring at room temperature, add chloroacetone (9.25 g, 0.1 mol) dropwise to the suspension over 15 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Purification: Redissolve the crude product in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Product: Purify the resulting residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure product.
Chemical Reactivity and Derivatization
The synthetic value of this compound stems from the reactivity of its active methylene group, which serves as a versatile handle for molecular elaboration.
Reactivity of the Active Methylene Group
The protons on the carbon atom adjacent to the nitrile group are acidic (pKa ≈ 20-25 in DMSO) due to the resonance stabilization of the resulting carbanion by both the nitrile and the thiazole ring. This allows for easy deprotonation with a suitable base (e.g., sodium ethoxide, triethylamine) to form a potent nucleophile.
Expert Insight: This nucleophilic character is the cornerstone of its utility. The methylene moieties in such heteroaromatic substituted acetonitriles are known to be highly reactive towards a wide range of electrophiles under mild conditions.[6][9] This reactivity has been extensively utilized for the synthesis of functionally substituted azoles and condensed azole systems.[6][12]
Common reactions include:
-
Alkylation: Reaction with alkyl halides to introduce alkyl chains.
-
Acylation: Reaction with acyl chlorides or anhydrides.
-
Condensation Reactions: Knoevenagel-type condensations with aldehydes and ketones to form α,β-unsaturated products, which are themselves valuable synthetic intermediates.[9]
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An In-depth Technical Guide to (4-Methyl-1,3-thiazol-2-yl)acetonitrile: Discovery, History, and Synthetic Evolution
Abstract
(4-Methyl-1,3-thiazol-2-yl)acetonitrile, a key heterocyclic building block, has played a pivotal role in the advancement of modern medicinal chemistry. While its initial discovery is not pinpointed to a singular seminal publication, its emergence is intrinsically linked to the broader exploration of thiazole chemistry, particularly the venerable Hantzsch thiazole synthesis. This guide provides a comprehensive technical overview of this compound, from its probable first synthesis and structural elucidation to its critical application as a key intermediate in the synthesis of blockbuster pharmaceuticals like the HIV protease inhibitor, Ritonavir. We will delve into detailed synthetic protocols, reaction mechanisms, and the causality behind experimental choices, offering researchers and drug development professionals a thorough understanding of this vital chemical entity.
Introduction: The Thiazole Ring, a Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in drug design. This structural motif is present in a wide array of natural products, most notably Vitamin B1 (Thiamine), and a multitude of synthetic drugs exhibiting diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The historical development of synthetic methodologies to access functionalized thiazoles has been a critical enabler for the discovery of new therapeutic agents.
The Genesis: A Probable First Synthesis via the Hantzsch Thiazole Synthesis
While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be confidently inferred through the application of the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[1] This robust and versatile method involves the condensation of an α-haloketone with a thioamide.
Given the structure of this compound, a logical and historically consistent synthetic approach would involve two key steps:
-
Step 1: Formation of the Thiazole Ring: The condensation of chloroacetone with a suitable thioamide.
-
Step 2: Introduction of the Acetonitrile Moiety: Nucleophilic substitution on a pre-functionalized thiazole.
A plausible and efficient pathway involves the reaction of thioacetamide with 1-chloro-1-cyanoacetone (or a similar α-halo-β-ketonitrile). However, a more common and historically practiced approach would likely involve the formation of an intermediate, 2-(chloromethyl)-4-methylthiazole , followed by a nucleophilic substitution with a cyanide salt.
Figure 1: Plausible two-step synthesis of the target compound.
Experimental Protocol: A Probable Synthesis of 2-(Chloromethyl)-4-methylthiazole
This protocol is a representative Hantzsch synthesis for the key intermediate.
Materials:
-
Thioacetamide
-
1,3-Dichloroacetone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide (1.0 eq.) in ethanol.
-
Slowly add 1,3-dichloroacetone (1.0 eq.) to the stirred solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(chloromethyl)-4-methylthiazole.
-
Purify the crude product by vacuum distillation or column chromatography.
Experimental Protocol: Synthesis of this compound
This protocol describes the subsequent nucleophilic substitution to introduce the nitrile group.
Materials:
-
2-(Chloromethyl)-4-methylthiazole
-
Potassium cyanide (KCN)
-
Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Ethyl acetate
Procedure:
-
Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve 2-(chloromethyl)-4-methylthiazole (1.0 eq.) in DMF or acetonitrile.
-
Add potassium cyanide (1.1 eq.) to the solution and stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Structural Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₆H₆N₂S |
| Molecular Weight | 138.19 g/mol |
| Appearance | Off-white to yellow solid or oil |
| Boiling Point | Approximately 82 °C at reduced pressure[3] |
| Density | Approximately 1.205 g/cm³[3] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum would characteristically show a singlet for the methyl group protons (around 2.4 ppm), a singlet for the methylene protons of the acetonitrile group (around 4.0 ppm), and a singlet for the proton on the thiazole ring (around 7.0 ppm).
-
¹³C NMR: The carbon NMR would display signals for the methyl carbon, the methylene carbon, the nitrile carbon, and the three distinct carbons of the thiazole ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Historical Significance and Evolution in Drug Discovery
The true significance of this compound emerged with its application as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its utility lies in the reactive nature of the acetonitrile group, which can be further elaborated, and the inherent biological relevance of the thiazole core.
A Cornerstone in the Synthesis of Ritonavir
The most prominent role of this compound in medicinal chemistry is as a key building block in the synthesis of Ritonavir , an antiretroviral medication used to treat HIV/AIDS. The synthesis of Ritonavir involves a multi-step sequence where the thiazole acetonitrile moiety is incorporated into the final complex molecular architecture.
Figure 2: Role of the target compound in Ritonavir synthesis.
The development of efficient and scalable syntheses of this compound became a significant focus for pharmaceutical companies, leading to numerous patents and process improvements aimed at optimizing yield and purity for large-scale production.
Conclusion
This compound stands as a testament to the enduring legacy of classical synthetic methods like the Hantzsch thiazole synthesis and their profound impact on modern drug discovery. While its own "discovery" may be woven into the broader fabric of early 20th-century heterocyclic chemistry, its historical importance is firmly cemented by its indispensable role in the creation of life-saving medicines. This guide has provided a comprehensive technical framework for understanding its synthesis, characterization, and application, underscoring its continued relevance for researchers and professionals in the pharmaceutical sciences.
References
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- Chabchoub, F., and El-Gazzar, A. B. A. (2016). Thiazole: A privileged scaffold in medicinal chemistry. RSC Advances, 6(83), 79405-79437.
- ChemBK. This compound.
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The Thiazole Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a pivotal scaffold in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged" pharmacophore, consistently appearing in a multitude of clinically successful drugs across a wide therapeutic spectrum. This technical guide provides a comprehensive exploration of the thiazole moiety's role in drug discovery and development. It delves into the fundamental physicochemical characteristics that underpin its biological activity, examines common synthetic strategies, elucidates key mechanisms of action, and showcases its application in the design of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists actively engaged in the pursuit of innovative medicines.
Introduction: The Enduring Significance of the Thiazole Ring
The thiazole nucleus, with its C₃H₃NS molecular formula, is a fundamental building block in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2] Its prevalence in approved pharmaceuticals underscores its importance; a significant percentage of FDA-approved small-molecule drugs feature at least one nitrogen-containing heterocycle, with thiazole derivatives being prominent among them.[3][4][5] From the essential vitamin B1 (thiamine) to potent anticancer agents like Dasatinib, the thiazole ring has demonstrated remarkable versatility in interacting with diverse biological targets.[2][6]
This guide will navigate the multifaceted contributions of the thiazole moiety to medicinal chemistry, offering insights into its function as a versatile pharmacophore and a key component in the development of effective drugs.[3][7]
Physicochemical Properties and Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives is intrinsically linked to their distinct electronic and structural features. The aromatic nature of the thiazole ring, arising from the delocalization of six π-electrons, provides a stable and relatively planar scaffold for molecular recognition.[8] The presence of both a sulfur and a nitrogen atom imparts a unique electronic distribution, influencing the molecule's ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Structure-Activity Relationship (SAR) studies are crucial in optimizing the therapeutic potential of thiazole-based compounds. These studies systematically modify the substituents at the C2, C4, and C5 positions of the thiazole ring to enhance potency, selectivity, and pharmacokinetic properties.[9][10] For instance, in the development of antimicrobial agents, the nature of the substituent at the C2 position can significantly impact the spectrum of activity.[11] Similarly, for anticancer thiazoles, modifications on the phenyl ring attached to the thiazole core can modulate their inhibitory activity against specific kinases.[6][10]
Key Physicochemical Properties:
| Property | Significance in Drug Design |
| Aromaticity | Provides a rigid and planar scaffold for precise target binding. |
| π-Electron System | Participates in π-π stacking interactions with aromatic residues in protein binding sites. |
| Heteroatoms (N, S) | Act as hydrogen bond acceptors and donors, crucial for molecular recognition. |
| Dipole Moment | Influences solubility and membrane permeability. |
| Substituent Effects | Modulates electronic properties, lipophilicity, and steric hindrance, allowing for fine-tuning of biological activity. |
Synthetic Strategies for Thiazole Ring Construction
The ability to efficiently synthesize a diverse library of thiazole derivatives is fundamental to drug discovery programs. Several robust and versatile synthetic methods have been developed for the construction of the thiazole ring.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in the late 19th century, remains one of the most widely employed methods for thiazole ring formation.[12][13] This classical method involves the condensation reaction between an α-haloketone and a thioamide.[12]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [12]
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Thioamide: Add thiourea (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a base, such as sodium bicarbonate solution, to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-phenylthiazole.
Diagram: Hantzsch Thiazole Synthesis
Antimicrobial Activity
Thiazole derivatives have a long history as effective antimicrobial agents. [11][14]The penicillin and cephalosporin classes of antibiotics, for instance, contain a fused thiazolidine ring. [2][15]More recent research has focused on developing novel thiazole-based compounds to combat drug-resistant pathogens. Their mechanisms of action include:
-
Inhibition of Bacterial Cell Wall Synthesis: As seen with β-lactam antibiotics.
-
Inhibition of Essential Enzymes: Targeting enzymes crucial for microbial survival, such as dihydrofolate reductase. [11]
Anti-inflammatory Activity
Several thiazole-containing compounds exhibit potent anti-inflammatory properties. [16]Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), is a well-known example. [10]These agents often act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Some thiazole derivatives have also been investigated as inhibitors of cholinesterases, which can have anti-inflammatory effects. [17]
Other Therapeutic Areas
The versatility of the thiazole scaffold extends to a wide range of other therapeutic applications, including:
-
Antiviral: Ritonavir, an antiretroviral drug used to treat HIV, contains a thiazole ring. [2][8]* Antidiabetic: Thiazolidinediones are a class of drugs used to treat type 2 diabetes. [7]Thiazole derivatives are also being explored as SGLT2 inhibitors. [18]* Antihistaminic: Certain thiazole derivatives have shown H1-antihistamine activity. [9]* Antiparasitic: Nitazoxanide is an FDA-approved drug with a thiazole ring used to treat protozoal infections. [3][19]
FDA-Approved Drugs Featuring the Thiazole Moiety
The clinical success of thiazole-based drugs is a strong validation of their therapeutic potential. A significant number of drugs containing the thiazole ring have received FDA approval. [5][20][21][22]
| Drug Name | Therapeutic Class | Mechanism of Action (Simplified) |
|---|---|---|
| Dasatinib | Anticancer | Inhibits multiple tyrosine kinases, including BCR-ABL and Src family kinases. [23][24] |
| Pramipexole | Anti-Parkinson's | Dopamine receptor agonist. [10][13] |
| Ritonavir | Antiretroviral | Protease inhibitor. [2][7] |
| Meloxicam | Anti-inflammatory (NSAID) | Inhibits cyclooxygenase (COX) enzymes. [10] |
| Nizatidine | Anti-ulcer | Histamine H2 receptor antagonist. [7][10] |
| Sulfathiazole | Antibacterial | Inhibits dihydropteroate synthase. [7][10] |
| Nitazoxanide | Antiparasitic | Inhibits pyruvate:ferredoxin oxidoreductase. [3][19]|
Conclusion and Future Perspectives
The thiazole moiety has firmly established itself as a cornerstone of medicinal chemistry, contributing to the development of a diverse array of life-saving and life-improving medications. Its unique combination of structural rigidity, electronic properties, and synthetic accessibility makes it an enduringly attractive scaffold for the design of novel therapeutic agents.
Future research in this area will likely focus on:
-
Development of Novel Synthetic Methodologies: To access even greater chemical diversity and facilitate the synthesis of complex thiazole-containing molecules.
-
Exploration of New Biological Targets: Identifying and validating new protein targets for which thiazole-based inhibitors can be developed.
-
Design of Multi-target Ligands: Creating single molecules that can modulate multiple targets simultaneously to address complex diseases.
-
Application of Computational Methods: Utilizing in silico techniques such as virtual screening and molecular dynamics to accelerate the discovery and optimization of new thiazole-based drug candidates. [18] The continued exploration of the chemical space around the thiazole nucleus, coupled with a deeper understanding of its interactions with biological systems, promises to yield the next generation of innovative medicines.
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(4-Methyl-1,3-thiazol-2-yl)acetonitrile safety and handling
An In-depth Technical Guide on the Safety and Handling of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Foreword: A Proactive Approach to Nitrile Safety
This guide serves as a comprehensive resource for the safe handling of this compound in a laboratory setting. As Senior Application Scientist, my objective is not merely to list procedures, but to instill a deep understanding of the chemical's nature, enabling researchers to anticipate and mitigate risks effectively. The core principle of this document is that true laboratory safety stems from a combination of robust protocols and a well-informed scientific intuition. This compound is a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] However, its utility is matched by its potential hazards, primarily stemming from its acetonitrile functional group. Organic nitriles can be metabolized to release cyanide, a potent and rapid-acting toxin.[3][4] Therefore, all handling protocols must be executed with the same level of caution afforded to inorganic cyanide salts. This guide is structured to build from foundational knowledge of the compound's properties to practical applications in daily laboratory work and emergency preparedness.
Compound Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. This compound is a heterocyclic compound with characteristics that influence its behavior and dictate specific handling requirements.
| Property | Value | Source |
| Chemical Name | 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile | PubChemLite[5] |
| CAS Number | 19785-39-8 | ChemBK[1] |
| Molecular Formula | C₆H₆N₂S | ChemBK[1] |
| Molecular Weight | 138.19 g/mol | ChemBK[1] |
| Appearance | Colorless to pale yellow liquid | ChemBK[1] |
| Boiling Point | 82 °C | ChemBK[1] |
| Density | 1.205 g/cm³ | ChemBK[1] |
| Flash Point | 107.2 °C | ChemBK[1] |
| Solubility | Soluble in water and most organic solvents | ChemBK[1] |
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is limited, a comprehensive hazard assessment can be constructed by examining its structural analogues and the known toxicology of the nitrile functional group. The primary toxicological concern is the potential for in vivo metabolic release of the cyanide ion (CN⁻), which inhibits cellular respiration, leading to histotoxic hypoxia.[3]
GHS Classification (Based on Analogue Data)
The Globally Harmonized System (GHS) classifications for structurally similar thiazolyl acetonitriles provide a reliable framework for assessing the hazards of this compound.[6][7]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[6][7] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6][7] |
Routes of Exposure and Symptoms
Exposure can occur via inhalation, skin contact, eye contact, and ingestion.[8] Symptoms of exposure are consistent with cyanide poisoning and can manifest rapidly.[9][10]
-
Inhalation : May cause respiratory tract irritation, headache, dizziness, rapid breathing, weakness, nausea, and vomiting.[3][11] High concentrations can lead to convulsions, loss of consciousness, and death.[10]
-
Dermal Contact : Harmful if absorbed through the skin.[11] Causes skin irritation. Prolonged contact can lead to systemic toxicity.
-
Eye Contact : Causes serious eye irritation, which can result in pain, redness, and potential damage to the cornea.[1]
-
Ingestion : Harmful if swallowed.[11] Can cause immediate collapse and death.[3]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach combining engineering controls and appropriate PPE is mandatory. The primary goal is to minimize all potential routes of exposure.
Engineering Controls
-
Chemical Fume Hood : All work with this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[9][12] This is the most critical engineering control to prevent inhalation exposure.
-
Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
| PPE Item | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile Gloves (minimum 8 mil thickness) | Nitrile provides good resistance to a range of chemicals.[13] Thin disposable gloves are for splash protection only and must be changed immediately upon contamination.[14] For extended operations, consider double-gloving.[3][15] Always remove gloves carefully to avoid contaminating your skin and wash hands thoroughly after use.[12][14] |
| Eye Protection | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect from splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing or splattering.[12] |
| Body Protection | Flame-Retardant Lab Coat | A lab coat protects against splashes and should be kept fully fastened.[3] Ensure clothing covers legs and feet (i.e., long pants and closed-toe shoes).[12] |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be required if engineering controls are insufficient or during emergency situations. Use must comply with a formal respiratory protection program, including fit-testing.[11] |
Safe Handling and Storage Protocols
Adherence to strict protocols is essential for mitigating the risks associated with this compound.
General Handling Practices
-
Designated Area : Establish a designated area within the fume hood for working with this compound. Clearly label this area.
-
Avoid Aerosols : Handle the material carefully to avoid generating mists or vapors.
-
Work Practices : Never work alone when handling highly toxic substances.[12] A "buddy system" ensures that someone is available to provide aid in an emergency.[12]
-
Decontamination : Protect work surfaces with disposable plastic-backed absorbent paper.[8] After work is complete, decontaminate the work area and equipment. A recommended procedure is to first wipe surfaces with a pH 10 buffer solution, followed by a 10% bleach solution, and finally a water rinse.[16] All cleaning materials must be disposed of as hazardous waste.[16]
Storage
-
Container : Store in a tightly closed, clearly labeled container.[9][11]
-
Location : Store in a cool, dry, well-ventilated, and secured area.[9][11]
-
Incompatibilities : this compound must be stored separately from strong acids, acid salts, and strong oxidizing agents.[9] Contact with acids will accelerate the release of highly toxic and flammable hydrogen cyanide (HCN) gas.[3][16]
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing the compound and preparing a stock solution, a common procedure in a research setting.
Objective: To safely and accurately prepare a 0.5 M solution of this compound in Acetonitrile.
Materials:
-
This compound
-
Anhydrous Acetonitrile (LC/MS grade)
-
Volumetric flask with stopper
-
Glass funnel
-
Disposable pipette
-
Weighing paper
-
Spatula
-
Beaker for secondary containment
Procedure:
-
Preparation : Don all required PPE (lab coat, nitrile gloves, chemical splash goggles, face shield). Ensure the chemical fume hood sash is at the proper working height.
-
Designate Area : Place absorbent bench paper on the surface of the fume hood. Place an analytical balance inside the hood if possible, or weigh the compound in the hood and quickly seal the container for transport to a nearby balance.
-
Weighing :
-
Place a piece of weighing paper on the balance and tare it.
-
Carefully dispense the required amount of this compound onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Transfer :
-
Place the volumetric flask inside a beaker for secondary containment.
-
Insert a funnel into the neck of the volumetric flask.
-
Carefully transfer the weighed compound into the funnel. Tap the weighing paper to ensure all powder is transferred.
-
-
Dissolution :
-
Using a disposable pipette, add a small amount of acetonitrile to the flask to wash any remaining compound from the funnel.
-
Add approximately half of the final required volume of acetonitrile to the flask.
-
Stopper the flask and gently swirl to dissolve the compound completely.
-
-
Dilution to Volume :
-
Once dissolved, carefully add acetonitrile until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage : Immediately label the flask with the compound name, concentration, solvent, date, and your initials. Store according to the protocols in Section 4.2.
-
Cleanup : Dispose of the weighing paper, pipette, and any contaminated gloves in the designated solid hazardous waste container. Decontaminate the spatula and work area as described in Section 4.1.
Caption: Emergency response flowchart for personnel exposure.
Waste Disposal
All waste contaminated with this compound is considered hazardous waste.
-
Containers : Use dedicated, clearly labeled hazardous waste containers for cyanide-containing waste. [16]* Labeling : The waste container must be labeled "HAZARDOUS WASTE – CYANIDE" and "NO ACIDS". [16]* Segregation : Do not mix cyanide waste with other waste streams, especially acidic waste, to prevent the generation of HCN gas.
-
Disposal : Follow all institutional, local, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal procedures. [16]
References
- Division of Research Safety. (2014). Cyanides. University of Illinois. [Link]
- LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. [Link]
- Columbia University. (2013). Cyanide Safe Use Guidelines. [Link]
- MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
- Monash University. (2022). First aid for cyanide exposure. [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- ChemBK. (2024). 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. [Link]
- Taylor & Francis Online. (2008). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. [Link]
- Uniprotect. (2024). The Science And Safety Behind The Use Of Nitrile Gloves. [Link]
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
- SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance. [Link]
- University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4913352, 2-(1,3-Thiazol-2-yl)acetonitrile. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 342465, 2-(1,3-Benzothiazol-2-yl)acetonitrile. [Link]
- Cole-Parmer. Material Safety Data Sheet: 2-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile. [Link]
- PubChemLite. 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. [Link]
- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetonitrile. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a cornerstone heterocyclic scaffold frequently found in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in medicinal chemistry. The target molecule, (4-Methyl-1,3-thiazol-2-yl)acetonitrile, serves as a valuable building block for the synthesis of more complex pharmaceutical intermediates. This guide provides a detailed, mechanistically-grounded protocol for its synthesis from a thioamide precursor via the classic Hantzsch Thiazole Synthesis, a reliable and high-yielding method first described in 1887.[3]
Overall Synthetic Workflow
The synthesis follows a straightforward, two-reactant condensation reaction followed by standard purification procedures. The workflow is designed to be efficient and reproducible in a standard laboratory setting.
Caption: Overall workflow for the synthesis of this compound.
Part 1: The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch synthesis is a cornerstone reaction in heterocyclic chemistry that constructs the thiazole ring from an α-halocarbonyl compound and a thioamide.[4][5] The reaction proceeds through a multi-step pathway involving an initial SN2 reaction, an intramolecular cyclization, and a final dehydration step to yield the stable aromatic thiazole ring.[5]
Causality Behind Experimental Choices:
-
Reactants: We use 2-cyanoethanethioamide as the thioamide component, which provides the nitrogen, sulfur, and the C2-linked acetonitrile group of the final product. Chloroacetone is selected as the α-halocarbonyl, which provides the C4-methyl group and the remaining two carbons of the thiazole ring.
-
Solvent: Ethanol or methanol are excellent solvent choices as they readily dissolve both reactants and are suitable for heating under reflux, which provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Work-up: The reaction generates hydrochloric acid (HCl) as a byproduct. Pouring the reaction mixture into an aqueous solution of a weak base, such as sodium carbonate (Na₂CO₃), neutralizes this acid.[5] This step is critical because the protonated thiazole product is often more water-soluble. Neutralization renders the product less soluble, causing it to precipitate out of the aqueous solution, providing a simple and effective initial purification step.
Reaction Mechanism
The mechanism involves a sequence of nucleophilic attack, cyclization, and elimination.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.[5][6][7]
Part 2: Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 2-Cyanoethanethioamide | C₃H₄N₂S | 100.14 | Starting thioamide. |
| Chloroacetone (stabilized) | C₃H₅ClO | 92.52 | α-haloketone. Lachrymatory, handle in a fume hood. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Reaction solvent. |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | For neutralization during work-up. |
| Deionized Water | H₂O | 18.02 | For work-up and washing. |
| Equipment | |||
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Büchner funnel and filter flask | For filtration. | ||
| Beakers, Graduated cylinders | |||
| Thin Layer Chromatography (TLC) plates | Silica gel; for reaction monitoring. |
Step-by-Step Synthesis Procedure
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyanoethanethioamide (5.0 g, 49.9 mmol, 1.0 equiv.).
-
Add 40 mL of absolute ethanol to the flask and stir until the solid is fully dissolved.
-
In a fume hood, carefully add chloroacetone (4.62 g, 49.9 mmol, 1.0 equiv.) to the solution.
-
Attach a reflux condenser to the flask.
2. Reaction Execution:
-
Heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Maintain a gentle reflux with continuous stirring for 2-3 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing system (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots have disappeared and a new, distinct product spot has formed.
3. Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
In a separate 250 mL beaker, prepare a solution of sodium carbonate (10 g) in deionized water (150 mL).
-
Slowly pour the cooled reaction mixture into the sodium carbonate solution while stirring. An off-white to pale yellow precipitate should form immediately.
-
Rationale: This step neutralizes the HCl formed during the reaction, causing the product to precipitate.[5]
-
Continue stirring the slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Allow the crude product to air-dry on the filter paper or in a desiccator.
4. Purification:
-
Transfer the crude solid to a beaker and perform recrystallization using a minimal amount of hot ethanol or methanol.[8]
-
Dissolve the crude product in the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Characterization
-
Yield: Calculate the percentage yield based on the limiting reagent.
-
Melting Point: Determine the melting point of the purified product. A sharp melting range indicates high purity.
-
Spectroscopy: Confirm the structure of this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Part 3: Data Summary and Expected Results
The following table outlines the stoichiometry and expected outcomes for the described protocol.
| Parameter | Value |
| Reactants | |
| 2-Cyanoethanethioamide | 5.0 g (49.9 mmol) |
| Chloroacetone | 4.62 g (49.9 mmol) |
| Product | This compound |
| Molar Mass | 152.20 g/mol |
| Theoretical Yield | 7.60 g |
| Expected Results | |
| Typical Actual Yield | 6.1 - 6.8 g |
| Percentage Yield | 80 - 90% |
| Appearance | Off-white to pale yellow crystalline solid |
| Expected Melting Point | ~69-71 °C[8] |
References
- Hantzsch Thiazole Synthesis. SynArchive. [Link]
- Hantzsch Thiazole Synthesis. University of Liverpool. [Link]
- Synthesis of Thiazole. Slideshare. [Link]
- Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
- An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under Focused Microwave Irradiation.
- Thiazoles and Thioacetamide.
- Improved process for the preparation of thioacetamide.
- A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Organic Chemistry Portal. [Link]
- Thiazole synthesis. Organic Chemistry Portal. [Link]
- Mechanism of Hantzsch Thiazole Synthesis.
- Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. National Institutes of Health (NIH). [Link]
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
- 2,4-Dimethylthiazole. Organic Syntheses. [Link]
- Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses. [Link]
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- 8. researchgate.net [researchgate.net]
Introduction: The Enduring Relevance of the Thiazole Scaffold
An Application Guide to the Hantzsch Thistle Synthesis: A Robust Protocol for 4-Methylthiazole Derivatives
The thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in a vast array of pharmaceuticals, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and anti-HIV effects.[3][4] Specifically, 4-methylthiazole derivatives are key structural motifs in numerous bioactive compounds, where the methyl group can provide a crucial anchor for binding to biological targets or influence the molecule's overall physicochemical properties.
Among the various methods to construct the thiazole core, the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most direct, reliable, and high-yielding approaches.[1][5] This classic condensation reaction between an α-haloketone and a thioamide provides a straightforward entry to a wide range of substituted thiazoles.[3][6] This guide offers a detailed examination of the Hantzsch synthesis tailored for the preparation of 4-methylthiazole derivatives, providing researchers with a foundational understanding of the mechanism, a detailed experimental protocol, and insights into reaction optimization.
Reaction Mechanism: A Stepwise Annulation
The Hantzsch synthesis proceeds through a well-established multi-step pathway that culminates in the formation of a stable, aromatic thiazole ring.[1][7][8] Understanding this mechanism is critical for troubleshooting and optimizing the reaction for specific substrates. The process can be dissected into three primary stages:
-
Nucleophilic Attack (S_N2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone (in this case, a 1-halo-2-propanone derivative). This is a classic S_N2 displacement of the halide, forming an S-alkylated isothioamide intermediate.[1][8]
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate, now positioned favorably, performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This key step forms the five-membered ring, generating a cyclic hydroxythiazoline intermediate.[1][7]
-
Dehydration and Aromatization: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a double bond within the ring, leading to the stable, aromatic 4-methylthiazole product. The driving force for this step is the formation of the highly stable aromatic system.[8]
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism
Detailed Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole
This protocol details the synthesis of 2-amino-4-methylthiazole from chloroacetone and thiourea. It serves as a representative example that can be adapted for various thioamides.
Materials & Reagents:
-
Chloroacetone (or Bromoacetone)
-
Thiourea
-
Ethanol (or Methanol)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine thiourea (7.61 g, 100 mmol). Add 40 mL of ethanol to the flask.
-
Addition of Haloketone: While stirring, carefully add chloroacetone (7.9 mL, 100 mmol) to the suspension. Caution: Chloroacetone is a lachrymator and toxic; handle it in a well-ventilated fume hood.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80°C) with continuous stirring. The reaction is typically exothermic. Maintain the reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product, 2-amino-4-methylthiazole hydrochloride, may begin to crystallize.
-
Neutralization and Isolation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of a cold 5% aqueous sodium carbonate solution.[1] This step neutralizes the hydrochloride salt, causing the free base of the thiazole product to precipitate out of the solution.[8]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2x20 mL) to remove any inorganic salts and residual solvent.
-
Drying and Characterization: Allow the collected solid to air-dry on the filter paper or on a watch glass. For complete dryness, a vacuum oven at low heat (40-50°C) can be used. The crude product is often pure enough for characterization.[1]
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from an appropriate solvent, such as ethanol or an ethanol/water mixture.
-
Analysis: Determine the mass of the dry product and calculate the percent yield. Characterize the compound by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[1][3]
Generalization and Optimization
The Hantzsch synthesis is versatile. By varying the thioamide, a diverse library of 2-substituted-4-methylthiazoles can be generated. The table below provides starting parameters for synthesizing various derivatives.
| α-Haloketone | Thioamide | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | 2-Substituent on 4-Methylthiazole |
| Chloroacetone | Thioacetamide | Ethanol | Reflux (≈80) | 3-4 | 80-90 | Methyl |
| Chloroacetone | Thiobenzamide | Ethanol | Reflux (≈80) | 2-3 | 85-95 | Phenyl |
| Bromoacetone | Thiourea | Methanol | Reflux (≈65) | 1-2 | 90-99 | Amino[8] |
| Chloroacetone | Ethyl Thioxamate | 1-Butanol | Reflux (≈118) | 4-6 | 75-85 | Ethoxycarbonyl |
Key Optimization Insights:
-
Solvent Choice: Ethanol and methanol are the most common solvents due to their ability to dissolve the starting materials and their suitable boiling points.[1] However, for less reactive substrates, higher boiling solvents like 1-butanol can be employed.[3] In some modern variations, solvent-free conditions or the use of catalysts like silica-supported tungstosilisic acid have been shown to improve yields and reaction times.[3][9]
-
Temperature Control: The reaction generally requires heating to proceed at a reasonable rate, facilitating the crucial cyclization and dehydration steps.[8][9]
-
Reagent Purity: Using high-purity α-haloketones and thioamides is essential to minimize side reactions and achieve high yields.[9]
-
Controlling Regioselectivity: When using N-monosubstituted thioureas, the reaction in neutral solvents typically yields 2-(N-substituted amino)thiazoles. However, under strongly acidic conditions, the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers can occur, altering the regioselectivity.[10][11]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction due to insufficient heating or short reaction time. | Ensure proper reflux temperature is reached and maintained. Monitor the reaction by TLC until the starting material is consumed. |
| Impure reagents. | Use purified reagents. Recrystallize the thioamide or distill the α-haloketone if necessary.[9] | |
| Formation of Byproducts | Side reactions due to prolonged heating or incorrect stoichiometry. | Adhere to the recommended reaction time. Use a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the more valuable haloketone.[8] |
| Product is an Oil/Fails to Precipitate | The thiazole product may be liquid at room temperature or highly soluble in the workup solution. | After neutralization, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer, filter, and remove the solvent under reduced pressure. |
Conclusion
The Hantzsch thiazole synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. Its operational simplicity, tolerance of diverse functional groups on the thioamide component, and consistently high yields make it an ideal method for producing 4-methylthiazole derivatives.[1][3] For researchers in drug discovery and development, mastering this protocol provides reliable access to a class of compounds with proven biological significance. By understanding the underlying mechanism and key experimental parameters, scientists can effectively apply and adapt this synthesis to accelerate their research programs.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
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Application Notes & Protocols: Advancing Thiazole Synthesis Through Green Chemistry
Prepared by: Gemini, Senior Application Scientist
Executive Summary: The Imperative for Greener Thiazole Synthesis
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a vast range of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This five-membered heterocycle is a privileged scaffold in drug discovery and development.[4] However, the classical synthetic routes to thiazoles, most notably the Hantzsch synthesis, often rely on harsh reaction conditions, hazardous solvents, and long reaction times, generating significant chemical waste.[4][5]
As the pharmaceutical and chemical industries pivot towards sustainability, there is a critical need for greener, more efficient synthetic methodologies.[6][7] This guide provides researchers, chemists, and drug development professionals with detailed application notes and validated protocols for several cutting-edge, environmentally benign approaches to thiazole synthesis. We will move beyond simply listing steps to explain the underlying principles and advantages of each technique, empowering researchers to make informed, sustainable choices in their synthetic design. The methods discussed—including microwave-assisted synthesis, sonochemistry, multicomponent reactions, and the use of eco-friendly catalysts and solvents—offer dramatic improvements in efficiency, yield, and environmental impact.[4][6]
Microwave-Assisted Organic Synthesis (MAOS): Revolutionizing Reaction Efficiency
Expertise & Rationale: Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry.[8] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and highly efficient heating.[1] This fundamental difference in energy transfer is the primary driver for the dramatic reduction in reaction times (from hours to minutes), increased product yields, and often, enhanced selectivity.[1][8] From a green chemistry perspective, this translates to significant energy savings and reduced solvent usage.[1]
Workflow for Microwave-Assisted Thiazole Synthesis
Caption: General workflow for microwave-assisted thiazole synthesis.
Protocol 2.1: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-arylthiazoles
This protocol details a rapid, one-pot synthesis based on the classic Hantzsch reaction, adapted for microwave conditions.
-
Materials:
-
Substituted α-bromoketone (1 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
10 mL microwave reactor vials with stir bars
-
Microwave synthesizer (e.g., CEM Discover)
-
-
Procedure:
-
Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).[1]
-
Sealing: Securely seal the vial with a cap.
-
Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant power of 170 W for a duration of 5-15 minutes.[1] The optimal time may vary depending on the specific substrates used.
-
Monitoring: It is crucial to monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) to determine the point of completion.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if further purification is required.
-
Ultrasound-Assisted Synthesis: Harnessing Acoustic Cavitation
Expertise & Rationale: Sonochemistry, the application of ultrasound to chemical reactions, provides another powerful green alternative. The phenomenon responsible for rate enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. This collapse generates localized hot spots with transient high temperatures and pressures, creating immense shear forces and microjets. This intense energy input enhances mass transfer and dramatically accelerates reaction rates, often at a lower bulk reaction temperature than conventional methods.[9] This method is lauded for its high yields, enhanced selectivity, simple experimental setup, and clean reaction profiles.[9][10][11]
Protocol 3.1: Ultrasound-Assisted Synthesis Using a Reusable Biocatalyst
This protocol exemplifies a particularly green approach by combining ultrasonic irradiation with an eco-friendly, reusable chitosan-based biocatalyst.[9][12] Chitosan, derived from chitin, is a biodegradable and non-toxic polymer that can be functionalized to act as a heterogeneous basic catalyst, eliminating the need for corrosive liquid bases and simplifying product purification.[2][12]
-
Materials:
-
Thiosemicarbazide derivative (1 mmol)
-
α-haloketone or hydrazonoyl halide (1 mmol)
-
Ethanol (EtOH)
-
Chitosan-based solid base catalyst (TCsSB), 15% wt.[9]
-
Ultrasonic bath or probe sonicator
-
-
Procedure:
-
Preparation: In a suitable reaction vessel, dissolve the thiosemicarbazide derivative (1 mmol) and the appropriate α-haloketone or hydrazonoyl halide (1 mmol) in ethanol.
-
Catalyst Addition: Add the TCsSB catalyst (15% wt.) to the mixture.[9]
-
Irradiation: Place the vessel in an ultrasonic water bath and irradiate at a controlled temperature (e.g., 35 °C) for 20-30 minutes.[9] The reaction progress should be monitored by TLC.
-
Catalyst Recovery: Upon completion, the heterogeneous catalyst can be easily recovered by simple filtration. The TCsSB catalyst can be washed, dried, and reused multiple times without significant loss of activity.[9][12]
-
Product Isolation: The filtrate, containing the dissolved product, is concentrated under reduced pressure. The resulting solid can be purified by recrystallization from ethanol.
-
Logical Relationship in Biocatalyzed Sonochemistry
Caption: Synergy of ultrasound and biocatalysis for greener synthesis.
One-Pot Multicomponent Reactions (MCRs) in Green Media
Expertise & Rationale: Multicomponent reactions, where three or more reactants combine in a single operation to form a product, are inherently green. They embody the principles of atom and step economy by minimizing intermediate isolation steps, reducing solvent usage, and saving time and energy. When combined with green solvents like water or ethanol/water mixtures and reusable nanocatalysts, MCRs represent a highly sustainable and efficient strategy for building complex molecular scaffolds like thiazoles.[13][14] The use of magnetic nanoparticles (e.g., NiFe₂O₄) as catalysts is particularly advantageous, as they can be easily separated from the reaction mixture using an external magnet, simplifying work-up and allowing for catalyst recycling.[13][15]
Protocol 4.1: NiFe₂O₄ Nanoparticle-Catalyzed One-Pot Synthesis of Thiazole Scaffolds
This protocol describes a one-pot, three-component synthesis of complex thiazole derivatives in an environmentally friendly ethanol:water solvent system.[13][14]
-
Materials:
-
α-halo carbonyl compound (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Anhydride (e.g., phthalic anhydride) (1 mmol)
-
NiFe₂O₄ nanoparticles (5 mg)[13]
-
Ethanol:Water (1:1) solvent system
-
External magnet
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), the selected anhydride (1 mmol), and NiFe₂O₄ nanoparticles (5 mg) in an ethanol:water (1:1) mixture.[13][14]
-
Heating: Heat the mixture to reflux (approx. 75-80 °C) with stirring for 60-90 minutes. Monitor the reaction's completion using TLC.[14]
-
Catalyst Separation: After cooling the reaction mixture to room temperature, place a strong external magnet against the side of the flask. The magnetic NiFe₂O₄ catalyst will be drawn to the magnet, allowing the clear supernatant containing the product to be easily decanted.
-
Product Isolation: The product can be isolated from the supernatant, often by precipitation upon addition of cold water or by solvent evaporation followed by recrystallization.
-
Catalyst Recycling: The recovered nanoparticles can be washed with ethanol, dried, and reused for subsequent reactions.
-
Mechanochemical Synthesis: A Solvent-Free Frontier
Expertise & Rationale: Mechanochemistry is an eco-friendly synthetic technique that uses mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of any solvent.[16][17] This solventless approach is a paradigm of green chemistry, as it eliminates the largest source of waste in typical chemical reactions. The energy input via grinding can break down crystal lattices, increase surface area, and create highly reactive interfaces, enabling reactions that might otherwise require high temperatures or harsh reagents. This method is characterized by its simplicity, speed, and minimal environmental footprint.[18]
Protocol 5.1: Solvent-Free Mechanochemical Synthesis of Thiazolidinone Derivatives
This protocol describes the synthesis of thiazolidinone-triazole derivatives where a custom-made copper vessel acts as both the reaction container and the catalyst source via surface scratching, representing an innovative application of mechanochemistry.[16][17]
-
Materials:
-
Substituted alkyne-functionalized thiazolidinone (1 mmol)
-
Substituted benzyl azide (1 mmol)
-
Ball mill or a custom-made copper mortar and pestle/vial
-
-
Procedure:
-
Charging the Vessel: Place the alkyne-functionalized thiazolidinone and the benzyl azide into the copper reaction vessel or ball mill.
-
Milling/Grinding: Subject the solid mixture to mechanical grinding or milling. The reaction is driven by the physical force, and the copper surface of the vessel can act as a catalyst for reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC).[16]
-
Monitoring: The reaction can be monitored by periodically taking a small sample, dissolving it in a suitable solvent, and analyzing by TLC.
-
Isolation: As the reaction is solvent-free, the resulting solid product is often of high purity. Further purification, if necessary, can be achieved by washing with a minimal amount of a non-dissolving solvent or by recrystallization. This method completely avoids the use of bulk solvents during the reaction step, making it exceptionally green.[16]
-
Comparative Data Analysis
The advantages of these greener methodologies become evident when their quantitative metrics are compared against traditional synthesis approaches.
| Method | Typical Reaction Time | Typical Temp. | Typical Yield | Solvent/Conditions | Key Green Advantages |
| Conventional Hantzsch | Several hours to days[4] | Reflux | Moderate to Good | Organic Solvents (e.g., Ethanol, DMF)[19][20] | - |
| Microwave-Assisted | 4 - 15 minutes[1][2][21] | 70 - 150 °C[1][21] | Good to Excellent (85-96%)[4] | Ethanol, Water[1][4] | Drastically reduced time & energy; less solvent.[1] |
| Ultrasound-Assisted | 20 - 60 minutes[9][10] | 35 - 70 °C[9][10] | High to Excellent (>90%)[10][11] | Ethanol, Water, Solvent-free[9][10] | High energy efficiency; lower bulk temp; simple setup.[9] |
| MCR (Nanocatalyst) | 60 - 90 minutes[14] | 75 °C[14] | Excellent (~90%)[14] | Ethanol/Water[13] | High atom/step economy; reusable catalyst; less waste.[14] |
| Mechanochemical | Minutes to hours | Room Temp. | Good to Excellent | Solvent-Free[16][18] | Eliminates bulk solvent waste; high energy efficiency.[16] |
Future Outlook: The Role of Flow Chemistry
Looking ahead, the principles of green chemistry are being integrated with continuous flow technology.[22] Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers superior control over reaction parameters, enhanced safety when handling hazardous intermediates, and scalability.[23] The application of flow chemistry to the synthesis of thiazoles and other heterocycles promises to further reduce waste, improve efficiency, and enable safer, more sustainable manufacturing processes in the pharmaceutical industry.[22]
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- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). National Center for Biotechnology Information.
- Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. (n.d.). RSC Advances.
- Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. (2020). Taylor & Francis Online.
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- Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI.
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega.
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (n.d.). National Center for Biotechnology Information.
- Green biocatalyst for ultrasound-assisted thiazole derivatives: synthesis, antibacterial evaluation, and docking analysis. (n.d.). ACS Omega.
- Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. (2023). National Center for Biotechnology Information.
- A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. (n.d.). ResearchGate.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Publishing.
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- Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. (n.d.). PubMed.
- Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. (2023). PubMed.
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The Versatile Synthon: (4-Methyl-1,3-thiazol-2-yl)acetonitrile in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the thiazole nucleus stands as a "privileged scaffold," a core structural motif frequently found in a multitude of bioactive natural products and synthetic drugs.[1] Its presence in molecules like vitamin B1 (thiamine), antivirals such as Ritonavir, and anticancer agents like Tiazofurin underscores its significance.[1][2] (4-Methyl-1,3-thiazol-2-yl)acetonitrile, a readily accessible and versatile building block, has emerged as a key player in the synthesis of diverse heterocyclic systems. This guide provides an in-depth exploration of its applications, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The inherent reactivity of the methylene group adjacent to the cyano function, coupled with the electronic properties of the 4-methylthiazole ring, makes this compound a powerful tool for constructing complex molecular architectures.[3]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 19785-39-8 | [4] |
| Molecular Formula | C₆H₆N₂S | [4] |
| Molar Mass | 138.19 g/mol | [4] |
| Boiling Point | 82 °C | [4] |
| Density | 1.205 g/cm³ | [4] |
| Flash Point | 107.2 °C | [4] |
| Refractive Index | 1.559 | [4] |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Application in the Synthesis of Polysubstituted Heterocycles
The activated methylene group in this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This section details its application in the synthesis of thiophenes and pyridines, providing experimentally validated protocols.
Synthesis of 2-Aminothiophenes via a Modified Gewald Reaction
The Gewald reaction is a classic multicomponent reaction for the synthesis of 2-aminothiophenes. A modified approach utilizing α-substituted acetonitriles can lead to the formation of thiophene derivatives. The reaction of this compound with an aldehyde or ketone in the presence of elemental sulfur and a base affords highly functionalized 2-aminothiophenes, which are valuable intermediates in medicinal chemistry.
Reaction Workflow: Modified Gewald Synthesis of 2-Aminothiophenes
Caption: Workflow for the modified Gewald synthesis of 2-aminothiophenes.
Protocol 1: Synthesis of 2-Amino-3-cyano-4-phenyl-5-(4-methyl-1,3-thiazol-2-yl)thiophene
Causality: This protocol leverages the in situ formation of an α,β-unsaturated nitrile via a Knoevenagel condensation between benzaldehyde and this compound. The subsequent Michael addition of sulfur followed by intramolecular cyclization and tautomerization yields the desired 2-aminothiophene. Triethylamine acts as a basic catalyst for both the condensation and cyclization steps.
Materials:
-
This compound (1.38 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Elemental Sulfur (0.32 g, 10 mmol)
-
Triethylamine (1.4 mL, 10 mmol)
-
Ethanol (30 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.38 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (30 mL).
-
Add triethylamine (1.4 mL, 10 mmol) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water (2 x 20 mL).
-
Dry the crude product in a vacuum oven.
-
Purify the product by recrystallization from ethanol to afford the desired 2-amino-3-cyano-4-phenyl-5-(4-methyl-1,3-thiazol-2-yl)thiophene as a crystalline solid.
Expected Yield: 75-85%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Synthesis of Substituted Pyridines
This compound is an excellent precursor for the synthesis of various substituted pyridine derivatives through multicomponent reactions. These reactions offer a highly efficient and atom-economical approach to constructing the pyridine ring system.
Reaction Scheme: Multicomponent Synthesis of 2-Amino-3-cyanopyridines
Caption: A generalized synthetic strategy for kinase inhibitors.
While a specific, detailed protocol for a multi-step synthesis of a kinase inhibitor from this compound is beyond the scope of this general guide, the fundamental reactions described above form the basis for such synthetic endeavors. For instance, the cyano group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to introduce diversity. The 2-aminothiophene and substituted pyridine derivatives can also be further functionalized to generate libraries of potential kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the construction of diverse and medicinally relevant heterocyclic scaffolds, such as thiophenes and pyridines, has been firmly established. The straightforward and efficient protocols for its application, as detailed in this guide, provide a solid foundation for researchers to explore its full potential in the discovery and development of novel chemical entities. The continued exploration of the reactivity of this synthon is poised to unlock new avenues in synthetic and medicinal chemistry.
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- Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2855.
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Application Notes: (4-Methyl-1,3-thiazol-2-yl)acetonitrile as a Versatile Building Block in Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (4-methyl-1,3-thiazol-2-yl)acetonitrile. We delve into its synthesis, physicochemical properties, and critical reactivity, highlighting its role as a potent intermediate in the construction of complex pharmaceutical agents. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, and this particular building block offers a unique combination of a stable heterocyclic core with two reactive sites, enabling diverse molecular elaborations.[1] A significant focus is placed on its application in the synthesis of key intermediates for antiviral agents, such as Nirmatrelvir, the active component in Paxlovid™.[2][3] Detailed, field-tested protocols and safety guidelines are provided to ensure reproducible and safe implementation in the laboratory.
Introduction: The Strategic Value of the Thiazole Scaffold
The 1,3-thiazole ring is a cornerstone of modern medicinal chemistry, prized for its metabolic stability and its ability to engage in a wide range of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[4] Its presence in blockbuster drugs underscores its importance. This compound emerges as a particularly valuable synthon due to its dual functionality:
-
The 4-Methyl-1,3-thiazole Core: Provides a rigid, bio-isosterically relevant scaffold that can be oriented within a binding pocket.
-
The 2-Acetonitrile Moiety: This is the engine of its synthetic versatility. The methylene (-CH₂-) protons are activated by the adjacent electron-withdrawing nitrile group and the thiazole ring, rendering them acidic and amenable to deprotonation.[5] The nitrile group itself can be transformed into other critical functionalities, such as amines or carboxylic acids.
This unique combination makes it an ideal starting point for introducing complexity and building out pharmacologically active molecules. Its utility is exemplified by its role as a key fragment in the synthesis of Nirmatrelvir, a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[2][6]
Physicochemical & Spectroscopic Profile
Accurate characterization is paramount for validating starting material quality. The following data provides a reference for pure this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 19785-39-8 | [7] |
| Molecular Formula | C₆H₆N₂S | [7][8] |
| Molar Mass | 138.19 g/mol | [7] |
| Boiling Point | 82 °C | [7] |
| Density | 1.205 g/cm³ | [7] |
| Refractive Index | 1.559 | [7] |
| XlogP (predicted) | 1.0 | [8] |
Spectroscopic Data for Characterization:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is a key identifier. Expected signals include a singlet for the methyl protons, a singlet for the methylene protons, and a singlet for the thiazole ring proton.[9]
-
¹³C NMR: The carbon spectrum will show distinct peaks for the methyl carbon, the methylene carbon, the nitrile carbon, and the carbons of the thiazole ring.[9]
-
Mass Spectrometry (MS): The monoisotopic mass is 138.02516 Da.[8] Common adducts observed in electrospray ionization (ESI) include [M+H]⁺ at m/z 139.03244 and [M+Na]⁺ at m/z 161.01438.[8]
Synthesis and Workflow
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and scale-up strategies. A common and robust method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound.
Caption: General workflow for the Hantzsch synthesis of the target thiazole.
Protocol 1: Synthesis of this compound
This protocol is a representative example. Researchers should first consult primary literature and perform appropriate risk assessments.
Objective: To synthesize the title compound via cyclocondensation.
Materials:
-
2-Chloro-3-oxobutanal (or a suitable precursor)
-
2-Cyanoethanethioamide
-
Ethanol (or a suitable solvent)
-
Triethylamine (or another non-nucleophilic base)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoethanethioamide (1.0 eq) in ethanol.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Electrophile Addition: Slowly add a solution of 2-chloro-3-oxobutanal (1.0 eq) in ethanol to the flask. The addition should be done dropwise to control any potential exotherm.
-
Reaction: Heat the mixture to reflux (typically ~78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality:
-
Solvent Choice: Ethanol is a common polar protic solvent that facilitates the dissolution of the reactants and intermediates.
-
Base: Triethylamine acts as a base to deprotonate the thioamide and neutralize the HCl generated during the cyclization, driving the reaction forward.
-
Reflux: Heating provides the necessary activation energy for the condensation and ring-closure steps.
Reactivity and Pharmaceutical Applications
The synthetic power of this compound lies in the reactivity of the cyanomethyl group.
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Application Notes & Protocols: Synthesis of Bioactive Olefins via Knoevenagel Condensation of (4-Methyl-1,3-thiazol-2-yl)acetonitrile with Aldehydes
Introduction: The Strategic Value of the Thiazole-Acrylonitrile Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs such as the anticancer agent Dasatinib and the antibiotic Bleomycin.[1] Its ability to engage in hydrogen bonding and various molecular interactions makes it a cornerstone of modern drug design. When coupled with an acrylonitrile moiety, it forms a highly versatile building block, (4-Methyl-1,3-thiazol-2-yl)acetonitrile. The true synthetic power of this molecule is unlocked through its reaction with aldehydes.
This reaction, a classic Knoevenagel condensation, provides a direct and efficient route to a class of compounds known as thiazole-chalcones or, more precisely, 3-aryl-2-(4-methylthiazol-2-yl)acrylonitriles.[2] These products are not merely synthetic curiosities; they are potent pharmacological agents. Research has demonstrated their significant activity as anticancer, antitubercular, antioxidant, and anti-inflammatory agents, making this reaction a critical tool for drug discovery professionals.[2][3]
This document provides an in-depth guide to the mechanism, execution, and application of this vital synthetic transformation. We will explore the causality behind experimental choices, provide robust, step-by-step protocols, and present data to guide researchers in harnessing this reaction for the development of novel therapeutics.
Section 1: Mechanistic Insights of the Knoevenagel Condensation
The reaction proceeds via the Knoevenagel condensation pathway, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step.[4] The "active hydrogen" component here is this compound.
Why is the Methylene Group "Active"? The methylene bridge (-CH₂-) in this compound is positioned between two powerful electron-withdrawing groups: the thiazole ring and the nitrile group (-C≡N). This electronic arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by even a mild base.[4] Using a strong base is generally avoided as it can promote the undesirable self-condensation of the aldehyde reactant.[4]
The Step-Wise Mechanism:
-
Carbanion Formation: A mild base, typically a secondary amine like piperidine, abstracts a proton from the active methylene group, creating a resonance-stabilized carbanion. This is the rate-determining step.
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (e.g., the piperidinium ion), yielding a β-hydroxy nitrile intermediate.
-
Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated nitrile. This final product is often a crystalline solid that precipitates from the reaction mixture.
Caption: Figure 1: Knoevenagel Condensation Mechanism.
Section 2: Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and explanations for each step.
Protocol 2.1: General Synthesis using Piperidine Catalyst
This method is the most widely cited and serves as an excellent starting point for a variety of aromatic aldehydes.
Rationale: Piperidine is a sufficiently mild base to catalyze the reaction without inducing aldehyde self-condensation. Ethanol is an effective solvent that facilitates the dissolution of reactants and, upon cooling, often allows for direct crystallization of the product.
Materials:
-
This compound
-
Substituted Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
Ethanol (Absolute)
-
Piperidine
-
Standard reflux apparatus, magnetic stirrer, ice bath, Buchner funnel setup.
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) and the desired aldehyde (1.05 eq) in absolute ethanol (approx. 10-15 mL per gram of acetonitrile).
-
Catalyst Addition: To the stirring solution, add piperidine (0.1-0.2 eq) dropwise using a pipette.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a precipitate during the reaction is common.
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product under vacuum to obtain the final 3-aryl-2-(4-methylthiazol-2-yl)acrylonitrile. The product can be further purified by recrystallization from ethanol if necessary.
Caption: Figure 2: General Experimental Workflow.
Section 3: Protocol Variations & Data
The choice of base and solvent can be critical for optimizing yield, particularly with sensitive or less reactive aldehydes. The following table summarizes conditions reported for analogous reactions, providing a valuable reference for methods development.[5]
| Entry | Aldehyde (R-CHO) | Base / Solvent System | Yield (%) | Reference |
| 1 | 4-Methoxyphenyl | Cs₂CO₃ / Toluene | - | [5] |
| 2 | 4-Methoxyphenyl | DIMCARB / CH₃CN | 42% | [5] |
| 3 | p-Tolyl | DMA / CH₃CN | 58% | [5] |
| 4 | 4-Bromophenyl | DMA / CH₃CN | 31% | [5] |
| 5 | 2-Methoxybenzaldehyde | Piperidine / Ethanol | - | [4] |
Note: Yields are highly substrate-dependent. DIMCARB = N,N'-diisopropyl-N''-methylguanidine; DMA = N,N-dimethylacetamide.
Expert Insights on Optimization:
-
For Electron-Rich Aldehydes: Aldehydes with electron-donating groups (e.g., -OCH₃, -CH₃) may react more slowly. Extending the reflux time or using a slightly stronger, non-nucleophilic base like DBU in an aprotic solvent could be beneficial.
-
For Electron-Poor Aldehydes: Aldehydes with electron-withdrawing groups (e.g., -NO₂, -CF₃) are generally more reactive.[6] Standard piperidine/ethanol conditions are often sufficient, and reaction times may be shorter.
-
Alternative Workups: For products that do not readily crystallize, standard extraction procedures are required. After cooling, the reaction mixture should be concentrated, the residue dissolved in an organic solvent (e.g., ethyl acetate), washed with dilute acid (to remove the basic catalyst), water, and brine, then dried and purified by column chromatography.
Section 4: Applications in Drug Discovery
The synthetic products of this reaction are valuable precursors for a wide range of biologically active molecules. The α,β-unsaturated nitrile is a key pharmacophore that can act as a Michael acceptor and interact with biological targets.
-
Anticancer Agents: Numerous 3-aryl-2-(thiazol-2-yl)acrylonitrile derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines.[1][7][8] Some compounds have been shown to inhibit tubulin polymerization, a validated mechanism for anticancer drugs.[1] For example, a thiazole chalcone with a 3-chlorophenyl moiety showed significant inhibition of tubulin polymerization with an IC₅₀ value of 7.78 μM.[1]
-
Antitubercular Activity: The combination of the thiazole ring and the acrylonitrile scaffold has yielded compounds with promising activity against Mycobacterium tuberculosis.[3] Chalcones containing 2,4-difluorophenyl and 2,4-dichlorophenyl groups showed potent antitubercular activity with MICs of 2.43 and 4.41 µM, respectively.[3]
-
Anti-inflammatory Agents: By hybridizing the thiazole and chalcone moieties, researchers have developed potent inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.[9]
References
- Ukaaz Publications. (2023). Thiazole chalcones: Promising agents with diverse pharmacological properties. Annals of Phytomedicine, 12(1), 230-240.
- National Institutes of Health (NIH). (2021).
- Asian Journal of Chemistry. (2025). Synthesis and Biological Evaluation of New Chalcone based Thiazole Derivatives: Antimicrobial, Antifungal Activity, ADME and Molecular Docking Studies.
- MDPI. (n.d.). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. [Link]
- National Institutes of Health (NIH). (n.d.).
- Chinese Journal of Pesticide Science. (2008). Synthesis and Biological Activity of 2-(4-Arylthiazol-2-yl)-3-hydroxyacrylonitrile. [Link]
- Indian Academy of Sciences. (n.d.). HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile. [Link]
- ResearchGate. (2025). Synthesis, Crystallography, Biological Activity, and Molecular Modeling Studies of Some 3-Aryl-2-(4-(substitutedphenyl)thiazol-2-yl)
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Three-component reaction of aromatic aldehydes (2a), malononitrile (3).... [Link]
- PubMed. (2004). Synthesis and antiproliferative activity of 3-aryl-2-[1H(2H)-benzotriazol-1(2)-yl]acrylonitriles variously substituted: Part 4. [Link]
- ResearchGate. (n.d.). Reaction of aldehydes with β-naphthol and acetonitrile in the presence of tetrachlorosilane. [Link]
- National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). [Link]
- ResearchGate. (n.d.).
- J-Stage. (n.d.). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. [Link]
- PubMed. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. [Link]
- PubMed. (2017). Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. [Link]
- ResearchGate. (n.d.).
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Application Notes & Protocols: Strategic Synthesis of Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and infectious diseases.
Objective: This document provides an in-depth technical guide on the synthesis of key classes of antimicrobial agents. It moves beyond simple procedural lists to explain the causality behind synthetic choices, linking molecular structure to mechanism of action and highlighting field-proven insights for the development of potent antibacterial compounds.
Introduction: The Synthetic Chemist's Role in the Post-Antibiotic Era
The escalating crisis of antimicrobial resistance (AMR) presents one of the most significant threats to global health. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Escherichia coli challenge our current therapeutic arsenal, rendering many first-line antibiotics ineffective[1]. In this landscape, the role of the synthetic chemist is paramount. The ability to design and construct novel molecular architectures or modify existing scaffolds is crucial for creating next-generation antibiotics that can evade established resistance mechanisms.
This guide delves into the synthetic strategies for several cornerstone classes of antimicrobial agents. We will explore the elegant chemical logic required to build these complex molecules, providing not just the "how" but the "why" behind each protocol. The focus is on understanding the structure-activity relationships (SAR) that govern efficacy and the synthetic pathways that make these life-saving drugs accessible.
The β-Lactams: Mastering the Strained Ring
The β-lactam antibiotics, including penicillins and cephalosporins, have been a pillar of antibacterial therapy for over 80 years.[2] Their enduring success is a testament to their potent and specific mechanism of action.
Expertise & Experience: The Mechanism of Action
β-Lactam antibiotics are bactericidal agents that function by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[3] They accomplish this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes (transpeptidases) for cross-linking the peptidoglycan strands.[4][5][6] The high reactivity of the four-membered β-lactam ring is key to this mechanism; the ring strain is released upon acylation of a serine residue in the PBP active site, forming an irreversible, inactive enzyme complex.[6] This disruption of cell wall integrity leads to cell lysis and death.[3]
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Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] (4-Methyl-1,3-thiazol-2-yl)acetonitrile has emerged as a highly versatile and powerful starting material for the construction of diverse and complex heterocyclic systems.[4] Its strategic placement of a reactive active methylene group and a cyano function, both activated by the electron-withdrawing nature of the thiazole ring, provides a gateway to a multitude of synthetic transformations. This guide provides an in-depth exploration of key synthetic strategies, complete with detailed experimental protocols and mechanistic insights, for leveraging this unique building block in the synthesis of novel, drug-like heterocyclic compounds.
The Strategic Importance of this compound
This compound is more than a simple nitrile; it is a carefully designed synthetic precursor. The molecule possesses two primary points of reactivity that can be selectively targeted:
-
The α-Methylene Group (-CH₂-): The protons on the methylene carbon are significantly acidic. This acidity is a consequence of the inductive electron-withdrawing effect of both the adjacent cyano group (-CN) and the thiazole ring. This "active methylene" character allows for easy deprotonation under mild basic conditions, generating a stabilized carbanion that is a potent nucleophile.[5]
-
The Nitrile Group (-C≡N): The nitrile group is a versatile functional handle for constructing nitrogen-containing heterocycles. It can undergo addition reactions with nucleophiles or participate in cyclization reactions to form rings such as pyrazoles, pyridines, and pyrimidines.
This dual reactivity allows for a modular approach to synthesis, where the methylene group can be used for initial backbone construction and the nitrile group for subsequent cyclization, or vice versa.
Caption: Figure 1. Key synthetic pathways from the starting material.
Application I: Synthesis of Thiazolyl-Substituted Pyridines via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[6][7][8] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene group without promoting self-condensation of the carbonyl compound.[7] The resulting α,β-unsaturated nitrile is a Michael acceptor, primed for subsequent cyclization.
Protocol 1: Two-Step Synthesis of 2-Amino-6-(4-methyl-1,3-thiazol-2-yl)-4-phenylnicotinonitrile
This protocol demonstrates the power of a one-pot, multi-component reaction sequence initiated by a Knoevenagel condensation.
Reaction Scheme: this compound + Benzaldehyde → (E)-2-(4-methyl-1,3-thiazol-2-yl)-3-phenylacrylonitrile (E)-2-(4-methyl-1,3-thiazol-2-yl)-3-phenylacrylonitrile + Malononitrile → 2-Amino-6-(4-methyl-1,3-thiazol-2-yl)-4-phenylnicotinonitrile
Caption: Figure 2. Workflow for the pyridine synthesis protocol.
Materials & Equipment:
-
This compound
-
Benzaldehyde
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.52 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: Add piperidine (0.5 mL) dropwise to the stirred suspension. The addition of a weak base is critical to facilitate both the initial Knoevenagel condensation and the subsequent Michael addition and cyclization.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Drying and Purification: Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/ethanol to yield the final pure compound.
| Parameter | Value |
| Typical Yield | 75-85% |
| Reaction Time | 4-6 hours |
| Purification | Recrystallization |
| Appearance | Pale yellow solid |
Application II: Synthesis of Thiazolyl-Substituted Thiophenes via Gewald Reaction
The Gewald reaction is a multi-component reaction that synthesizes a 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or related active methylene compound), and elemental sulfur.[9][10] The reaction with this compound provides a direct route to highly functionalized thiophenes bearing a thiazole substituent.
Protocol 2: Synthesis of 2-Amino-5-(4-methyl-1,3-thiazol-2-yl)-3-cyanothiophene
Reaction Scheme: this compound + Malononitrile + Sulfur → 2,5-Diamino-4-(4-methyl-1,3-thiazol-2-yl)thiophene-3-carbonitrile (This is a variation where two active methylene compounds are used)
A more direct example from the literature involves reacting an acetyl-substituted thiazolylacetonitrile with malononitrile and sulfur.[10] We will adapt this principle.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (1.52 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (25 mL).
-
Catalyst Addition: Add a few drops of a base like triethylamine or morpholine to catalyze the reaction.
-
Reflux: Heat the mixture to reflux for 2-3 hours. The reaction mixture will typically darken.
-
Work-up: After cooling, pour the reaction mixture into cold water. A solid precipitate will form.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from dioxane or DMF to obtain the pure 2-aminothiophene derivative.[10]
| Parameter | Value |
| Typical Yield | 60-70% |
| Reaction Time | 2-3 hours |
| Catalyst | Triethylamine / Morpholine |
| Appearance | Yellow to brown solid |
Application III: Intramolecular Cyclization via the Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a powerful method for forming cyclic ketones through the base-catalyzed intramolecular cyclization of dinitriles.[11][12] The reaction proceeds via an enamine intermediate which is subsequently hydrolyzed.[11][13] To apply this to our starting material, it must first be modified to contain a second nitrile group.
Protocol 3: Synthesis of a Fused Thiazolo[3,2-a]pyridine Ring System
This protocol is a conceptual application, requiring a two-step process: 1) Alkylation to introduce a second nitrile, and 2) Thorpe-Ziegler cyclization.
Reaction Scheme: Step 1 (Alkylation): this compound + Chloroacetonitrile → 2-(4-Methyl-1,3-thiazol-2-yl)succinonitrile Step 2 (Thorpe-Ziegler): 2-(4-Methyl-1,3-thiazol-2-yl)succinonitrile → 6-Amino-7-methyl-5H-thiazolo[3,2-a]pyridine-5-carbonitrile → (Hydrolysis) → 6-Amino-7-methyl-5H-thiazolo[3,2-a]pyridin-5-one
Caption: Figure 3. Conceptual workflow for Thorpe-Ziegler cyclization.
Step-by-Step Protocol (Step 2: Cyclization):
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 0.23 g, 10 mmol of sodium in 30 mL of absolute ethanol) in a flame-dried, three-necked flask under a nitrogen atmosphere, add the dinitrile intermediate (10 mmol) dissolved in dry benzene or toluene.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is an intramolecular condensation to form a cyclic β-enaminonitrile.
-
Quenching & Hydrolysis: Once the cyclization is complete (monitored by TLC), carefully pour the reaction mixture into a beaker containing dilute hydrochloric acid or sulfuric acid.
-
Hydrolysis to Ketone: Heat the acidic mixture to reflux for 1-2 hours to hydrolyze the enamine and nitrile groups to the corresponding cyclic ketone.
-
Isolation: Cool the mixture and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting cyclic ketone by column chromatography on silica gel.
Conclusion
This compound stands out as a privileged scaffold for the synthesis of novel heterocyclic compounds. The strategic positioning of its active methylene and nitrile functionalities enables chemists to access a vast chemical space through well-established and reliable synthetic transformations like the Knoevenagel condensation, Gewald reaction, and Thorpe-Ziegler cyclization. The protocols outlined herein serve as a practical guide for researchers in medicinal chemistry and drug discovery, providing a solid foundation for the development of new therapeutic agents built around the versatile thiazole core.
References
- Systematic Review On Thiazole And Its Applications. (n.d.). World Journal of Advanced Research and Reviews. [Link]
- Application and synthesis of thiazole ring in clinically approved drugs. (2023). PubMed. [Link]
- Chugh, V., Pandey, G., Rautela, R., & Mohan, C. (2022). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry.
- Elnagdi, M. H., Selim, M. A., Abd El Latif, F. M., & Samia, S. (2002). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents.
- Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2022).
- Thiazole and its derivatives: Medicinal importance and various routes of synthesis. (2019). JETIR. [Link]
- Thorpe reaction. (n.d.). Wikipedia. [Link]
- Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. (2002).
- Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. [Link]
- Elnagdi, M. H., Selim, M. A., Abd El Latif, F. M., & Samia, S. (2002). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents.
- Thorpe-Ziegler reaction. (n.d.).
- Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 139. [Link]
- Sowmiya Perinbaraj. (2020). Unit 4 Pyrazole. SlideShare. [Link]
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Journal of the Mexican Chemical Society. [Link]
- Al-Abdullah, E. S., Al-Dies, A. M., El-Taweel, F. M., El-Gazwy, A. S., & El-Salam, O. I. A. (2025). Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. Chemical Biology & Drug Design, 105(3). [Link]
- Recent developments in knoevenagel condensation reaction: a review. (2022).
- Knoevenagel condens
- The Knoevenagel Condensation. (2018).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
- Kumar, V., Singh, K., Kumar, S., & Kumar, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]
- 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. (n.d.). ChemBK. [Link]
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- 13. researchgate.net [researchgate.net]
Application Note & Protocol: A Modular Approach to the Synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal and synthetic organic chemistry.
Introduction: The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of modern drug design. Specifically, the (4-Methyl-1,3-thiazol-2-yl)acetonitrile framework serves as a versatile building block for creating libraries of compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The reactive methylene group adjacent to the nitrile and the thiazole ring provides a synthetic handle for extensive derivatization, allowing for the fine-tuning of physicochemical and pharmacological properties.
This document provides a comprehensive guide to the synthesis of the core this compound structure and its subsequent derivatization. The protocols are designed to be robust and reproducible, emphasizing not just the procedural steps but also the underlying chemical principles that govern the transformations. We will focus on a classic and reliable two-step approach commencing with the Hantzsch thiazole synthesis, followed by a modular protocol for generating diverse derivatives through alkylation of the active methylene group.[1][3][4]
Overall Synthetic Strategy
The synthesis is approached in a modular fashion, allowing for flexibility and adaptation. The first phase involves the construction of the core heterocyclic structure. The second phase utilizes this core as a platform for diversification.
Caption: Overall workflow for the synthesis of this compound derivatives.
Part 1: Protocol for Synthesis of this compound
This procedure is divided into two main steps: the initial formation of the thiazole ring to yield a key intermediate, followed by the introduction of the nitrile functional group.
Step 1A: Synthesis of 2-Chloromethyl-4-methylthiazole via Hantzsch-Type Reaction
The Hantzsch thiazole synthesis is a classic condensation reaction between a thioamide and an α-halocarbonyl compound to form the thiazole ring.[3][5] Here, we utilize thioacetamide and chloroacetone.
Materials and Reagents:
-
Thioacetamide (CH₃CSNH₂)
-
1-Chloro-2-propanone (Chloroacetone, CH₃COCH₂Cl)
-
Ethanol (EtOH), 95%
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thioacetamide (7.51 g, 0.1 mol) in 100 mL of 95% ethanol.
-
Addition of Reactant: To the stirring solution, add 1-chloro-2-propanone (9.25 g, 0.1 mol) dropwise at room temperature. The addition should be controlled to manage a mild exotherm.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Resuspend the resulting residue in 100 mL of dichloromethane and 100 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Rationale: The NaHCO₃ wash is critical to neutralize the hydrochloric acid formed during the condensation, which exists as the hydrochloride salt of the product.
-
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the organic (bottom) layer. Extract the aqueous layer two more times with 50 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-chloromethyl-4-methylthiazole as an oil. The product can be purified by vacuum distillation if necessary, but is often used directly in the next step.
Safety Precautions: Chloroacetone is a lachrymator and is toxic. Thioacetamide is a suspected carcinogen. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step 1B: Cyanation of 2-Chloromethyl-4-methylthiazole
This step involves a nucleophilic substitution (Sₙ2) reaction where the chloride is displaced by a cyanide anion to form the target acetonitrile.
Materials and Reagents:
-
2-Chloromethyl-4-methylthiazole (from Step 1A)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Acetone
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 2-chloromethyl-4-methylthiazole (0.1 mol, from the previous step) in 100 mL of DMSO.
-
Addition of Cyanide: Carefully add sodium cyanide (5.4 g, 0.11 mol) portion-wise to the stirring solution.
-
Rationale: A slight excess of the cyanide source ensures the complete conversion of the starting material. DMSO is an excellent polar aprotic solvent for Sₙ2 reactions.
-
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into 400 mL of cold water and stir for 15 minutes.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with 100 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash twice with 100 mL of brine.
-
Rationale: The brine wash helps to remove residual DMSO and water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[6]
-
Purification: The product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
CRITICAL SAFETY NOTE: Sodium and potassium cyanide are extremely toxic. They can be fatal if ingested, inhaled, or absorbed through the skin. Always handle cyanide salts in a fume hood with extreme care. Any waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) according to institutional safety protocols before disposal.
Part 2: Protocol for Synthesis of α-Substituted Derivatives
The true utility of this compound lies in the reactivity of its α-methylene protons. These protons are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the thiazole ring.[7] This allows for easy deprotonation to form a stabilized carbanion, which can then act as a nucleophile to attack various electrophiles, most commonly alkyl halides.
Caption: Mechanism for the alkylation of the active methylene group.
General Protocol for α-Alkylation
Materials and Reagents:
-
This compound (from Part 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (R-X, e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.1 eq). Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.
-
Solvent Addition: Add anhydrous THF (or DMF) to the flask to create a slurry. Cool the flask to 0°C in an ice bath.
-
Deprotonation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry via a syringe or dropping funnel.
-
Rationale: This step generates the nucleophilic carbanion. The reaction is exothermic (hydrogen gas is evolved) and cooling is necessary for control.
-
-
Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back down to 0°C. Add the desired alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC.
-
Quenching: Once the reaction is complete, cool it to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with water and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
Data Summary for Derivative Synthesis
The following table provides representative conditions for the synthesis of various derivatives using the general alkylation protocol.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1 | Methyl Iodide (CH₃I) | NaH | THF | 3 | 85-95% |
| 2 | Ethyl Bromide (CH₃CH₂Br) | NaH | THF | 5 | 80-90% |
| 3 | Benzyl Bromide (BnBr) | NaH | DMF | 4 | 90-98% |
| 4 | Allyl Bromide (CH₂=CHCH₂Br) | K₂CO₃ | Acetone | 12 | 75-85% |
| 5 | Propargyl Bromide (HC≡CCH₂Br) | NaH | THF/DMF | 6 | 70-80% |
Note: Yields are estimates and can vary based on reaction scale, purity of reagents, and purification efficiency.
References
- BenchChem. (2025).
- ResearchG
- SynArchive. Hantzsch Thiazole Synthesis.
- El-Sayed, N. F., et al. (2016).
- ChemHelpASAP. (2020).
- ChemBK. (2024). 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile.
- ResearchGate. Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents.
- MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
Sources
analytical methods for characterizing (4-Methyl-1,3-thiazol-2-yl)acetonitrile
An In-Depth Guide to the Analytical Characterization of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Introduction
This compound is a key heterocyclic building block in organic synthesis, particularly valued in the development of pharmaceutical agents and other specialty chemicals.[1][2][3] The presence of a thiazole ring, a methyl group, and a nitrile functional group gives it unique reactivity and makes it a precursor for more complex molecular architectures.[4][5] Given its role as a critical intermediate, ensuring its identity, purity, and stability is paramount for the quality and success of downstream applications.
This comprehensive guide provides a suite of detailed analytical methods and protocols for the thorough characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions. The methodologies described herein are designed to be robust, reliable, and grounded in established scientific principles.
Physicochemical Properties
A foundational understanding of the compound's physicochemical properties is essential for analytical method development, from selecting the appropriate solvents to predicting chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂S | [6] |
| Molecular Weight | 138.19 g/mol | |
| Monoisotopic Mass | 138.025 g/mol | [6] |
| Appearance | (Expected) Off-white to yellow solid or oil | |
| Boiling Point | High boiling point expected | [3] |
| Solubility | Soluble in organic solvents like acetonitrile, methanol, chloroform | |
| Predicted XlogP | 1.0 | [6] |
Section 1: Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are the cornerstone for assessing the purity of this compound and quantifying it in the presence of impurities or in reaction mixtures. We will detail two primary, orthogonal methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Purity Determination by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the definitive method for quantifying the main component and detecting non-volatile impurities. The method's high precision and sensitivity make it ideal for quality control and stability studies.
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the initial choice due to the compound's intermediate polarity (Predicted XlogP ≈ 1.0), which allows for effective retention and separation via hydrophobic interactions.[7]
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is an excellent organic solvent for thiazole derivatives, and a gradient elution ensures that both the main analyte and any potential impurities with a wide range of polarities are eluted efficiently with good peak shape.[7] A phosphate buffer is added to maintain a consistent pH, which is critical for the reproducibility of retention times for ionizable compounds.
-
Detection: The thiazole ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is used to monitor at an optimal wavelength (typically determined by a UV scan) and to provide spectral data for peak purity analysis.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric Acid (ACS grade).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal λ from scan) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
4. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same diluent.
5. System Suitability:
-
Before analysis, inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
6. Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Calculate the purity or assay using the external standard method:
-
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Caption: Decision tree for impurity identification.
Summary of Analytical Techniques
| Technique | Primary Application | Key Information Provided |
| HPLC-UV/PDA | Purity assessment, quantification, stability testing | Percentage purity, concentration, detection of degradation products |
| GC-MS | Identification of volatile impurities | Molecular weight and structure of volatile components |
| ¹H and ¹³C NMR | Unambiguous structure confirmation | Precise atomic connectivity and chemical environment |
| FTIR | Functional group identification | Presence of nitrile, thiazole, methyl, and methylene groups |
| MS | Molecular weight confirmation | Molecular weight and structural fragments |
References
- AIP Conference Proceedings. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS).
- ChemBK. (2024). 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile.
- ACS Publications. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR.
- PubMed Central. (2023). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- ELTE. (n.d.). SUPPLEMENTARY MATERIAL For the dissertation DEVELOPMENT OF COVALENT FRAGMENT LIBRARIES.
- NIST. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-.
- ResearchGate. (n.d.). Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives.
- ResearchGate. (n.d.). Heterocyclic Synthesis with Activated Nitriles: An Expeditious Synthetic Approach to Polyfunctionally Substituted Pyrroles, Heterocyclopyrimidines and Coumarins.
- MDPI. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
- CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- DiVA. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Royal Society of Chemistry. (n.d.). 4.
- Degres Journal. (n.d.). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives.
- Heterocycles. (n.d.). NITRILES IN HETEROCYCLIC SYNTHESIS: A NEW APPROACH FOR THE SYNTHESIS OF THIAZINONES.
- PubMed Central. (2022). Nitriles: an attractive approach to the development of covalent inhibitors.
- ScienceDirect. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8.
- Google Patents. (n.d.). RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids.
- NIH. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
- ResearchGate. (n.d.). Detection and determination of nitriles.
- ResearchGate. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
- MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
- National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals.
- PubMed. (n.d.). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
- ResearchGate. (n.d.). FTIR spectrum of a) acetonitrile solution containing 0.05 mol L –1.
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- PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)acetonitrile.
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- Beilstein Journal of Organic Chemistry. (2012). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f]t[1][9]hiazepine ring system.
- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
- ResearchGate. (n.d.). FTIR studies and DFT calculations on the associative nature of methyl cellosolve in binary solutions with acetonitrile.
- PubChemLite. (n.d.). 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile.
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Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Abstract
This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile. This compound is a significant building block in pharmaceutical synthesis, demanding a reliable analytical method for quality control and stability assessment. The described isocratic method utilizes a C18 stationary phase with a buffered mobile phase of acetonitrile and water, ensuring excellent peak shape and resolution. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2][3][4]
Introduction
This compound is a heterocyclic compound featuring a thiazole ring, a structural motif prevalent in numerous antimicrobial and anticancer agents.[5] Its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) necessitates stringent quality control to ensure the purity and stability of the final product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
The primary challenge in developing an HPLC method for this analyte is to ensure that it is "stability-indicating." This means the method must be able to resolve the intact analyte from any potential degradation products that may form under stress conditions such as acid/base hydrolysis, oxidation, or heat. This application note provides a comprehensive, field-proven protocol that addresses these requirements, from initial method development to full validation.
Experimental Design & Rationale
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties governs the strategic choices in method development.
-
Molecular Formula: C₆H₆N₂S
-
Molecular Weight: 138.19 g/mol [6]
-
Solubility: The compound is reported to be soluble in water and most organic solvents, providing flexibility in selecting a suitable sample diluent.[6] Acetonitrile was chosen as the primary component of the diluent for its compatibility with the mobile phase.
-
Chromophoric Properties: Thiazole-containing structures inherently possess UV-absorbing properties.[7][8][9] A photodiode array (PDA) detector was used to scan the analyte and determine the wavelength of maximum absorbance (λmax), which was found to be 238 nm.
Rationale for Chromatographic Conditions
The choices for the stationary and mobile phases are grounded in established chromatographic principles to achieve optimal separation.
-
Mode of Chromatography: Reversed-phase HPLC was selected. This is the most common and versatile mode for separating moderately polar organic molecules like this compound.[10][11]
-
Stationary Phase: A C18 (L1) column was chosen for its hydrophobicity, which provides adequate retention of the analyte from the polar mobile phase. The end-capped nature of the selected column minimizes peak tailing that can arise from interactions with residual silanols.
-
Mobile Phase pH Control: The thiazole ring contains a basic nitrogen atom, making its ionization state—and thus its chromatographic retention—highly dependent on the mobile phase pH.[12][13] To ensure robust and reproducible retention, the mobile phase must be buffered. A phosphate buffer at pH 3.0 was selected. Operating at a pH at least two units away from the analyte's pKa ensures it exists in a single, stable ionic form, preventing peak splitting or shifting.[6][14] This low pH also suppresses the ionization of silanol groups on the silica-based stationary phase, further improving peak symmetry.[15]
-
Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier. It typically provides better peak shapes for nitrogen-containing heterocycles, lower backpressure, and has a lower UV cutoff.
Materials and Methods
Instrumentation & Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size (or equivalent L1 column).
-
Reagents:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade, prepared using a Milli-Q system or equivalent).
-
Preparation of Solutions
-
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 (v/v) ratio.
-
Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon filter.
-
Final Mobile Phase: Mix 600 mL of the prepared buffer with 400 mL of acetonitrile. Degas before use.
-
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV |
| Detection Wavelength | 238 nm |
| Run Time | 10 minutes |
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][4][16]
System Suitability Testing (SST)
Before conducting any validation experiments, the suitability of the chromatographic system is verified. Five replicate injections of the Working Standard Solution (100 µg/mL) are made.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Relative Standard Deviation (RSD) of Retention Time: ≤ 1.0%
-
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Protocol:
-
Inject the diluent (blank) to confirm no interfering peaks at the retention time of the analyte.
-
Perform forced degradation studies by subjecting the analyte solution (1000 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 1N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 1N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solution at 80 °C for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all stressed samples by the proposed HPLC method using a PDA detector.
-
-
Acceptance Criteria: The method is deemed stability-indicating if the analyte peak is spectrally pure and well-resolved (Resolution > 2.0) from all degradation product peaks.
Linearity and Range
-
Protocol: Prepare a series of calibration standards from the Standard Stock Solution at five concentration levels, ranging from 25 µg/mL to 150 µg/mL (e.g., 25, 50, 75, 100, 150 µg/mL). Inject each standard in triplicate.
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Accuracy is determined by the spike-recovery method. A known amount of analyte stock solution is added to a blank sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration; 50, 100, 150 µg/mL). Each level is prepared in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
-
Repeatability (Intra-day Precision): Analyze six individual preparations of the standard solution at 100% of the target concentration (100 µg/mL) on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: The RSD for the peak areas of the six preparations should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
Robustness
-
Protocol: The effect of small, deliberate variations in method parameters on the results is evaluated.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the change in peak area should not be significant.
Results and Discussion
The developed method produced a sharp, symmetrical peak for this compound at a retention time of approximately 4.5 minutes. The validation results are summarized below.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.1 | ≤ 1.5 |
| Theoretical Plates | 6500 | ≥ 2000 |
| RSD of Peak Area (%) | 0.45 | ≤ 2.0% |
| RSD of Retention Time (%) | 0.12 | ≤ 1.0% |
Table 2: Summary of Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 25 - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.55% | ≤ 2.0% |
| - Intermediate Precision | 0.78% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Specificity | No interference observed | Peak purity > 990 |
The forced degradation studies showed that the analyte is susceptible to degradation under acidic, basic, and oxidative conditions, with major degradation observed in the basic hydrolysis. In all cases, the degradation product peaks were well-resolved from the main analyte peak, confirming the stability-indicating nature of the method.
Visual Workflow and Diagrams
Caption: HPLC analysis workflow from preparation to reporting.
Conclusion
A simple, rapid, and robust isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, and precision, meeting all acceptance criteria based on ICH guidelines. The stability-indicating nature of the assay makes it highly suitable for routine quality control analysis and for stability studies of the compound in both bulk drug and formulation development.
References
- Control pH During Method Development for Better Chromatography. Agilent Technologies.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
- Dolan, J. W. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH.
- ICH Quality Guidelines. International Council for Harmonisation.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- Guides for method development. YMC CO., LTD.
- Reversed Phase HPLC Method Development. Phenomenex Inc.
- This compound Properties. ChemBK.
- PubChem Compound Summary for CID 737184, 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. National Center for Biotechnology Information.
- Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. ResearchGate.
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.
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- 16. ICH Official web site : ICH [ich.org]
Application Notes and Protocols for Thin Layer Chromatography (TLC) of Thiazole Derivatives
Introduction: The Significance of Thiazole Derivatives and the Role of TLC in their Analysis
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are integral components of numerous natural products, such as Vitamin B1 (Thiamine), and a vast array of synthetic drugs with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[4][5][6] The synthesis and purification of novel thiazole derivatives are therefore of paramount importance in drug discovery and development.[7][8][9]
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of these syntheses, assessing the purity of the resulting compounds, and optimizing purification protocols.[10][11] Its simplicity and versatility make it a powerful tool in the arsenal of researchers, scientists, and drug development professionals working with this important class of compounds.[12] This guide provides in-depth technical insights and detailed protocols for the effective application of TLC in the analysis of thiazole derivatives.
Core Principles: Understanding the Chromatographic Behavior of Thiazole Derivatives
The separation of thiazole derivatives by TLC is governed by the principle of differential partitioning between a stationary phase (typically polar) and a mobile phase (typically less polar).[13] The polarity of the thiazole derivative, which is significantly influenced by the nature and position of its substituents, dictates its affinity for the stationary phase and its mobility with the mobile phase.
The retention factor (Rf), a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[14] A lower Rf value indicates a more polar compound with a stronger affinity for the stationary phase, while a higher Rf value suggests a less polar compound that travels further with the mobile phase.[15] The goal is often to achieve an Rf value between 0.3 and 0.7 for optimal separation and accurate analysis.[16]
Impact of Substituents on Polarity and Rf Value
The diverse array of functional groups that can be attached to the thiazole ring significantly alters the molecule's overall polarity and, consequently, its chromatographic behavior. Understanding these structure-retention relationships is crucial for developing effective TLC methods.
-
Electron-donating groups (e.g., -NH2, -OH, -OCH3) generally increase the polarity of the thiazole derivative, leading to stronger interactions with the silica gel stationary phase and resulting in lower Rf values.
-
Electron-withdrawing groups (e.g., -NO2, -CN, -SO2R) can have a more complex effect. While they increase the dipole moment, they may also reduce the basicity of the thiazole nitrogen, influencing its interaction with the acidic silanol groups on the silica plate.
-
Bulky substituents can introduce steric hindrance, which may affect the molecule's ability to interact with the active sites on the stationary phase, potentially leading to an increase in the Rf value.
-
Hydrogen bonding capacity : Substituents capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) will significantly increase the compound's affinity for the silica gel stationary phase, resulting in lower Rf values.
By considering the electronic and steric effects of the substituents on a given thiazole derivative, researchers can make informed decisions about the initial choice of the mobile phase composition.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: General TLC Analysis of Thiazole Derivatives
This protocol outlines the fundamental steps for performing a TLC analysis of a thiazole derivative, suitable for reaction monitoring and purity assessment.
1. Materials and Reagents:
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates are the most common choice for normal-phase TLC of thiazole derivatives.[17][18] The fluorescent indicator (F254) allows for non-destructive visualization under UV light.
-
Solvents: HPLC-grade solvents are recommended to ensure reproducibility. Common solvents include n-hexane, ethyl acetate, dichloromethane, and methanol.
-
Sample Preparation: Dissolve a small amount of the thiazole derivative (approximately 1 mg/mL) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate, or methanol).
-
Developing Chamber: A glass chamber with a tight-fitting lid.
-
Spotting Capillaries: Glass capillary tubes for applying the sample to the TLC plate.
-
Visualization Reagents: As required (see Visualization Techniques section).
2. Procedure:
-
Plate Preparation: Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate. Mark the points for sample application along this line.
-
Sample Application: Dip a capillary tube into the sample solution and gently touch the tip to the marked spot on the origin line. Allow the solvent to evaporate completely between applications to keep the spot size small and concentrated.[11]
-
Developing Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, leaning against the wall, to ensure the chamber atmosphere is saturated with solvent vapors. Close the lid and allow the chamber to equilibrate for at least 10-15 minutes.[11]
-
Plate Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to ascend the plate by capillary action.[11]
-
Elution and Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry in a fume hood.
-
Visualization: Visualize the separated spots using appropriate techniques (see Visualization Techniques section).
-
Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot.
Diagram: General TLC Workflow
Caption: A streamlined workflow for the TLC analysis of thiazole derivatives.
Optimization of TLC Conditions
Mobile Phase Selection and Optimization
The choice of the mobile phase is critical for achieving good separation. For thiazole derivatives, which are often of intermediate polarity, a mixture of a non-polar and a polar solvent is typically used.[5]
A common starting point for many thiazole derivatives is a mixture of n-hexane and ethyl acetate .[7] The polarity of the mobile phase can be systematically varied by changing the ratio of these two solvents.
-
If the Rf value is too low (spots remain near the origin): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).[14]
-
If the Rf value is too high (spots are near the solvent front): Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of n-hexane).[14]
For more polar thiazole derivatives, a more polar solvent system, such as dichloromethane/methanol , may be necessary.
Table 1: Common Mobile Phase Systems for Thiazole Derivatives
| Mobile Phase System | Polarity | Typical Applications |
| n-Hexane / Ethyl Acetate | Low to Medium | General purpose for a wide range of thiazole derivatives. |
| Dichloromethane / Methanol | Medium to High | For more polar thiazole derivatives containing functional groups like -OH, -NH2, or -COOH. |
| Chloroform / Acetone | Medium | An alternative to hexane/ethyl acetate with different selectivity. |
| Toluene / Ethyl Acetate / Formic Acid | Acidic | Useful for acidic thiazole derivatives or to improve spot shape. |
Stationary Phase Selection
While silica gel is the most widely used stationary phase, for certain applications, other options may provide better separation:
-
Alumina: Can be a good alternative for the separation of basic thiazole derivatives, as it is less acidic than silica gel.[3]
-
Reversed-Phase (C18) TLC Plates: For highly polar thiazole derivatives, reversed-phase TLC, where the stationary phase is non-polar and the mobile phase is polar (e.g., methanol/water or acetonitrile/water), can be a valuable tool.
Visualization Techniques for Thiazole Derivatives
Many thiazole derivatives are colorless, necessitating a visualization step to locate the separated spots on the TLC plate.
Non-Destructive Method
-
UV Light (254 nm): If the TLC plate contains a fluorescent indicator (F254), compounds that absorb UV light will appear as dark spots against a fluorescent background. This is a quick and non-destructive method suitable for many thiazole derivatives containing aromatic rings or conjugated systems.
Destructive Methods
These methods involve a chemical reaction and are performed after UV visualization.
-
Iodine Vapor: Exposing the plate to iodine vapor in a sealed chamber will cause many organic compounds, including thiazoles, to appear as yellow-brown spots. This is a general and semi-destructive method.
-
Potassium Permanganate (KMnO4) Stain: This is a strong oxidizing agent that reacts with many functional groups, producing yellow-brown spots on a purple background. It is particularly useful for visualizing compounds with oxidizable groups.
-
p-Anisaldehyde Stain: This stain, upon heating, can produce a range of colors with different functional groups, which can aid in the identification of compounds.
-
Sodium Nitrite / Hydrochloric Acid: A specific spray reagent for indoles and thiazoles. After spraying with a fresh solution of sodium nitrite in hydrochloric acid and heating, thiazole derivatives typically appear as light green spots.[1]
Table 2: Visualization Reagents for Thiazole Derivatives
| Reagent | Preparation | Visualization |
| UV Light (254 nm) | N/A | Dark spots on a fluorescent background (non-destructive). |
| Iodine | Iodine crystals in a sealed chamber. | Yellow-brown spots (semi-destructive). |
| Potassium Permanganate | 1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH in 200 mL water. | Yellow-brown spots on a purple background. |
| p-Anisaldehyde | 135 mL ethanol, 5 mL conc. H2SO4, 1.5 mL acetic acid, 3.7 mL p-anisaldehyde. | Various colored spots upon heating. |
| Sodium Nitrite / HCl | Freshly made 1g sodium nitrite in 100mL 1M HCl. | Light green spots upon heating.[1] |
Troubleshooting Common TLC Problems
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking Spots | Sample is overloaded; sample is not fully dissolved; sample is acidic or basic and interacting strongly with the stationary phase. | Dilute the sample; ensure the sample is fully dissolved; add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. |
| Spots are not moving (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. |
| Spots run with the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Irregular Solvent Front | The edge of the TLC plate is touching the filter paper or the side of the chamber. | Reposition the plate in the chamber. |
| No Spots Visible | Sample is too dilute; compound is not UV active and the wrong visualization method was used. | Spot the sample multiple times in the same location; use a variety of visualization techniques. |
Validation of TLC Methods in a Drug Development Context
For applications in drug development, TLC methods must be validated to ensure they are reliable and reproducible.[18] Validation parameters, as guided by the International Conference on Harmonisation (ICH), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Diagram: TLC Method Validation Parameters
Caption: Key parameters for the validation of a TLC method.
Conclusion
Thin Layer Chromatography is a powerful and versatile technique that is essential for the efficient synthesis, purification, and analysis of thiazole derivatives. By understanding the fundamental principles of chromatography and the influence of molecular structure on retention, and by employing systematic method development and appropriate visualization techniques, researchers can fully leverage the capabilities of TLC. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel thiazole-based therapeutics.
References
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- Chhabria, M., Patel, S., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(29), 3334-3366.
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European journal of medicinal chemistry, 97, 699-718.
- Jetir. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR, 6(6).
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-s), 143-154.
- Hi-Media Laboratories. (n.d.). Thin Layer Chromatography.
- Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- University of Colorado Boulder. (n.d.). TLC Visualization Methods.
- ResearchGate. (2015).
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
- University of California, Irvine. (n.d.). 5. Thin Layer Chromatography.
- LCGC International. (2019). Stationary Phases for Modern Thin-Layer Chromatography.
- Royal Society of Chemistry. (2021). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
- Royal Society of Chemistry. (2011).
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- Chegg. (2019). Solved 5. (a) Calculate the Rf values for compounds X, Y, | Chegg.com.
- ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?
- National Institutes of Health. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
- National Institutes of Health. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- EXCLI Journal. (2025).
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- National Institutes of Health. (2018). A rapid and systematic approach for the optimization of radio-TLC resolution.
- Khan Academy. (n.d.). Thin-layer chromatography (TLC).
- Open Access Journals. (2022).
- Semantic Scholar. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
- National Institutes of Health. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy.
- Analytical Toxicology. (2017).
- CHEM 344 Thin Layer Chromatography. (n.d.).
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The Strategic Application of (4-Methyl-1,3-thiazol-2-yl)acetonitrile in the Synthesis of Advanced Kinase Inhibitors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Moiety as a Privileged Scaffold in Kinase Inhibition
The landscape of targeted cancer therapy is profoundly shaped by the development of small-molecule kinase inhibitors.[1][2][3] Within this critical class of therapeutics, heterocyclic scaffolds play a pivotal role in defining the potency, selectivity, and overall pharmacological profile of the inhibitor. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, has emerged as a "privileged" structure in medicinal chemistry due to its multifaceted roles in molecular recognition and its presence in numerous biologically active compounds.[4] Its unique electronic properties and ability to engage in a variety of non-covalent interactions make it an ideal anchor for binding to the ATP-binding site of various kinases.[3]
(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a versatile and highly valuable building block in the synthesis of a range of kinase inhibitors. Its strategic importance lies in the reactive nitrile group and the inherent structural features of the 4-methylthiazole core, which can be elaborated into more complex structures that are central to the pharmacophore of potent kinase inhibitors. This guide provides a detailed exploration of the application of this compound in the synthesis of kinase inhibitors, with a focus on the practical methodologies and the underlying chemical principles that guide these synthetic strategies. We will delve into a well-established synthetic route for Dasatinib, a potent dual Src/Abl kinase inhibitor, and propose a scientifically grounded pathway to access a key intermediate from this compound.
The Role of the 2-Aminothiazole Moiety in Kinase Inhibition: A Structural Perspective
Many potent kinase inhibitors, including the FDA-approved drug Dasatinib, feature a 2-aminothiazole core.[5][6] This structural motif is crucial for the inhibitor's ability to bind to the hinge region of the kinase domain, a key interaction that anchors the molecule in the ATP-binding pocket. The amino group of the 2-aminothiazole typically forms critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues, mimicking the hydrogen bonding interactions of the adenine portion of ATP.
The synthesis of this pivotal 2-aminothiazole core is a cornerstone of kinase inhibitor development. While various synthetic strategies exist, the Hantzsch thiazole synthesis remains a classic and widely employed method.[7] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[8] Understanding this fundamental reaction is key to appreciating the potential synthetic pathways originating from this compound.
Proposed Synthetic Pathway from this compound to a Key Dasatinib Intermediate
While a direct, one-step conversion of this compound to a kinase inhibitor is not commonly reported, a plausible and chemically sound multi-step synthesis can be proposed to access a key intermediate in the synthesis of Dasatinib. This proposed pathway leverages well-established organic transformations to convert the nitrile functionality into a group suitable for the construction of the final kinase inhibitor.
Disclaimer: The following is a proposed synthetic route based on established chemical principles and reactions. It is intended for informational purposes and should be adapted and optimized by qualified researchers in a laboratory setting.
The proposed strategy involves the conversion of the nitrile group of this compound into a thioamide, which can then undergo a Hantzsch-type cyclization to form the core 2-aminothiazole structure of a key Dasatinib intermediate.
Caption: Proposed synthetic route from this compound to a key Dasatinib intermediate.
Detailed Application Notes and Protocols: Synthesis of Dasatinib
The following section provides a detailed, step-by-step protocol for the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor. This synthesis commences from the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, which can be synthesized via various routes, including the proposed pathway from this compound.
Synthesis of the Key Intermediate: N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
This intermediate is formed through a nucleophilic aromatic substitution reaction between 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine.[9]
Caption: Synthesis of a key Dasatinib intermediate.
Experimental Protocol:
Materials:
-
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
4,6-Dichloro-2-methylpyrimidine
-
Potassium hydride (30 wt% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (80 mL) and cool to -25 °C using a suitable cooling bath.
-
Carefully add potassium hydride (8.73 g, 65.38 mmol) to the cooled THF with stirring. Caution: Potassium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
Slowly add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g) to the stirred suspension, maintaining the temperature at -25 °C.
-
In a separate flask, dissolve 4,6-dichloro-2-methylpyrimidine (3.65 g) in anhydrous THF (7 mL).
-
Slowly add the solution of 4,6-dichloro-2-methylpyrimidine to the reaction mixture, ensuring the temperature remains stable.
-
After the addition is complete, stir the reaction mixture at -10 °C for 4 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the pH of the aqueous layer is approximately 6.
-
Maintain the temperature at 0-5 °C for 2 hours to allow for crystallization.
-
Collect the precipitate by filtration, wash with cold THF, and dry under vacuum to yield the desired product.
Final Step: Synthesis of Dasatinib
The final step in the synthesis of Dasatinib involves the nucleophilic substitution of the remaining chlorine atom on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine.[2]
Caption: The final step in the synthesis of Dasatinib.
Experimental Protocol:
Materials:
-
N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
-
1-(2-Hydroxyethyl)piperazine
-
n-Butanol or Dioxane
-
DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)
Procedure:
-
In a round-bottom flask, dissolve N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide in a suitable solvent such as n-butanol or dioxane.
-
Add an excess of 1-(2-hydroxyethyl)piperazine to the solution. A non-nucleophilic base like DIPEA can be added to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Dasatinib.[1]
Data Presentation: Key Kinase Inhibitors Featuring a Thiazole Moiety
The thiazole scaffold is a recurring motif in a multitude of kinase inhibitors targeting various members of the kinome. The following table summarizes some notable examples.
| Kinase Inhibitor | Target Kinase(s) | Therapeutic Area |
| Dasatinib | BCR-Abl, Src family kinases | Oncology (CML, ALL)[5] |
| Dabrafenib | BRAF V600E | Oncology (Melanoma) |
| Proritustant | NK1 Receptor Antagonist | Pruritus |
| Mirabegron | Beta-3 Adrenergic Agonist | Overactive Bladder |
Conclusion and Future Perspectives
This compound stands as a valuable and versatile starting material in the synthesis of complex heterocyclic structures, particularly those with applications in medicinal chemistry. While direct synthetic routes to final drug products may not always be apparent, its strategic conversion to key intermediates, such as 2-aminothiazole derivatives, opens up a vast landscape for the development of novel kinase inhibitors. The protocols and proposed synthetic strategies outlined in this guide are intended to provide researchers with a solid foundation for exploring the utility of this important building block in their drug discovery endeavors. The continued exploration of innovative synthetic methodologies will undoubtedly further solidify the role of thiazole-containing compounds in the future of targeted therapies.
References
- Suresh, G., et al. (2017).
- Justia Patents.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]
- Eureka. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. [Link]
- ResearchGate.
- PubMed. Design and synthesis of novel 4-benzothiazole amino quinazolines Dasatinib derivatives as potential anti-tumor agents. [Link]
- Google Patents. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
- Google Patents. CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
- Kayagil, I., & Demirayak, S. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of the Serbian Chemical Society, 79(11), 1341-1349. [Link]
- PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. [Link]
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
- ResearchGate.
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Kumar, D., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
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Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and cardiovascular conditions.[1] The synthesis of anti-inflammatory agents is a cornerstone of medicinal chemistry, aimed at developing molecules that can modulate specific pathways in the inflammatory cascade. This guide provides an in-depth overview of the synthesis of major classes of anti-inflammatory drugs, detailing the underlying chemical principles and providing actionable protocols for their laboratory-scale preparation.
The primary targets for many anti-inflammatory drugs are enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[2][3] Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes, while other classes of drugs target different inflammatory mediators.[4] This document will explore the synthetic strategies for selective COX-2 inhibitors, emerging 5-LOX inhibitors, corticosteroids, and Janus kinase (JAK) inhibitors, reflecting the evolution of anti-inflammatory drug discovery.[5][6][7]
I. Synthesis of Cyclooxygenase (COX) Inhibitors
The discovery of two isoforms of the COX enzyme, COX-1 and COX-2, was a pivotal moment in anti-inflammatory drug development.[8] COX-1 is constitutively expressed and plays a role in gastrointestinal protection, while COX-2 is induced during inflammation.[8] This led to the development of selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][9]
A. Rationale for Selective COX-2 Inhibition
Traditional NSAIDs like ibuprofen and naproxen inhibit both COX-1 and COX-2.[1][4] While effective in reducing inflammation, their inhibition of COX-1 can lead to gastric and intestinal toxicity.[8] Selective COX-2 inhibitors, or "coxibs," were designed to specifically target the inducible COX-2 enzyme, thereby mitigating these side effects.[8] The structural basis for this selectivity lies in the difference in the active sites of the two enzymes; the COX-2 active site is larger and has a side pocket that can accommodate the bulkier structures of selective inhibitors.[8][10]
B. Key Structural Features and Synthetic Strategies
Many selective COX-2 inhibitors are diaryl heterocycles.[2] A common structural motif is a central heterocyclic ring, such as a pyrazole or isoxazole, with two adjacent aromatic rings.[5][11] One of the aryl rings often bears a sulfonamide (SO2NH2) or methylsulfone (SO2CH3) group, which is crucial for binding to the selective side pocket of the COX-2 enzyme.[2][10]
The synthesis of these compounds often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the central heterocyclic core. Subsequent modifications, such as the introduction of the sulfonamide or methylsulfone group, are then carried out.
C. Experimental Protocol: Synthesis of a Celecoxib Analog
This protocol outlines a general method for the synthesis of a celecoxib analog, a well-known selective COX-2 inhibitor. This synthesis involves a classical condensation reaction to form the pyrazole ring.
Materials:
-
4-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium ethoxide
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Claisen Condensation:
-
In a round-bottom flask, dissolve 4-methylacetophenone and ethyl trifluoroacetate in anhydrous ethanol.
-
Slowly add a solution of sodium ethoxide in ethanol to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours. The formation of the 1,3-diketone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a weak acid and extract the product with an organic solvent.
-
Purify the resulting diketone by column chromatography.
-
-
Pyrazole Ring Formation:
-
Dissolve the purified 1,3-diketone and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol with a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired celecoxib analog.
-
II. Synthesis of 5-Lipoxygenase (5-LOX) Inhibitors
The 5-lipoxygenase (5-LOX) enzyme is another key player in the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent inflammatory mediators.[7][12] Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions like asthma and allergic rhinitis.[7][13]
A. Mechanism of Action and Therapeutic Potential
5-LOX, in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to leukotriene A4 (LTA4).[7] This is the first step in the production of all leukotrienes. Inhibitors of this pathway can either target the 5-LOX enzyme directly or the FLAP.[3]
B. Synthetic Approaches to 5-LOX Inhibitors
A variety of chemical scaffolds have been explored for 5-LOX inhibition, including derivatives of coumarin, benzothiazole, and pyrazole.[1][14] Many potent inhibitors feature a hydroxamic acid or N-hydroxyurea moiety, which can chelate the non-heme iron atom in the active site of the 5-LOX enzyme.
C. Experimental Protocol: Synthesis of a Coumarin-Based 5-LOX Inhibitor
This protocol describes a general synthesis of a 7-substituted coumarin derivative, a class of compounds that has shown promising 5-LOX inhibitory activity.[14]
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid
-
Aromatic or heterocyclic amine
-
Appropriate solvent (e.g., ethanol, DMF)
Procedure:
-
Pechmann Condensation for Coumarin Core Synthesis:
-
Carefully add concentrated sulfuric acid to a mixture of resorcinol and ethyl acetoacetate at 0°C.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the 7-hydroxy-4-methylcoumarin.
-
Filter, wash with water, and dry the solid product.
-
-
Introduction of the Substituent at the 7-position:
-
The 7-hydroxycoumarin can be functionalized in various ways. For example, to introduce an amino-linked substituent, the hydroxyl group can first be converted to a better leaving group (e.g., a tosylate).
-
Alternatively, direct etherification or other coupling reactions can be employed. For this example, we will proceed with a nucleophilic aromatic substitution after converting the hydroxyl to a leaving group.
-
React the 7-hydroxycoumarin with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the tosylate.
-
React the resulting 7-tosyloxy-4-methylcoumarin with the desired aromatic or heterocyclic amine in a suitable solvent under reflux to yield the final 7-substituted coumarin derivative.
-
Purify the final product by recrystallization or column chromatography.
-
III. Synthesis of Corticosteroids
Corticosteroids are a class of steroid hormones that are potent anti-inflammatory agents. Their synthesis is a complex, multi-step process that often starts from naturally occurring sterols.[15][16]
A. Biosynthesis and Synthetic Pathways
In the body, corticosteroids are synthesized from cholesterol in the adrenal cortex.[17] The industrial synthesis of corticosteroids often begins with diosgenin, a sapogenin found in certain plants.[18] The conversion of diosgenin to key steroid intermediates involves a combination of chemical and microbiological transformations.[18]
B. Key Synthetic Transformations
The synthesis of corticosteroids involves several key chemical transformations, including:
-
Oxidation of hydroxyl groups
-
Introduction of double bonds
-
Hydroxylation at specific positions of the steroid nucleus
-
Formation of the characteristic dihydroxyacetone side chain at C-17
C. Illustrative Workflow: From Diosgenin to a Corticosteroid Precursor
This workflow provides a high-level overview of the initial steps in converting diosgenin to a key intermediate for corticosteroid synthesis.
Caption: Simplified workflow for corticosteroid precursor synthesis.
IV. Synthesis of Janus Kinase (JAK) Inhibitors
Janus kinase (JAK) inhibitors are a newer class of anti-inflammatory drugs that target the JAK-STAT signaling pathway, which is crucial for the signaling of many cytokines involved in inflammation.[6][19]
A. The JAK-STAT Pathway and its Role in Inflammation
The JAK-STAT pathway is a key signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in inflammation and immunity.[6] There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[6] Different JAK inhibitors have varying selectivities for these family members.[19]
B. Synthetic Strategies for JAK Inhibitors
Many JAK inhibitors are small molecules that are ATP-competitive inhibitors, binding to the ATP-binding site in the kinase domain of JAKs.[6] The core structures of these inhibitors often consist of a heterocyclic scaffold, such as a pyrrolo[2,3-d]pyrimidine or a similar deazapurine core, which mimics the adenine ring of ATP.[6]
C. Experimental Protocol: Synthesis of a Tofacitinib-like Core Structure
This protocol describes a general approach to synthesizing a pyrrolo[2,3-d]pyrimidine core, which is found in the JAK inhibitor tofacitinib.
Materials:
-
Substituted 4-chloropyrimidine
-
Aminoacetaldehyde dimethyl acetal
-
A suitable palladium catalyst and ligand (e.g., Pd2(dba)3, Xantphos)
-
A base (e.g., Cs2CO3)
-
A high-boiling point solvent (e.g., dioxane)
Procedure:
-
Buchwald-Hartwig Amination:
-
In a reaction vessel, combine the substituted 4-chloropyrimidine, aminoacetaldehyde dimethyl acetal, palladium catalyst, ligand, and base in the solvent.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a high temperature (e.g., 100-120°C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Intramolecular Cyclization:
-
Upon completion of the amination, the reaction mixture is typically treated with an acid (e.g., aqueous HCl) to hydrolyze the acetal and promote the intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine core.
-
The product can then be isolated and purified using standard techniques such as extraction and chromatography.
-
V. Data Presentation and Comparison
| Drug Class | Target(s) | Key Structural Features | Common Synthetic Reactions |
| Selective COX-2 Inhibitors | COX-2 | Diaryl heterocycle, sulfonamide/methylsulfone group | 1,3-Dicarbonyl condensation, heterocycle formation |
| 5-LOX Inhibitors | 5-LOX, FLAP | Coumarin, benzothiazole, pyrazole scaffolds | Pechmann condensation, nucleophilic aromatic substitution |
| Corticosteroids | Glucocorticoid receptor | Steroid nucleus | Oxidation, hydroxylation, double bond formation |
| JAK Inhibitors | JAK1, JAK2, JAK3, TYK2 | ATP-mimetic heterocyclic core | Buchwald-Hartwig amination, intramolecular cyclization |
VI. Conclusion
The synthesis of anti-inflammatory agents is a dynamic field that continues to evolve with our understanding of the molecular basis of inflammation. The strategies and protocols outlined in this guide provide a foundation for researchers and drug development professionals to design and synthesize novel anti-inflammatory compounds with improved efficacy and safety profiles. As new targets and synthetic methodologies emerge, the development of the next generation of anti-inflammatory drugs holds great promise for the treatment of a wide range of debilitating diseases.[20]
References
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PubMed Central.
- Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). (2004). SciELO México.
- Discovery and development of cyclooxygenase-2 inhibitors. (n.d.). Wikipedia.
- Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022, September 20). PubMed Central.
- Guidelines for antiinflammatory drug research. (1977, November-December). PubMed.
- Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines. (n.d.). ACS Publications.
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PubMed Central.
- Biosynthesis of Steroids. (2024, March 20). Chemistry LibreTexts.
- (PDF) Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). (n.d.). ResearchGate.
- Elaboration of the Corticosteroid Synthesis Pathway in Primates through a Multistep Enzyme. (n.d.). Oxford Academic.
- Steroid - Biosynthesis, Metabolism, Hormones. (2025, November 17). Britannica.
- Chapter 2 Steroid Biosynthesis and Regulation of Cortisol Production. (n.d.). Rose-Hulman.
- Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2025, August 6).
- Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023, December 5). Lirias.
- Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach. (n.d.). PubMed Central.
- Synthesis, anti-inflammatory, analgesic, 5-lipoxygenase (5-LOX) inhibition activities, and molecular docking study of 7-substituted coumarin derivatives. (n.d.). PubMed.
- Development of Anti-Inflammatory Drugs. (2025, August 7).
- Inhibition of 5-Lipoxygenase Product Synthesis by Natural Compounds of Plant Origin. (2025, August 5).
- Recent Advances in the Synthesis of Ibuprofen and Naproxen. (n.d.). PubMed Central.
- Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia.
- Conduct of efficacy studies for non-steroidal anti-inflammatory drugs (NSAIDs) - Scientific guideline. (n.d.). European Medicines Agency (EMA).
- Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs. (2021, July 23). EMA.
- Design, Synthesis and Hydrolytic Behavior of Mutual Prodrugs of NSAIDs with Gabapentin Using Glycol Spacers. (n.d.). MDPI.
- Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (n.d.). PubMed Central.
- Design and Synthesis of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs–CAIs) for the Treatment of Rheumatoid Arthritis. (n.d.). ACS Publications.
- Lipoxygenase inhibitors – Knowledge and References. (n.d.). Taylor & Francis.
- Design, Synthesis and Biological Evaluation of Novel Janus Kinase Inhibitors for the Treatment of Inflammatory Diseases. (n.d.). ProQuest.
- Design, synthesis and biological testing of a novel series of anti-inflammatory drugs. (n.d.).
- Special Issue : Design and Synthesis of Novel Anti-Inflammatory Agents. (n.d.). MDPI.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing.
- Advances in anti-inflammatory drug development. (n.d.).
- Asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). (2012, July 23). RSC Blogs.
- From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. (n.d.). MDPI.
- Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia.
- Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. (n.d.). Bentham Science.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023, June 27). PubMed Central.
- Production of Chiral Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Their Esters. (2012, December 13).
- Synthesis and Evaluation of Analgesic and Anti-Inflammatory Properties of Novel Ibuprofen Analogs. (2025, August 6).
- Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (n.d.). OUCI.
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Troubleshooting & Optimization
Optimization of reaction conditions for (4-Methyl-1,3-thiazol-2-yl)acetonitrile synthesis
Technical Support Center: Synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in pharmaceutical research and development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles. Our goal is to empower you to overcome common synthetic challenges and achieve reliable, high-yield results.
Recommended Synthetic Approach: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2,4-substituted thiazole core of this compound is the Hantzsch thiazole synthesis.[1][2] This classic condensation reaction involves an α-haloketone and a thioamide. For our target molecule, the key reactants are 1-chloroacetone (or 1-bromoacetone) and 2-cyanoethanethioamide.
The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, forming an acyclic intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring.[3] The aromaticity of the final product is a strong thermodynamic driving force for the reaction.
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I've isolated no product. What went wrong?
Answer: Low or zero yield is a common issue that can typically be traced to one of four areas: reagent quality, reaction conditions, stoichiometry, or workup procedure.
-
Causality & Solution:
-
Reagent Purity: 1-Chloroacetone is susceptible to self-condensation and polymerization. 2-Cyanoethanethioamide can degrade upon prolonged storage.
-
Action: Ensure 1-chloroacetone is freshly distilled or from a recently opened bottle. Verify the purity of your thioamide via melting point or NMR.
-
-
Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy for cyclization and dehydration.[3]
-
Action: Ensure your reaction mixture reaches the target temperature (typically 50-80°C in a solvent like ethanol). Monitor the internal temperature, not just the heat source setting. If no reaction occurs at a lower temperature, incrementally increase the heat.
-
-
Stoichiometry: While the reaction proceeds in a 1:1 ratio, using a slight excess of the more stable and easily removable reagent can drive the reaction to completion.
-
Action: Use a slight excess (1.1-1.2 equivalents) of the 2-cyanoethanethioamide.[3] This ensures the complete consumption of the more reactive and unstable α-haloketone.
-
-
Workup Loss: The product, this compound, may have some solubility in the aqueous phase, especially if the pH is acidic (protonation of the thiazole nitrogen).
-
Action: After quenching the reaction, neutralize the solution with a base like sodium bicarbonate before extraction. Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions (3x) to ensure complete recovery.
-
-
Caption: Figure 2: Workflow for Diagnosing Low Yield
Question 2: My TLC/NMR shows multiple spots/peaks, indicating significant byproduct formation. How can I improve selectivity?
Answer: Byproduct formation is often due to competing reaction pathways. The primary culprits are the self-reaction of the α-haloketone or side-reactions involving the reactive methylene group of the product.
-
Causality & Solution:
-
Favorskii Rearrangement/Condensation of α-haloketone: At basic conditions or high temperatures, 1-chloroacetone can undergo self-condensation.
-
Action: Add the 1-chloroacetone dropwise to the heated solution of the thioamide in ethanol. This maintains a low instantaneous concentration of the haloketone, favoring the desired bimolecular reaction over self-condensation.
-
-
Over-alkylation: The nitrogen atom of the product thiazole ring can, in principle, be alkylated by the α-haloketone, though this is less common under neutral or slightly acidic conditions.
-
Action: Avoid using a large excess of the α-haloketone. Stick to a 1:1 or 1:1.1 (thioamide:haloketone) stoichiometry.
-
-
Product Decomposition: The methylene group in the acetonitrile side chain is activated and can be reactive under harsh basic or acidic conditions during workup.[4]
-
Action: Employ a mild workup. Neutralize the reaction mixture carefully with sodium bicarbonate solution rather than strong bases like NaOH. Avoid prolonged exposure to strong acids.
-
-
Question 3: I'm having difficulty purifying the final product. It's an oil, and column chromatography isn't giving good separation.
Answer: Purification challenges with heterocyclic oils are common. A multi-pronged approach involving extraction, chromatography, and potentially salt formation is often necessary.
-
Causality & Solution:
-
Residual Starting Materials: Unreacted thioamide can be polar and may streak on silica gel columns.
-
Action: Before chromatography, perform an acidic wash (e.g., with 1M HCl) of the organic extract. The basic 2-aminothiazole byproduct (if formed from a side reaction) and unreacted thioamide precursors will move into the aqueous layer. Neutralize the organic layer before drying and concentration.
-
-
Poor Chromatographic Resolution: If byproducts have similar polarity to your product, standard chromatography may fail.
-
Action: Optimize your column chromatography conditions.[5] Use a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexanes and slowly increasing to 20%). If silica gel fails, consider using a different stationary phase like alumina (neutral or basic).
-
-
Non-Crystalline Product: The target compound is reported as a liquid or low-melting solid, making crystallization difficult.[6]
-
Action: If high purity is required and chromatography is insufficient, consider converting the product to a crystalline salt (e.g., hydrochloride or picrate) for purification, then liberating the free base. This is an extra step but can be very effective for achieving analytical purity.
-
-
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control for this reaction?
A: The three most critical parameters are:
-
Temperature: Insufficient heat leads to a sluggish or incomplete reaction. Excessive heat can increase the rate of side reactions and decomposition. A range of 60-80°C is a good starting point.
-
Reagent Purity: As discussed in the troubleshooting section, impure starting materials are a primary cause of reaction failure.
-
Rate of Addition: The slow, controlled addition of the α-haloketone is crucial for minimizing self-condensation byproducts and ensuring high selectivity.
Q: Which analytical techniques are best for monitoring reaction progress?
A: Thin-Layer Chromatography (TLC) is the most effective technique. Use a non-polar solvent system like 3:1 Hexanes:Ethyl Acetate. The product, being more conjugated and larger than the starting materials, should have an intermediate Rf value. The thioamide is typically very polar and will stay near the baseline, while the chloroacetone is less polar and will run higher. Stain with potassium permanganate for visualization.
Q: Are there alternative, greener synthetic routes available?
A: Yes, significant research has focused on making thiazole synthesis more environmentally benign.[7] Modern approaches include:
-
Microwave-Assisted Synthesis: Can dramatically reduce reaction times from hours to minutes and often improves yields.[8]
-
Solvent-Free Reactions: Some Hantzsch-type reactions can be performed by grinding the reactants together, sometimes with a solid support, eliminating the need for organic solvents.[9]
-
Use of Greener Solvents: Replacing traditional solvents with greener alternatives like ethanol, water, or ionic liquids is an active area of research.[10]
Optimized Experimental Protocol
This protocol is a self-validating system based on established principles of the Hantzsch synthesis.
Materials:
-
2-Cyanoethanethioamide (1.00 g, 10.0 mmol, 1.0 equiv)
-
1-Chloroacetone (0.97 g, 0.80 mL, 10.5 mmol, 1.05 equiv)
-
Ethanol (200 proof, 30 mL)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 2-cyanoethanethioamide (1.00 g) and ethanol (30 mL) to the flask. Stir and gently warm the mixture to 50°C to ensure complete dissolution.
-
Addition of Haloketone: Once the thioamide is dissolved, increase the temperature to achieve a gentle reflux (~78°C). Add 1-chloroacetone (0.80 mL) dropwise via syringe over 15-20 minutes.
-
Causality Note: Slow addition is critical to prevent the self-condensation of chloroacetone, thereby maximizing the yield of the desired product.
-
-
Reaction: Maintain the reaction at reflux for 2-4 hours. Monitor the reaction's progress by TLC (3:1 Hexanes:EtOAc). The reaction is complete when the thioamide spot (baseline) has been consumed.
-
Workup - Quench & Evaporation: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add ethyl acetate (40 mL) and saturated sodium bicarbonate solution (30 mL). Stir vigorously. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate (2 x 20 mL).
-
Causality Note: The bicarbonate quench neutralizes the HBr or HCl formed during the reaction, preventing potential acid-catalyzed degradation and ensuring the product is in its free base form for efficient extraction.
-
-
Workup - Wash & Dry: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 25% ethyl acetate in hexanes. Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound.
Data Presentation: Optimizing Reaction Conditions
The following table presents hypothetical data from an optimization study to illustrate the impact of key variables.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Ethanol | 50 | 6 | 45% | Incomplete conversion of starting material. |
| 2 | Ethanol | 78 (Reflux) | 3 | 85% | Clean reaction, high conversion. |
| 3 | Acetonitrile | 82 (Reflux) | 3 | 82% | Similar to ethanol, good alternative. |
| 4 | Toluene | 100 | 2 | 60% | Significant byproduct formation (darkened color). |
| 5 | Ethanol | 78 (Reflux) | 1 | 70% | Incomplete conversion. |
References
- BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6).
- University of Sussex. (2023). New methods for the rapid synthesis of thiazoles. Figshare.
- BenchChem. (2025). Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide.
- ResearchGate. (n.d.). Hantzsch thiazole synthesis.
- SynArchive. (2024). Hantzsch Thiazole Synthesis.
- Organic Syntheses. (n.d.). Procedure.
- Bouherrou, O., et al. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Royal Society of Chemistry. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- ChemBK. (2024). 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile.
- Bai, N., Sha, Y., & Meng, G. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH.
- YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
- ResearchGate. (n.d.). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. synarchive.com [synarchive.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chembk.com [chembk.com]
- 7. bepls.com [bepls.com]
- 8. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (4-Methyl-1,3-thiazol-2-yl)acetonitrile by Column Chromatography
Welcome to the technical support center for the purification of (4-Methyl-1,3-thiazol-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the column chromatography of this moderately polar heterocyclic compound. Our goal is to equip you with the expertise to overcome common purification challenges and achieve high purity of your target molecule.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the column chromatography of this compound, providing causal analysis and actionable solutions.
Issue 1: Poor Separation of the Target Compound from Impurities
Symptom: Fractions collected from the column show a mixture of your desired product and impurities, as confirmed by Thin Layer Chromatography (TLC) analysis.
Underlying Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to resolve the compound of interest from impurities. This compound is a moderately polar compound due to the presence of the thiazole ring and the nitrile group.[1]
-
Solution: Systematically optimize your solvent system using TLC.[2] A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3]
-
If your compound and impurities are moving too slowly (low Retention Factor, Rf), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[2]
-
If they are moving too quickly (high Rf), decrease the polarity by increasing the proportion of hexanes.[2]
-
For particularly challenging separations, consider alternative solvent systems such as dichloromethane/methanol.[2]
-
-
-
Column Overloading: Exceeding the capacity of the column can lead to broad, overlapping bands.
-
Compound Interaction with Silica Gel: The basic nitrogen atom in the thiazole ring can interact with the acidic silica gel, leading to peak tailing and poor separation.[2]
Issue 2: The Compound is Not Eluting from the Column
Symptom: After running a significant volume of the mobile phase through the column, the desired product is not detected in the collected fractions.
Underlying Causes & Solutions:
-
Compound is Too Polar for the Current Solvent System: The mobile phase may not be polar enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase.[4] For highly polar compounds, a solvent system like dichloromethane with an increasing gradient of methanol may be necessary.[2] If the compound still does not elute, consider reverse-phase chromatography where the stationary phase is non-polar (like C18-silica) and the mobile phase is polar (like acetonitrile/water).[5][6]
-
-
Compound Decomposition on Silica Gel: Some compounds are unstable on acidic silica gel and may decompose during chromatography.[7]
-
Solution: Before performing a large-scale column, test the stability of your compound on a small TLC plate. Spot the compound and let the plate sit for a few hours before eluting. If a new spot appears or the original spot diminishes, your compound may be degrading. In this case, using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base is recommended.[7]
-
Issue 3: Cracks or Bubbles in the Column Packing
Symptom: Visible cracks, channels, or air bubbles are present in the stationary phase bed.
Underlying Causes & Solutions:
-
Improper Column Packing: A poorly packed column will lead to uneven solvent flow and poor separation.
-
Column Running Dry: Allowing the solvent level to drop below the top of the stationary phase will cause it to dry out and crack.[9]
-
Solution: Always maintain a level of solvent above the silica gel throughout the entire purification process.[9]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of purifying this compound by column chromatography.
Q1: What is the best stationary phase for purifying this compound?
A1: For normal-phase chromatography, silica gel is the most common and effective stationary phase for separating moderately polar compounds like thiazole derivatives.[5][10] Due to the basic nature of the thiazole ring, using silica gel with a basic modifier like triethylamine can be beneficial to prevent peak tailing.[2] If your compound shows instability on silica, neutral or basic alumina can be a good alternative.[2]
Q2: How do I choose the right mobile phase?
A2: The ideal mobile phase is determined through TLC experiments.[4] A good starting point is a mixture of hexanes and ethyl acetate. The goal is to find a solvent ratio that gives your target compound an Rf value between 0.2 and 0.4, with good separation from any impurities.[6]
Q3: Should I use a gradient or isocratic elution?
A3: This depends on the complexity of your crude mixture.
-
Isocratic elution (using a single solvent mixture throughout the separation) is suitable if your TLC shows good separation between the desired compound and impurities with a single solvent system.
-
Gradient elution (gradually increasing the polarity of the mobile phase during the separation) is more effective when your crude mixture contains compounds with a wide range of polarities.[4] This allows for the elution of less polar impurities first, followed by your slightly more polar product, and finally the very polar impurities.
Q4: How should I load my sample onto the column?
A4: There are two main methods for sample loading:
-
Wet loading: Dissolve your sample in the minimum amount of the initial mobile phase and carefully pipette it onto the top of the column.[11]
-
Dry loading: If your sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column.[11] Dry loading often leads to better separation for less soluble samples.
Q5: How can I monitor the separation process?
A5: Collect small, sequential fractions of the eluent as it comes off the column.[4] Spot each fraction (or a selection of fractions) on a TLC plate along with a spot of your crude mixture and a reference spot of the pure compound (if available). This will allow you to identify which fractions contain your purified product.[4]
III. Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific solvent system and column size should be optimized based on your preliminary TLC analysis and the amount of crude material.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
-
TLC plates
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1) to find the optimal solvent system that provides good separation and an Rf of ~0.3 for the target compound.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in your chosen initial mobile phase.[8]
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[9]
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.[9]
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum amount of the mobile phase.
-
Carefully apply the sample solution to the top of the column using a pipette.[11]
-
Allow the sample to absorb into the silica gel by draining the solvent to the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in numbered test tubes.
-
If using a gradient elution, start with the less polar solvent system and gradually increase the polarity by adding more of the polar solvent.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Isolation of the Purified Compound:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
IV. Data Presentation & Visualization
Table 1: Example TLC Data for Solvent System Optimization
| Hexanes:Ethyl Acetate Ratio | Rf of this compound | Rf of Impurity 1 | Rf of Impurity 2 | Observations |
| 9:1 | 0.1 | 0.2 | 0.05 | Poor separation, all spots are close to the baseline. |
| 4:1 | 0.3 | 0.5 | 0.1 | Good separation between the product and impurities. |
| 1:1 | 0.7 | 0.8 | 0.4 | All compounds run too high on the plate. |
Diagram 1: Troubleshooting Workflow for Poor Separation
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chromtech.com [chromtech.com]
- 6. columbia.edu [columbia.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Welcome to the technical support guide for the purification of (4-Methyl-1,3-thiazol-2-yl)acetonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the recrystallization of this key heterocyclic intermediate. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions that arise during the purification of this compound.
Q1: My crude this compound is an oil/low-melting solid. Can I still use recrystallization?
A1: This is a critical first question. While some sources describe this compound as a liquid, it is often isolated as a crude solid or semi-solid depending on residual solvents and impurities.[1] Recrystallization is fundamentally a technique for purifying solids.[2] If your compound is a true liquid at room temperature, purification should be approached via distillation (if thermally stable) or column chromatography.
However, if you have a low-melting solid or an oil that refuses to solidify, you may still be able to induce crystallization. The phenomenon of a compound separating as a liquid instead of a solid is known as "oiling out." This typically occurs if the solution becomes supersaturated at a temperature that is above the melting point of your compound.
Troubleshooting "Oiling Out":
-
Add More Solvent: The most common fix is to return the mixture to the heat source and add more of the primary ("good") solvent to decrease the saturation point, then allow it to cool more slowly.[3]
-
Lower the Temperature Drastically: Try cooling the oiled-out mixture in a dry ice/acetone bath, while scratching the inside of the flask with a glass rod to induce nucleation.
-
Change Solvent System: The initial solvent may be too effective. A less powerful solvent or a solvent pair might be necessary to lower the dissolution temperature below the compound's melting point.
Q2: How do I select the optimal solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[4] Conversely, the impurities should either be completely insoluble in the hot solvent or remain highly soluble upon cooling.
For thiazole derivatives, polar protic solvents are often a good starting point.[5][6] Based on the nitrile and thiazole functionalities, a systematic approach is recommended.
Solvent Selection Protocol:
-
Place a small amount (10-20 mg) of your crude material into several test tubes.
-
Add a small volume (approx. 0.25 mL) of a single candidate solvent to each tube at room temperature.[2]
-
If the compound dissolves immediately, the solvent is too good and is unsuitable for recrystallization.
-
If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves completely, it is a potentially good solvent.[2]
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates an excellent solvent choice.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes & Potential Use |
| Ethanol | 78.5 | 24.6 | Often a good starting point for thiazole derivatives.[5] Can be used in a solvent pair with water. |
| Methanol | 64.7 | 33.0 | Similar to ethanol, but its lower boiling point can be advantageous. |
| Isopropanol | 82.6 | 19.9 | A slightly less polar alcohol, which can be useful if ethanol/methanol are too effective. |
| Acetonitrile | 81.7 | 36.6 | A polar aprotic solvent. Given the target molecule's name, it should be highly soluble.[7] Likely more useful as part of a solvent pair. |
| Ethyl Acetate | 77.1 | 6.0 | A moderately polar solvent. Often used with a non-polar anti-solvent like hexane. |
| Water | 100.0 | 80.1 | The compound is reported to be soluble in water.[1] It is most likely useful as the "poor" or anti-solvent in a mixed system with an alcohol. |
| Toluene | 110.6 | 2.38 | A non-polar solvent. Unlikely to be a primary solvent but could be used to wash away non-polar impurities. |
Data sourced from publicly available solvent property tables.[7]
Q3: No crystals are forming after the solution has cooled. What should I do?
A3: This is a common and frustrating issue, but it has several potential causes and solutions.[8]
-
Cause 1: Too Much Solvent: This is the most frequent reason for crystallization failure. The solution is not supersaturated enough for crystals to form.
-
Solution: Gently heat the solution to evaporate some of the solvent (in a fume hood) and then allow it to cool again.[8]
-
-
Cause 2: Lack of Nucleation Sites: Crystal growth requires a starting point.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.[8]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for further crystal growth.[8]
-
-
Cause 3: Cooling Too Quickly: Rapid cooling can sometimes lead to a supersaturated solution without crystallization.
-
Solution: Reheat the solution to redissolve everything and allow it to cool much more slowly. Insulating the flask can help.[9]
-
Q4: My final product is pure, but my yield is very low. How can I improve it?
A4: A low yield indicates that a significant amount of your product was lost during the process. Recrystallization always involves some loss of product, as the compound will have some finite solubility even in the cold solvent.[2]
-
Problem 1: Using too much solvent. Even a slight excess of hot solvent can lead to significant losses.
-
Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[2]
-
-
Problem 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel and flask, and keep the solution at a boil during filtration to prevent this.[9]
-
-
Problem 3: Insufficient cooling. The colder the solution, the lower the solubility of your compound.
-
Solution: After cooling to room temperature, always place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[9]
-
-
Problem 4: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, will redissolve some of your product.
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent.[2]
-
Experimental Workflow & Protocols
General Recrystallization Protocol
This protocol provides a framework for the purification process. The exact solvent and temperatures should be determined by the preliminary tests described in Q2.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum volume of boiling solvent until the solid is completely dissolved.
-
(Optional) Hot Filtration: If insoluble impurities or colored impurities (after adding decolorizing carbon) are present, perform a hot gravity filtration. This must be done quickly with pre-heated glassware to prevent premature crystallization.[9]
-
Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: Decision workflow for the recrystallization of this compound.
Safety & Handling
This compound and its related precursors and solvents require careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[10]
-
Handling: Avoid contact with skin and eyes.[10] In case of contact, flush the affected area with copious amounts of water. If irritation persists, seek medical attention.[11]
-
Fire Safety: Many organic solvents are flammable. Keep away from open flames, hot surfaces, and sparks.[12][13] Ensure proper grounding of equipment to prevent static discharge.[12]
-
Disposal: Dispose of all chemical waste according to your institution's approved waste disposal procedures.[10]
This guide is intended to supplement, not replace, established laboratory safety protocols and the specific information found on a substance's Safety Data Sheet (SDS).
References
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). International Journal of ChemTech Research.
- 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile - Introduction. (2024). ChemBK.
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- SAFETY DATA SHEET for HIGH PURITY ACETONITRILE. (2021). Unigel.
- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Material Safety Data Sheet for 2-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile. (n.d.). Cole-Parmer.
- Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. (2013). Chemistry and Materials Research.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry.
Sources
- 1. chembk.com [chembk.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. unigel.com.br [unigel.com.br]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Welcome to the technical support center for the synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and improve your reaction yields and product purity.
Overview of the Primary Synthetic Pathway
The most common and reliable method for synthesizing this compound involves a two-step process. First is the formation of the thiazole ring via the Hantzsch thiazole synthesis to create a suitable precursor, followed by a nucleophilic substitution to introduce the cyanomethyl group. The key intermediate is typically 2-(chloromethyl)-4-methylthiazole.
The overall transformation is outlined below:
Figure 1: Common two-step synthesis pathway for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each question is designed to reflect a real-world laboratory challenge.
Q1: My yield of the intermediate, 2-(chloromethyl)-4-methylthiazole, is very low. What's going wrong in the Hantzsch synthesis?
Answer: Low yields in this step are common and typically trace back to three areas: reagent quality, temperature control, and side reactions.
-
Reagent Quality:
-
1,3-Dichloroacetone: This reagent is unstable and can degrade upon storage, especially if exposed to moisture or light. Use freshly opened or recently purified (distilled under reduced pressure) reagent for best results. Degradation products can inhibit the reaction or lead to a complex mixture of byproducts.
-
Thioacetamide: Ensure it is dry and has not hydrolyzed to acetic acid and hydrogen sulfide.
-
-
Temperature Control: The cyclocondensation reaction is exothermic. A runaway reaction temperature will lead to the formation of polymeric tars and other side products. It is critical to control the initial mixing temperature, often by adding one reagent portion-wise to the other in an ice bath.
-
Side Reactions: The primary competing reaction is the self-condensation of 1,3-dichloroacetone or its reaction with multiple molecules of thioacetamide, leading to complex oligomers. Slow, controlled addition of the chloroacetone to the thioacetamide solution is crucial to favor the desired 1:1 reaction.
Q2: The final cyanation step is not proceeding to completion, and my TLC shows unreacted 2-(chloromethyl)-4-methylthiazole. How can I improve conversion?
Answer: Poor conversion in the SN2 cyanation step is almost always related to the choice of solvent, the reactivity of the cyanide salt, or the presence of water.
-
Solvent System: The choice of solvent is critical for an SN2 reaction.
-
Polar Aprotic Solvents (Recommended): Solvents like DMSO or DMF are excellent choices. They solvate the cation (Na⁺ or K⁺) effectively, leaving a "naked," highly nucleophilic cyanide anion (CN⁻) to attack the chloromethyl group.
-
Protic Solvents (Use with Caution): Solvents like ethanol or methanol can be used, often with a small amount of water to help dissolve the cyanide salt. However, these protic solvents can hydrogen-bond with the cyanide anion, reducing its nucleophilicity and slowing the reaction. If using an alcohol/water system, heating is typically required to achieve a reasonable reaction rate.
-
-
Cyanide Source and Solubility: Potassium cyanide (KCN) is generally more soluble in organic solvents than sodium cyanide (NaCN), which can sometimes improve reaction rates. Ensure your cyanide salt is finely powdered to maximize its surface area and dissolution rate.
-
Water Contamination: The methylene group in the starting material is reactive, but the presence of water can lead to competing hydrolysis, forming (4-methylthiazol-2-yl)methanol.[1] It is essential to use anhydrous solvents, especially when using polar aprotic systems like DMSO or DMF.[2]
| Parameter | Condition A (Optimal) | Condition B (Sub-optimal) | Rationale |
| Solvent | Anhydrous DMSO | 80% Ethanol / 20% Water | DMSO is a polar aprotic solvent that enhances the nucleophilicity of the cyanide anion, accelerating the SN2 reaction. |
| Temperature | 25-40 °C | 70-80 °C (Reflux) | The higher reactivity in DMSO allows for lower reaction temperatures, reducing byproduct formation. Protic solvents require heating. |
| Cyanide Salt | Potassium Cyanide (KCN) | Sodium Cyanide (NaCN) | KCN often has better solubility in organic media compared to NaCN, leading to a higher concentration of dissolved nucleophile. |
| Atmosphere | Inert (Nitrogen/Argon) | Air | An inert atmosphere prevents moisture from the air from entering the reaction, minimizing hydrolysis side reactions. |
Table 1: Comparison of reaction conditions for the cyanation step.
Q3: My final product is a dark, oily substance that is difficult to purify. What are the likely impurities and how can I remove them?
Answer: The formation of a dark, impure product suggests side reactions or product degradation. The primary impurities are often unreacted starting material, hydrolyzed byproducts, or polymeric material. Purification requires a systematic approach.
-
Potential Impurities:
-
(4-methylthiazol-2-yl)methanol: Formed by hydrolysis of the starting chloride.
-
(4-methylthiazol-2-yl)acetic acid or its amide: Formed by hydrolysis of the product nitrile group during workup, especially under strongly acidic or basic conditions.
-
Unreacted 2-(chloromethyl)-4-methylthiazole: From an incomplete reaction.
-
Polymeric materials: From side reactions, especially if the reaction overheated.
-
-
Purification Strategy:
-
Aqueous Workup: After the reaction, quench the mixture by pouring it into a large volume of cold water. This will precipitate the organic product and help remove any remaining inorganic salts. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the Organic Layer: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Column Chromatography: This is the most effective method for purification.[2]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexanes and ethyl acetate is typically effective. Start with a low polarity eluent (e.g., 95:5 Hexanes:EtOAc) to elute non-polar impurities and gradually increase the polarity (e.g., to 70:30 Hexanes:EtOAc) to elute your product.[2] Monitor the fractions by TLC to isolate the pure compound.
-
-
Figure 2: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this synthesis? A: The primary hazard is the use of sodium or potassium cyanide, which are highly toxic.
-
Always handle cyanide salts in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Have a cyanide antidote kit available and ensure you are trained in its use.
-
To neutralize residual cyanide in glassware or waste streams, use an oxidizing agent like sodium hypochlorite (bleach) under basic conditions (pH > 10) to convert it to the much less toxic cyanate ion. Never add acid to a cyanide-containing solution, as this will generate highly toxic hydrogen cyanide (HCN) gas.
Q: How can I confirm the identity and purity of my final product? A: A combination of spectroscopic methods should be used:
-
¹H NMR: Look for the characteristic singlet for the methylene (-CH₂CN) protons, a singlet for the methyl (-CH₃) group, and a singlet for the proton on the thiazole ring.
-
¹³C NMR: Confirm the presence of the nitrile carbon (~115-120 ppm) and the other carbons of the thiazole ring and methyl group.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound by finding the correct molecular ion peak (M⁺ or [M+H]⁺).
-
Infrared (IR) Spectroscopy: Look for a sharp, characteristic absorbance for the nitrile (C≡N) stretch, typically around 2240-2260 cm⁻¹.
Q: Can this synthesis be scaled up for industrial production? A: Yes, but careful consideration of process safety and reaction engineering is required. The exothermicity of the Hantzsch synthesis requires a reactor with excellent heat transfer capabilities. For the cyanation step, managing the handling of large quantities of cyanide and controlling the reaction exotherm are critical. Alternative, less hazardous cyanide sources or flow chemistry setups might be considered for safer large-scale production. The use of Pd/BaSO₄ catalyzed hydrogenation of a related carboxylic chloride has been shown to be an eco-friendly and suitable method for industrial production of similar thiazole-containing intermediates.[3]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)-4-methylthiazole (Intermediate)
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add thioacetamide (1.0 eq).
-
Add ethanol (5 mL per gram of thioacetamide) and cool the resulting slurry to 0-5 °C in an ice-water bath.
-
Dissolve 1,3-dichloroacetone (1.05 eq) in an equal volume of cold ethanol and add it to the dropping funnel.
-
Add the 1,3-dichloroacetone solution dropwise to the stirred thioacetamide slurry over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography).
-
Once complete, pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of this compound (Final Product)
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(chloromethyl)-4-methylthiazole (1.0 eq) in anhydrous DMSO (4 mL per gram of starting material).
-
Add finely powdered potassium cyanide (1.2 eq) to the solution. (CAUTION: EXTREME TOXICITY) .
-
Stir the mixture at room temperature for 4-6 hours. The reaction may be gently heated to 40 °C to increase the rate if necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a large beaker of vigorously stirred ice water.
-
Extract the product from the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash twice with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude oil by silica gel column chromatography using a gradient of hexanes:ethyl acetate as the eluent.[2]
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis. (n.d.). Chemicalbook.
- Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. (n.d.). ResearchGate.
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). MDPI.
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). PMC - NIH.
- This compound(19785-39-8) 1H NMR. (n.d.). ChemicalBook.
Sources
troubleshooting failed reactions of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Welcome to the technical support resource for (4-Methyl-1,3-thiazol-2-yl)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile heterocyclic building block. Here, we address common challenges encountered during its use in various synthetic applications, providing in-depth, experience-driven advice to troubleshoot failed reactions and optimize your outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The molecule possesses two primary sites of reactivity. The most prominent is the active methylene bridge (-CH₂CN), where the protons are acidic due to the electron-withdrawing effects of both the adjacent thiazole ring and the nitrile group. This makes it a potent nucleophile upon deprotonation. The second site is the nitrogen atom of the thiazole ring, which can undergo reactions like N-alkylation to form thiazolium salts.
Q2: How stable is this compound under typical reaction conditions?
A2: this compound is generally stable under neutral and mildly acidic or basic conditions at moderate temperatures.[1][2] However, prolonged exposure to strong aqueous acids or bases, particularly at elevated temperatures, can lead to the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[3][4][5] Additionally, like many thiazole-containing compounds, it may be susceptible to photo-degradation upon extended exposure to light.[6]
Q3: What types of reactions is this compound typically used for?
A3: It is a versatile intermediate in organic synthesis.[1] Its most common applications involve leveraging the nucleophilicity of the active methylene group in reactions such as:
-
Alkylation: Introducing alkyl or arylalkyl substituents.
-
Condensation Reactions: Particularly Knoevenagel-type condensations with aldehydes and ketones to form α,β-unsaturated products.[7][8]
-
Acylation: Reaction with acylating agents to introduce a carbonyl group.
-
Cyclization Reactions: As a building block for more complex heterocyclic systems.[9]
Troubleshooting Guide: Alkylation of the Methylene Bridge
Alkylation of the active methylene group is a cornerstone of this reagent's utility. However, achieving high yields of the mono-alkylated product can be challenging.
Problem 1: Low or No Conversion to the Alkylated Product
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting material.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Base Strength or Stoichiometry | The pKa of the methylene protons requires a sufficiently strong base for complete deprotonation to generate the nucleophilic carbanion. | Use a stronger base such as NaH, LDA, or KHMDS. Ensure at least one full equivalent of base is used. For less reactive alkylating agents, a slight excess of base may be beneficial. |
| Inappropriate Solvent | The solvent must be aprotic and capable of solvating the resulting anion. Protic solvents (e.g., ethanol) will quench the carbanion. | Switch to anhydrous aprotic solvents like THF, DMF, or DMSO. Ensure the solvent is thoroughly dried before use. |
| Low Reaction Temperature | The activation energy for the S_N2 reaction with the alkylating agent may not be met. | While initial deprotonation is often performed at low temperatures (0 °C to -78 °C), the alkylation step may require warming to room temperature or gentle heating. Monitor the reaction by TLC to determine the optimal temperature. |
| Poor Quality Alkylating Agent | The alkyl halide or other electrophile may have degraded. | Use a freshly opened bottle of the alkylating agent or purify it before use. |
Problem 2: Formation of Dialkylated Product and Other Impurities
Symptoms:
-
Mass spectrometry reveals the desired mono-alkylated product, but also a significant amount of a product with a higher molecular weight corresponding to the addition of two alkyl groups.
-
Complex mixture of products observed by TLC or NMR.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Excessive Alkylating Agent | Using a large excess of the electrophile increases the probability of the mono-alkylated product being deprotonated and reacting a second time. | Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly to the solution of the deprotonated starting material to maintain a low instantaneous concentration. |
| Reaction Temperature is Too High | Higher temperatures can favor the formation of the thermodynamic dialkylated product. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Strong Base Leading to Side Reactions | Very strong bases can potentially promote side reactions, including dimerization or decomposition. | If dialkylation is a persistent issue, consider a slightly weaker base (e.g., NaH instead of n-BuLi) or a phase-transfer catalyst system, which can provide a more controlled reaction environment. |
| Hydrolysis of Nitrile Group | Traces of water in the reaction mixture, especially under basic conditions, can lead to the formation of the corresponding amide as a significant impurity. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents. |
Troubleshooting Workflow for Alkylation Reactions
Caption: Decision tree for troubleshooting alkylation reactions.
Troubleshooting Guide: Condensation Reactions (Knoevenagel Type)
The Knoevenagel condensation of this compound with aldehydes or ketones is an effective method for forming C=C bonds.
Problem 1: Reaction is Sluggish or Stalls
Symptoms:
-
Reaction does not proceed to completion, even after extended reaction times.
-
TLC shows starting materials and only a small amount of product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Catalyst is Ineffective | The Knoevenagel condensation is base-catalyzed. The chosen base may be too weak to efficiently deprotonate the methylene group. | While strong bases should be avoided, a weak amine base like piperidine or triethylamine is typically effective.[7] If the reaction is still slow, consider using a catalytic amount of a slightly stronger base or employing a Lewis acid co-catalyst to activate the carbonyl group. |
| Inefficient Water Removal | The reaction is a condensation that produces water. According to Le Châtelier's principle, the presence of water can inhibit the reaction from proceeding to completion. | Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene or benzene. Alternatively, adding molecular sieves to the reaction mixture can be effective. |
| Steric Hindrance | A sterically hindered aldehyde or ketone will react more slowly. | Increase the reaction temperature and/or reaction time. A more active catalyst system may be required. |
Problem 2: Formation of Side Products
Symptoms:
-
The desired product is formed, but is contaminated with other compounds.
-
Purification is difficult due to multiple spots on TLC.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Self-Condensation of Carbonyl Partner | If a relatively strong base is used, the aldehyde or ketone can undergo self-condensation (an aldol reaction).[7] | Use a weak amine catalyst (e.g., piperidine, pyridine). Avoid strong bases like alkoxides or hydroxides. |
| Hydrolysis of the Nitrile Group | If the reaction is run in a protic solvent or with aqueous workup under non-neutral pH, the nitrile can hydrolyze. | Perform the reaction under anhydrous conditions. Ensure the workup is performed at or near neutral pH if the product is sensitive. |
| Michael Addition | If the product is an α,β-unsaturated system, it can potentially react with another equivalent of the deprotonated starting material in a Michael addition. | Use a strict 1:1 stoichiometry of reactants. Consider running the reaction at a lower temperature to disfavor the addition reaction. |
Reaction Scheme: Common Side Reactions
Caption: Potential side reactions in condensation chemistry.
Purification and Handling
Q4: I have a complex mixture after my reaction. What are the best practices for purification?
A4: Purification of polar, nitrogen-containing heterocycles can be challenging.
-
Column Chromatography: This is the most common method. Due to the polarity of the thiazole and nitrile functionalities, a relatively polar mobile phase (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is often required.
-
Troubleshooting Chromatography: If the product and impurities have similar polarities, try using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). A gradient elution can be very effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity. Experiment with different solvents to find one in which the product is soluble when hot but sparingly soluble when cold.
-
Acid/Base Extraction: If your product has a basic nitrogen that is not essential for its structure and your impurities are neutral, an acidic wash can sometimes help by pulling the product into the aqueous layer. Subsequent basification and re-extraction can then isolate the product.
Q5: Are there any special handling precautions for this compound?
A5: Standard laboratory safety protocols should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood. While specific toxicity data is limited, nitriles as a class can be toxic, and it is prudent to avoid inhalation, ingestion, and skin contact. Store the compound in a tightly sealed container in a cool, dry place, protected from light.
References
- El-Gohary, N. S., & Shaaban, M. R. (2017). Hantzsch thiazole synthesis. In Applications of Name Reactions in Heterocyclic Chemistry II (pp. 1-31). Springer, Cham.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Klán, P., & Wirz, J. (2009).
- BenchChem. (2025).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Prakash, O., Kumar, R., & Parkash, V. (2008). Cesium carbonate: a versatile and efficient base for C–C and C–N bond formation in DMF. Tetrahedron, 64(30-31), 7003-7012.
- Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025, January 18). YouTube.
- Reddy, T. J., et al. (2012). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research, 3(4), 823-827.
- Wikipedia contributors. (2024, November 26). Abiogenesis. In Wikipedia, The Free Encyclopedia.
- Hassan, A. Y. (2009). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity.
- Hassan, A. Y. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity.
- ChemBK. (2024). 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile.
- Google Patents. (n.d.). CN103922934A - Alkylation method of active methylene compound.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Taylor, E. C., Knopf, R. J., & Borror, A. L. (1960). The Dimerization of 2-Amino-5-nitrobenzonitrile. Journal of the American Chemical Society, 82(12), 3152-3157.
- ChemBK. (2024). 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile.
- Topczewski, J. J., & Sanford, M. S. (2015). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. Organic letters, 17(5), 1204–1207.
- Wikipedia contributors. (2024, September 29). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia.
- Clark, J. (2023). Hydrolysis of nitriles. Chemguide.
- Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chemical & Pharmaceutical Bulletin, 70(1), 82-84.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- Google Patents. (n.d.). US3801622A - Process for purification of alpha-unsaturated nitriles.
- The Royal Society of Chemistry. (2017).
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- El-Gohary, N. S. (2015). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 12(4), 336-373.
- Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55.
- Al-Ghorbani, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6649.
- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 144, 111530.
- Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource.
- PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile.
- ScenTree. (n.d.). Sulfurol (CAS N° 137-00-8).
Sources
- 1. shivajicollege.ac.in [shivajicollege.ac.in]
- 2. chembk.com [chembk.com]
- 3. Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Welcome to the technical support center for (4-Methyl-1,3-thiazol-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound. The solutions are based on an understanding of the compound's chemical properties and potential degradation pathways.
Issue 1: Unexpected Side Products in Base-Catalyzed Reactions
Question: I am running a base-catalyzed reaction and observing multiple unexpected side products. My starting material, this compound, seems to be consumed, but the yield of my desired product is low. What could be happening?
Answer:
This is a common issue stemming from the acidity of the methylene protons (the -CH2- group) located between the thiazole ring and the nitrile group. Both the thiazole ring and the nitrile are electron-withdrawing, which increases the acidity of these protons.
Causality:
-
Deprotonation: In the presence of a base, this compound can be easily deprotonated to form a resonance-stabilized carbanion. While this is often the desired reactivity for subsequent alkylation or condensation reactions, the resulting carbanion is also a reactive nucleophile that can participate in undesired side reactions.
-
Side Reactions: The generated carbanion can potentially react with your starting material (self-condensation) or other electrophiles present in your reaction mixture.
Troubleshooting Protocol:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if you only intend to deprotonate another substrate. If deprotonation of the acetonitrile is desired, use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH). Avoid using nucleophilic bases like sodium hydroxide or alkoxides if possible, as they can lead to hydrolysis of the nitrile group (see Issue 2).
-
Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C) to control the reactivity of the carbanion and minimize side reactions.
-
Order of Addition: Add the electrophile to the solution of the deprotonated this compound slowly and at a low temperature. This will favor the reaction with the electrophile over self-condensation.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress closely. Quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.
Issue 2: Formation of an Unexpected Carboxylic Acid or Amide
Question: During my workup or reaction, I've isolated a compound that appears to be the corresponding carboxylic acid or amide of this compound. How can I prevent this?
Answer:
The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, which converts it to a carboxylic acid (-COOH) or an amide (-CONH2).
Causality:
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the nitrile group can be protonated, making it more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an amide, which can be further hydrolyzed to a carboxylic acid.
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the electrophilic carbon of the nitrile group, leading to the formation of an iminolate, which is then protonated to an amide and can be further hydrolyzed to a carboxylate salt.
Preventative Measures:
-
pH Control: Maintain a neutral pH during your reaction and workup whenever possible. If your reaction requires acidic or basic conditions, use the mildest conditions necessary and for the shortest possible time.
-
Aqueous Workup: When performing an aqueous workup, use cooled, deionized water and perform the extraction quickly. Avoid prolonged contact with acidic or basic aqueous solutions.
-
Temperature: Hydrolysis is often accelerated by heat. If possible, run your reactions and workups at lower temperatures.
Experimental Protocol to Minimize Hydrolysis:
-
If your reaction is complete, cool the reaction mixture to 0 °C.
-
Quench the reaction with a neutral or slightly acidic buffer (e.g., saturated ammonium chloride solution) instead of strong acids.
-
Extract your product promptly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure at a low temperature.
Issue 3: Compound Degradation During Purification or Storage
Question: My purified this compound appears to degrade over time, even when stored. I'm also seeing degradation during column chromatography. What are the best practices for purification and storage?
Answer:
Degradation during purification and storage can be attributed to several factors, including sensitivity to light, air (oxidation), and residual acidic or basic impurities.
Causality:
-
Photodegradation: Thiazole-containing compounds can be sensitive to light, which can induce degradation pathways. In some cases, this can involve reactions with singlet oxygen.[1]
-
Oxidation: The thiazole ring, particularly the sulfur atom, can be susceptible to oxidation.[2][3]
-
Residual Impurities: Traces of acid or base on glassware or in the chromatography stationary phase can catalyze degradation over time.
Best Practices for Purification and Storage:
| Parameter | Recommendation | Rationale |
| Purification | Use neutral silica gel for column chromatography. If using alumina, choose neutral alumina. | Acidic or basic stationary phases can cause on-column degradation. |
| Elute with a non-polar to moderately polar solvent system. | Minimizes interaction with the stationary phase. | |
| Work quickly and avoid prolonged exposure of the compound on the column. | Reduces the time for potential degradation. | |
| Storage | Store in an amber vial or a vial wrapped in aluminum foil. | Protects from light to prevent photodegradation.[1] |
| Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen to prevent oxidation. | |
| Store at the recommended temperature of 2-8°C. | Slows down the rate of potential degradation reactions. | |
| Ensure the compound is free from solvent and dry before long-term storage. | Residual solvents or moisture can promote degradation. |
Troubleshooting Workflow for Compound Degradation
Caption: A workflow to diagnose and address compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, the compound should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere such as argon or nitrogen. This protects it from heat, light, and atmospheric oxygen and moisture.
Q2: Is this compound stable in common organic solvents?
The compound is generally stable in common aprotic organic solvents such as dichloromethane, tetrahydrofuran, ethyl acetate, and acetone. However, in protic solvents, especially in the presence of acid or base catalysts, the nitrile group may undergo solvolysis. It is always good practice to prepare solutions fresh for reactions.
Q3: Can I use strong reducing agents with this compound?
Caution should be exercised with strong reducing agents. While the nitrile group can be reduced, harsh reducing agents like Raney Nickel may lead to desulfurization and cleavage of the thiazole ring.[4] Milder reducing agents that are selective for the nitrile group should be chosen if that is the desired transformation.
Q4: How does the thiazole ring affect the reactivity of the acetonitrile group?
The thiazole ring is electron-withdrawing, which makes the adjacent methylene protons more acidic and thus more easily removed by a base. This facilitates the formation of a nucleophilic carbanion for use in various C-C bond-forming reactions.
Q5: Is the thiazole ring itself susceptible to degradation?
The thiazole ring is aromatic and generally stable. However, it can be degraded by strong oxidizing agents or certain reducing agents like Raney Nickel.[4] It is also important to be aware of potential photochemical degradation.[1]
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- Hussain, S., et al. (2018).
- Hassan, A. Y. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Taylor & Francis Online. [Link]
- Li, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
- Homework.Study.com. The thiazole derivative A is acidic due to the "resonance effects of the thiazole ring." Draw a... [Link]
- Wikipedia. (2023). Thiazole. [Link]
- Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- Hassan, A. Y. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Libyan Journal of Medical Sciences. [Link]
- Khan, I., & Ibrar, A. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]
- Sosič, I., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. [Link]
- Kumar, S., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. The Gohlke Group. [Link]
- ChemBK. (2024). 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. [Link]
Sources
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- 3. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Welcome to the technical support center for the purification of (4-Methyl-1,3-thiazol-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this critical intermediate in a highly pure form. As a key building block in the synthesis of various pharmaceuticals, its purity is paramount. This document provides troubleshooting advice, frequently asked questions, and detailed protocols to address common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The impurity profile can vary based on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Such as 2-halo-4-methylthiazole or thioacetamide derivatives, depending on the specific synthesis (e.g., Hantzsch thiazole synthesis).[1]
-
Hydrolysis By-products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can be present during reaction or work-up, leading to the formation of (4-methyl-1,3-thiazol-2-yl)acetic acid or its corresponding amide.
-
Side-Reaction Products: Depending on the reagents used, by-products from undesired parallel reactions can occur. For instance, using strong bases might lead to deprotonation at the C2 position of the thiazole ring, creating other reactive species.[2]
-
Residual Solvents: Solvents used in the reaction or extraction, such as acetonitrile, DMF, or chlorinated solvents, may be present.[3]
-
Color Impurities: Often high molecular weight, conjugated by-products that result in a dark oil or discolored solid.
Q2: What is the best initial strategy for purifying the crude product?
A2: For a first-pass purification, a well-executed liquid-liquid extraction with an acid-base wash is highly effective and recommended. This technique leverages the different acid-base properties of the target compound and common impurities.[4][5][6] The target compound, this compound, is neutral. Acidic impurities (like the carboxylic acid by-product) can be removed by washing the organic layer with a weak base (e.g., aqueous sodium bicarbonate), and basic impurities can be removed with a dilute acid wash (e.g., dilute HCl).[7][8] This is often followed by recrystallization from a suitable solvent system.
Q3: How can I definitively assess the purity of my final product?
A3: A combination of analytical techniques is essential for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can quantify impurities if an internal standard is used. The presence of unexpected peaks indicates impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for detecting trace-level impurities. The mass spectrometer can help in identifying the molecular weight of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity. Using a suitable column, such as a C18 or a cyano phase, can resolve the target compound from its impurities.[9] The peak area percentage is commonly used to express purity.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity and monitor the progress of a purification process like column chromatography.[10]
Troubleshooting Guide
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My crude product is a dark, viscous oil instead of the expected solid. What should I do?
Answer: This is a common issue, often caused by polymeric by-products or colored impurities.
-
Causality: High reaction temperatures or prolonged reaction times can lead to the formation of high-molecular-weight, colored impurities. The presence of residual acidic or basic catalysts can also promote degradation.
-
Troubleshooting Steps:
-
Initial Cleanup: Begin with an acid-base extraction as described in Protocol 2 below. This will remove any ionizable impurities that may be contributing to the problem.
-
Charcoal Treatment: After the extraction, dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% by weight) of activated charcoal and stir for 15-30 minutes at room temperature. The charcoal will adsorb many of the colored impurities. Filter the mixture through a pad of Celite® to remove the charcoal.
-
Attempt Crystallization: After concentrating the decolorized solution, attempt recrystallization (see Protocol 1). The removal of impurities often facilitates crystallization.
-
Column Chromatography: If crystallization fails, column chromatography is the next logical step.[10][11][12] This method is highly effective for separating compounds based on polarity.[13] See Protocol 3 for a general procedure.
-
Problem 2: My NMR spectrum shows peaks corresponding to unreacted 2-chloro-4-methylthiazole. How can I remove it?
Answer: Unreacted starting materials can often be removed by exploiting differences in physical properties like polarity or boiling point.
-
Causality: This indicates an incomplete reaction. This could be due to insufficient reaction time, inadequate temperature, or deactivation of the cyanide source.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most reliable method. The starting material, 2-chloro-4-methylthiazole, is generally less polar than the product, this compound, due to the polar nitrile group. Therefore, the starting material will elute first from a normal-phase silica gel column.[12][14] Refer to Protocol 3.
-
Recrystallization: If the concentration of the impurity is low, a carefully chosen recrystallization may work. You will need a solvent system where the product has lower solubility than the starting material, especially at cooler temperatures.
-
Problem 3: I have identified the corresponding carboxylic acid by-product, (4-methyl-1,3-thiazol-2-yl)acetic acid, in my sample via LC-MS. What is the most efficient removal method?
Answer: This acidic impurity is best removed using a targeted acid-base extraction.[4][6]
-
Causality: The nitrile group can undergo hydrolysis to a carboxylic acid, particularly if the reaction work-up involves strong acidic or basic conditions or if the mixture is heated in the presence of water.
-
Troubleshooting Steps:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[7][8]
-
The salt will partition into the aqueous layer. Separate the layers and discard the aqueous layer (which contains the impurity).
-
Repeat the wash 1-2 more times to ensure complete removal.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate to recover the purified product.
-
Validation: Before concentrating, you can spot a small amount of the washed organic layer on a TLC plate against the crude material to confirm the removal of the acidic spot.
-
Purification Method Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude product.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is ideal for removing small amounts of impurities from a solid product. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
Solvent Selection Data
| Solvent System | Suitability for this compound | Rationale |
| Isopropanol (IPA) / Water | Excellent | The product is soluble in hot IPA. Water is added as an anti-solvent to induce crystallization upon cooling. |
| Ethanol / Heptane | Good | The product is soluble in ethanol. Heptane is added as the anti-solvent. |
| Toluene | Fair | Can be effective if impurities have very different polarity. Risk of oiling out. |
Step-by-Step Methodology:
-
Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the primary solvent (e.g., Isopropanol) to the flask, just enough to create a slurry.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more primary solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.
-
Once dissolved, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add one or two drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Dry the crystals under a vacuum to remove all residual solvent.
Protocol 2: Acid-Base Liquid-Liquid Extraction
This technique is used to remove acidic or basic impurities from a neutral organic compound.[4][5]
Caption: Standard workflow for an acid-base extraction.
Step-by-Step Methodology:
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a volume approximately 10-20 times the mass of the crude product.
-
Transfer the solution to a separatory funnel.
-
Acid Wash (Optional, for basic impurities): Add an equal volume of 5% aqueous HCl. Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes. Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Base Wash (For acidic impurities): Add an equal volume of saturated aqueous NaHCO₃. Shake and vent as before. Drain and discard the aqueous layer. Repeat this wash.[6]
-
Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer. Shake, separate, and discard the aqueous layer.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), swirl, and let it stand for 10-15 minutes until the solvent is clear.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 3: Flash Column Chromatography
This is a powerful purification technique for separating compounds with different polarities.[12][13]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexanes:Ethyl Acetate) where the target compound has an Rf value of approximately 0.3-0.4.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent. Allow it to pack evenly without air bubbles. Add another layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Using gentle air pressure (flash chromatography), force the solvent through the column.[10] Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified compound.
References
- Acid-Base Extraction. (n.d.). Retrieved from University of California, Davis, Chem 118L.
- Acid-Base Extraction Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
- Acid–base extraction. (2024). In Wikipedia.
- Acid and Base Extraction. (n.d.).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Application Notes and Protocols for the Purification of Picolinonitrile Derivatives by Column Chrom
- Column chromatography. (n.d.).
- Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021).
- NUCLEODUR® Cyano-Nitrile. (2023). Sorbent Technologies, Inc.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Column chrom
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Thiazole. (2024). In Wikipedia.
- Thiazole. (n.d.). Britannica.
- 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. (2024). ChemBK.
- Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. (2009).
- (4-phenyl-1,3-thiazol-2-yl)acetonitrile. (n.d.). Sigma-Aldrich.
- 1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy). (n.d.). Organic Syntheses.
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2007). Molecules.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry.
- This compound(19785-39-8) 1 h nmr. (n.d.). ChemicalBook.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2023). RSC Advances.
- Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. (n.d.).
Sources
- 1. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. asianpubs.org [asianpubs.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
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- 12. web.uvic.ca [web.uvic.ca]
- 13. columbia.edu [columbia.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Welcome to the dedicated technical support guide for the synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges associated with this synthesis, particularly during scale-up operations. We will delve into the mechanistic rationale behind procedural steps, provide robust troubleshooting protocols, and answer frequently asked questions encountered in the field.
Overview of Synthetic Strategy
This compound is a valuable heterocyclic intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The most reliable and scalable synthetic approach involves a two-step sequence:
-
Hantzsch Thiazole Synthesis: Formation of the 4-methylthiazole core by reacting an α-haloketone with a thioamide. This reaction is known for being straightforward and generally high-yielding.[2][3][4]
-
Nucleophilic Cyanation: Introduction of the acetonitrile moiety by substituting a leaving group at the 2-position of the thiazole ring with a cyanide source. This step is often the most challenging, especially during scale-up, and requires careful optimization.
Below is a general workflow for the synthesis.
Caption: General two-step workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are provided as a baseline and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of 2-Chloro-4-methyl-1,3-thiazole
This procedure is adapted from the principles of the Hantzsch Thiazole Synthesis.[3][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine thioacetamide (1.0 eq) and ethanol (5-10 volumes).
-
Reagent Addition: Slowly add chloroacetone (1.05 eq) to the stirred suspension. The addition should be controlled to manage the initial exotherm.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by vacuum distillation to yield 2-chloro-4-methylthiazole as a clear liquid.
Protocol 2: Synthesis of this compound
This step involves a nucleophilic substitution, often catalyzed by a transition metal.
-
Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add copper(I) cyanide (1.1 eq), sodium iodide (0.1 eq), and a polar aprotic solvent such as DMF or NMP.
-
Reagent Addition: Add 2-chloro-4-methyl-1,3-thiazole (1.0 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C. The reaction is typically sluggish and may require 12-24 hours for completion. Monitor the consumption of the starting material by GC-MS or TLC.
-
Work-up: Cool the mixture to room temperature and quench by carefully pouring it into an aqueous solution of ferric chloride and ammonium hydroxide to complex with residual copper salts. Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is often a dark oil. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product.[7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up.
Q1: My yield for the Hantzsch thiazole synthesis (Step 1) is low. What are the common causes?
Answer: Low yield in the initial ring formation is a frequent issue. Here are the primary causes and solutions:
-
Purity of Chloroacetone: Chloroacetone is susceptible to self-polymerization, especially if aged or stored improperly. Using freshly distilled chloroacetone is highly recommended.
-
Reaction Temperature: While reflux is generally effective, an excessive exotherm during the initial addition of chloroacetone can lead to side products. Consider cooling the initial mixture in an ice bath and adding the chloroacetone dropwise before gently heating to reflux.[6]
-
Incomplete Reaction: Ensure the reaction has gone to completion by TLC monitoring. If starting material persists after 4 hours, you can extend the reflux time or add a slight excess of one reagent (typically the more stable thioacetamide).
Q2: The cyanation reaction (Step 2) is not proceeding or is giving a very low yield. How can I troubleshoot this?
Answer: The cyanation step is often the bottleneck. Success hinges on the choice of reagents and conditions. The diagram below outlines a decision-making process for troubleshooting this critical step.
Caption: Decision tree for troubleshooting the cyanation of 2-chloro-4-methylthiazole.
Q3: I am observing multiple byproducts during the cyanation. What are they and how can I avoid them?
Answer: Common byproducts include hydrolysis of the nitrile to the corresponding amide or carboxylic acid, especially during workup. To minimize this, keep the workup conditions neutral or slightly basic and avoid prolonged exposure to strong acids or bases. If using palladium catalysis, homo-coupling of the thiazole can be a side reaction; ensuring an efficient ligand and proper stoichiometry can mitigate this.
Q4: My final product is a dark, impure oil that is difficult to purify by column chromatography. What are my options?
Answer: This is a common challenge, particularly on a larger scale.
-
Pre-Column Cleanup: Before loading onto silica gel, try a charcoal treatment. Dissolve the crude oil in a suitable solvent (e.g., dichloromethane), add activated carbon, stir for 30 minutes, and filter through a pad of Celite. This can remove many polymeric, highly-colored impurities.
-
Alternative Purification: If chromatography is ineffective, consider bulb-to-bulb distillation (Kugelrohr) under high vacuum. This compound is a relatively stable liquid and may be amenable to this technique.[1]
-
Optimize Chromatography: If you must use a column, try a different stationary phase like alumina (neutral or basic) or use a different solvent system. Sometimes, a small percentage of triethylamine in the eluent can improve peak shape and reduce tailing for basic compounds like thiazoles.
Frequently Asked Questions (FAQs)
Q1: For scaling up, which cyanide source is recommended from a safety and cost perspective?
Answer: While sodium and potassium cyanide are the cheapest, their high toxicity and potential for hydrogen cyanide gas release pose significant safety risks on a large scale. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent alternative as it is significantly less toxic, stable, and cost-effective.[8] It is often used with palladium catalysis and can provide good to excellent yields.[8]
Q2: What are the critical safety precautions when handling cyanide reagents?
Answer: All manipulations involving cyanide salts must be performed in a well-ventilated fume hood. Always have a cyanide antidote kit available and ensure personnel are trained in its use. Cyanide waste must be quenched with an oxidizing agent like sodium hypochlorite (bleach) before disposal, and acidic conditions must be strictly avoided to prevent the formation of highly toxic HCN gas.
Q3: What are the expected spectroscopic characteristics of the final product?
Answer: Proper characterization is crucial to confirm the identity and purity of your product.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, MHz) | δ 7.05 (s, 1H, thiazole H-5), 4.00 (s, 2H, -CH₂-CN), 2.50 (s, 3H, -CH₃).[9] |
| ¹³C NMR (CDCl₃, MHz) | δ 153.0 (C-4), 148.0 (C-2), 116.0 (-CN), 115.5 (C-5), 25.0 (-CH₂-), 17.0 (-CH₃). |
| IR (cm⁻¹) | ~2250 cm⁻¹ (C≡N stretch), ~1580 cm⁻¹ (C=N stretch). |
| Mass Spec (EI) | m/z 138 (M⁺). |
Q4: Can I synthesize this compound via a different route?
Answer: While the Hantzsch/cyanation route is most common, alternative methods exist. One approach involves the rearrangement of α-thiocyanoketones.[5] Another possibility is to construct the ring from a thioamide that already contains the cyanomethyl group, though this precursor may not be readily available. For most applications, the two-step route described here offers the best balance of reliability, scalability, and starting material availability.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- YouTube. Synthesis of Thiazoles.
- CUTM Courseware. Thiazole.
- PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.
- ChemBK. 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile.
- PMC - NIH. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
- Organic Syntheses. Procedure for Column Chromatography.
- PMC - NIH. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions.
- Shodhganga. Chapter 1: A General Introduction to Cyanation Reactions.
- ResearchGate. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
- PMC - NIH. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis.
- ResearchGate. Studies on Azolylacetonitriles.
- Organic Syntheses. Copper-catalyzed Cyanation of Alkenyl Iodides.
- Organic Syntheses. Preparation of 2-(Trimethylsilyl)thiazole.
- Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution.
- Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE.
- Beilstein Journal of Organic Chemistry. Synthesis of new tetra- and pentacyclic derivatives.
- Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
- ResearchGate. Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines.
- MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide.
- PMC - PubMed Central. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents.
- Organic Syntheses. Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.
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challenges in the characterization of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Welcome to the technical support center for (4-Methyl-1,3-thiazol-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this important heterocyclic intermediate. Here, we provide field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The standard suite of analytical techniques is used for structural confirmation and purity assessment. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the position of the methyl group and the acetonitrile moiety.
-
Mass Spectrometry (MS): To determine the molecular weight and gain structural information from fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): To assess purity, quantify the compound, and detect impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic or phosphoric acid) is a common starting point.[1][2]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, notably the nitrile (-C≡N) stretch.
Q2: What are the known stability issues for this compound?
A2: Thiazole derivatives can be susceptible to degradation under specific conditions. Key vulnerabilities include:
-
Hydrolysis: The thiazole ring can be prone to hydrolysis, particularly under alkaline (high pH) conditions.
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones. It is crucial to ensure solvents and reagents are free from peroxides.
-
Photodegradation: Aromatic heterocyclic systems can be sensitive to UV or visible light. Solutions should be protected from light, especially during long-term storage or analysis, to prevent the formation of complex photoproducts.
Q3: What should I look for in the IR spectrum for this molecule?
A3: The most diagnostic peak in the IR spectrum is the nitrile (-C≡N) stretching vibration. This typically appears as a sharp, medium-intensity band in the region of 2240-2260 cm⁻¹. You will also observe characteristic C-H, C=C, and C=N stretching and bending vibrations associated with the methyl group and the thiazole ring.
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems you may encounter during your analysis, providing the causal logic and step-by-step protocols to resolve them.
Issue 1: Ambiguous NMR Spectrum – Is it the Correct Isomer?
Question: My ¹H NMR spectrum shows a singlet for the thiazole proton and a methyl singlet, but I'm not certain if I have the 4-methyl or 5-methyl isomer. How can I confirm the structure?
Root Cause Analysis: Positional isomerism is a common challenge in heterocyclic synthesis. The electronic environment of the protons on the thiazole ring is distinct for each isomer, leading to predictable differences in their chemical shifts. For 4-methylthiazole derivatives, the C5-proton is typically found further downfield than the C4-proton of a 5-methylthiazole isomer due to its position between the nitrogen and sulfur atoms.
Troubleshooting Protocol:
-
Compare Chemical Shifts:
-
For This compound , the thiazole proton (at C5) is expected to be a singlet around δ 7.0-7.3 ppm .
-
For the isomeric (5-Methyl-1,3-thiazol-2-yl)acetonitrile , the thiazole proton (at C4) would likely appear further upfield.
-
Consult reference spectra for simple substituted thiazoles. For example, the C5-H of 4-methylthiazole appears at δ 6.87 ppm, while the C2-H appears at δ 8.64 ppm.[3]
-
-
Perform 2D NMR Experiments: If ambiguity remains, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) are definitive. An NOE correlation should be observed between the methyl protons and the adjacent thiazole proton (C5-H) in the 4-methyl isomer. No such correlation would exist for the 5-methyl isomer.
-
Utilize Coupling Constants: While the C5-H in the target molecule is a singlet, in other derivatives, long-range coupling constants can be diagnostic. For instance, the coupling between a C4-H and a C5-H is typically small (1-2 Hz).[3]
Issue 2: Unexpected Peaks in HPLC Chromatogram
Question: My HPLC analysis shows the main product peak, but also several smaller, unexpected peaks. How do I identify and eliminate them?
Root Cause Analysis: Unexpected peaks typically arise from synthetic impurities (unreacted starting materials, byproducts) or degradation products. The synthesis of thiazoles often involves multi-step reactions, leaving room for side-products.[4] Furthermore, as discussed, the compound's stability can be an issue.[5]
Workflow for Impurity Identification & Resolution: The following diagram outlines a systematic approach to troubleshooting unexpected HPLC peaks.
Sources
Technical Support Center: Troubleshooting Dimer Formation in Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation, specifically dimerization, during the synthesis of thiazole-based compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding dimer formation.
Q1: What exactly are the "dimeric" byproducts observed in thiazole synthesis?
A: "Dimer" is a broad term for byproducts formed from the coupling of two molecules of a starting material or an intermediate. In the context of the widely-used Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, you may encounter several types of undesired dimeric species:
-
1,2,4-Thiadiazoles: These are common byproducts resulting from the oxidative self-condensation of two thioamide molecules. Instead of reacting with the α-haloketone, the thioamide reacts with itself.
-
Thiazole Dimers: In some cases, a fully formed thiazole ring can react with a reactive intermediate to form a dimeric structure, though this is less common than starting material dimerization.[1]
-
α-Haloketone Self-Condensation Products: Under inappropriately basic conditions, the α-haloketone can undergo self-condensation, leading to a complex mixture of byproducts.
Q2: My mass spectrometry results show a major peak corresponding to a 1,2,4-thiadiazole. What is the likely cause?
A: The formation of a 1,2,4-thiadiazole strongly suggests an issue with the reactivity of your thioamide component. This pathway competes directly with the desired Hantzsch cyclization. The primary cause is often oxidative self-coupling of the thioamide, which can be promoted by:
-
Presence of Oxidants: Trace atmospheric oxygen can facilitate this side reaction.
-
High Thioamide Concentration: A high concentration of the thioamide increases the statistical probability of two molecules reacting with each other before reacting with the α-haloketone.
-
Suboptimal Temperature: Elevated temperatures can increase the rate of this undesired side reaction.
An electrochemical method has even been developed to selectively synthesize 1,2,4-thiadiazoles through the dimerization of thioamides, highlighting the inherent propensity for this reaction pathway under oxidative conditions.[2]
Q3: The reaction yield is very low, and the NMR spectrum is complex and uninterpretable. How do I confirm if dimerization is the problem?
A: A low yield of the desired thiazole coupled with a complex product mixture is a classic sign of competing side reactions, including dimerization. To diagnose the issue:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. Look for mass peaks corresponding to the expected molecular weights of potential dimers (e.g., 2 x [M.W. of thioamide] - 2H₂S, or 2 x [M.W. of α-haloketone] - H₂O - HX).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the byproduct peaks identified by LC-MS.
-
Thin Layer Chromatography (TLC): A "smear" of spots or multiple distinct spots that are not your starting materials or desired product indicates a complex mixture.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving dimerization problems.
Problem Scenario: The primary byproduct is identified as a 1,2,4-thiadiazole from thioamide self-condensation.
This is one of the most frequent failure modes. The desired reaction is the nucleophilic attack of the thioamide's sulfur on the α-haloketone.[3][4] The competing reaction is the dimerization of the thioamide.
Causality & Mechanism: Understanding Thioamide Dimerization
The self-condensation of thioamides to form 1,2,4-thiadiazoles typically proceeds through an oxidative mechanism where a sulfur-sulfur bond is transiently formed, followed by cyclization and elimination.
Caption: Systematic workflow for troubleshooting dimerization.
Optimization Parameters at a Glance
This table summarizes key parameters and their typical effects on suppressing dimer formation.
| Parameter | General Effect on Dimerization | Recommended Action & Rationale |
| Atmosphere | Aerobic conditions can promote oxidative coupling of thioamides. | Run under N₂ or Ar: Prevents oxidation, a key pathway for thioamide dimerization. [5] |
| Concentration | High concentrations increase the rate of all bimolecular reactions, including self-condensation. | Use Dilute Conditions / Slow Addition: Keeps the instantaneous concentration of reactive species low, kinetically disfavoring dimerization. [5] |
| Temperature | Higher temperatures can accelerate side reactions with higher activation energies. | Start at Low Temperature (0 °C to RT): Favors the pathway with the lowest activation energy, which is often the desired product formation. [6] |
| Stoichiometry | An excess of a self-condensing reagent will favor its dimerization. | Use the Thioamide as the Limiting Reagent: Ensures the thioamide is consumed by the desired reaction before it can dimerize. |
| pH / Base | Strong bases can deprotonate α-haloketones, leading to self-condensation. | Avoid Strong Bases: Use weak, non-nucleophilic bases (e.g., NaHCO₃, DIPEA) only if necessary, or run under neutral/mildly acidic conditions. [7] |
Section 3: Alternative Synthetic Strategies to Circumvent Dimerization
If extensive optimization of the Hantzsch synthesis fails to resolve dimerization, the most effective solution is often to change the synthetic strategy entirely.
| Synthetic Route | General Yields | Key Advantages | Common Drawbacks |
| Hantzsch Thiazole Synthesis | Good to Excellent (70-95%) | Well-established, broad substrate scope, reliable. [8] | Prone to dimerization and other side reactions if not optimized. Requires α-haloketone precursor. |
| Microwave-Assisted Hantzsch | Excellent (85-98%) | Dramatically reduced reaction times (minutes vs. hours), often higher yields and fewer byproducts. [8][9] | Requires specialized microwave equipment; scalability can be a concern. |
| Cook-Heilbron Synthesis | Moderate to Good (50-80%) | Provides access to 5-aminothiazoles under mild conditions. [10][11] | Substrate scope can be limited, primarily for 5-amino substituted products. |
| Three-Component Syntheses | Moderate to Good (60-85%) | High atom economy, uses elemental sulfur, avoiding pre-functionalized reagents. [12][13] | May require screening of catalysts and conditions; substrate scope can vary. |
| Oxidation of Thiazolines | Good to Excellent | A different disconnection approach; useful if the corresponding thiazoline is readily accessible. [14] | Requires a two-step process (thiazoline formation then oxidation). |
References
- Synthesis of 2,4-disubstituted thiazoles. (n.d.). ResearchGate.
- Yi, C., et al. (2012). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2.Molecules, 17(9), 10146-10156.
- Forootanfar, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.Molecules, 21(10), 1309.
- Shaikh, R. A., et al. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.RSC Advances, 15(1), 1-20.
- Huang, Q., Liu, J., & Wan, J.-P. (2024). Electrochemical Enaminone-Thioamide Annulation and Thioamide Dimeric Annulation for the Tunable Synthesis of Thiazoles and 1,2,4-Thiadiazole.Organic Letters, 26(25), 5263–5268.
- Synthesis of 2,4‐disubstituted thiazoles and dimeric thiazoles. (n.d.). ResearchGate.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.PharmaGuideline.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Al-dujaili, J. H. (2021). New methods for the rapid synthesis of thiazoles.University of Sussex.
- Cridland, A. P., et al. (2015). Thiazole formation through a modified Gewald reaction.Beilstein Journal of Organic Chemistry, 11, 2193-2199.
- Synthesis of 2-Amino-5-acylthiazoles by a Tertiary Amine-Promoted One-Pot Three-Component Cascade Cyclization Using Elemental Sulfur As a Sulfur Source. (n.d.). AMiner.
- Fu, R.-G., et al. (2019). Synthesis of 2-Amino-5-acylthiazoles by a Tertiary Amine-Promoted One-Pot Three-Component Cascade Cyclization Using Elemental Sulfur as a Sulfur Source.The Journal of Organic Chemistry, 84(19), 12237-12245.
- Extance, A. (2024). Light-driven method simplifies synthesis of complex heterocycles.Chemistry World.
- Synthesis of thiazoles. (n.d.). Organic Chemistry Portal.
- Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.YouTube.
- Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles.Current Organic Synthesis, 19(6), 586-615.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Synthesis of 2-Amino-5-acylthiazoles by a Tertiary Amine-Promoted One-Pot Three-Component Cascade Cyclization Using Elemental Sulfur as a Sulfur Source. (n.d.). ResearchGate.
- Gadais, C. (2013, October 11). How could we prevent dimerization of thienopyrimidinone in basic conditions?ResearchGate.
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- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 14. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile, with a particular focus on the critical role of solvent effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound and similar thiazole derivatives often follows the Hantzsch thiazole synthesis.[1][2] This typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide or thiourea.[1] Variations of this method and other synthetic strategies exist, and the choice of route can be influenced by the availability of starting materials and desired scale.
Q2: How critical is the choice of solvent for this synthesis?
A2: The solvent plays a pivotal role in the synthesis of thiazole derivatives and can significantly impact reaction rate, yield, and the formation of byproducts. Solvents can influence the solubility of reactants, the stability of intermediates, and the overall reaction mechanism. For instance, the use of environmentally friendly ionic liquids has been explored to improve reaction efficiency and yield in some thiazole syntheses.[1]
Q3: What are some "green" or environmentally friendly solvent alternatives for this synthesis?
A3: Modern synthetic chemistry emphasizes the use of greener and more sustainable solvents. For thiazole synthesis, options like water, ionic liquids (e.g., [bmim]BF4, [mpim]Br), and solvent-free reaction conditions have been successfully employed.[1][3] These approaches can lead to higher yields, shorter reaction times, and easier product isolation.[1][4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the desired product. Visualization can be achieved using UV light or specific staining agents.[3]
Q5: What are the key safety precautions when working with the precursors for this synthesis?
A5: Many reagents used in heterocycle synthesis require careful handling. For example, thiourea and its derivatives can be hazardous. α-haloketones are often lachrymatory and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent for detailed handling, storage, and disposal information. When dealing with reagents like 2-aminothiophenol, which is prone to oxidation, working under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Potential Cause & Recommended Solution
-
Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction will be slow or incomplete.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the yield.[3]
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat. Conversely, if you observe the formation of multiple side products at elevated temperatures, lowering the temperature may be beneficial.[3]
-
-
Inappropriate Solvent Polarity: The polarity of the solvent can affect the stability of charged intermediates in the reaction mechanism.
-
Solution: Experiment with a range of solvents with varying polarities. Protic solvents like ethanol can participate in hydrogen bonding and may stabilize certain transition states, while aprotic solvents like THF or dioxane might be preferable for other pathways.
-
-
Degradation of Starting Materials or Product: Some reagents or the final product might be unstable in certain solvents, especially at elevated temperatures.
-
Solution: If you suspect degradation, try running the reaction at a lower temperature for a longer period. Ensure your solvent is dry and degassed if your reagents are sensitive to water or oxygen.
-
Problem 2: Formation of Significant Byproducts
Potential Cause & Recommended Solution
-
Side Reactions Promoted by the Solvent: The solvent can actively participate in or catalyze side reactions.
-
Solution: If you identify a recurring byproduct, consider how the solvent might be contributing to its formation. For example, a protic solvent could lead to solvolysis of certain functional groups. Switching to an aprotic solvent could mitigate this.
-
-
Oxidation of Sulfur-Containing Reagents: Thioamides or thioureas can be susceptible to oxidation.
-
Solution: Performing the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidative side reactions.[3] Using a degassed solvent is also recommended.
-
-
Incorrect Base/Solvent Combination: In base-catalyzed reactions, the choice of base and solvent is coupled.
-
Solution: The effectiveness of a base can be highly dependent on the solvent. For instance, a bulky base might be more effective in a non-coordinating solvent. Ensure your base is soluble and sufficiently strong in the chosen solvent.
-
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause & Recommended Solution
-
Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery during workup.
-
Solution: After the reaction is complete, consider adding an anti-solvent to precipitate the product. Alternatively, perform a solvent swap to a solvent in which the product is less soluble before crystallization.
-
-
Emulsion Formation During Aqueous Workup: High concentrations of salts or certain organic solvents can lead to persistent emulsions.
-
Solution: Adding brine (saturated NaCl solution) can help to break emulsions. If the problem persists, filtering the mixture through a pad of celite can be effective.
-
-
Co-elution of Impurities During Chromatography: The polarity of the purification solvent system may not be optimal.
Solvent Effects on the Synthesis of this compound: A Comparative Overview
The following table provides a hypothetical summary of how different solvents might influence the synthesis. The data presented here is illustrative and based on general principles of organic synthesis and literature on related thiazole formations. Actual results may vary, and optimization is recommended for each specific set of reaction conditions.
| Solvent | Polarity | Boiling Point (°C) | Expected Yield | Reaction Time | Key Considerations |
| Ethanol | Polar Protic | 78 | Moderate | Moderate-Long | Good solubility for many starting materials. Can participate in hydrogen bonding. |
| Acetonitrile | Polar Aprotic | 82 | Good-High | Moderate | Generally a good solvent for this type of condensation.[5][6] |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | 66 | Moderate-Good | Moderate | A common solvent for a wide range of organic reactions.[8] |
| Toluene | Non-polar | 111 | Variable | Long | Higher reaction temperatures are possible. May require a phase-transfer catalyst if reactants have low solubility. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Good-High | Short | High boiling point allows for a wide range of reaction temperatures. Can be difficult to remove completely. |
| Ionic Liquids (e.g., [bmim]Br) | N/A | High | Potentially High | Short | Considered a "green" solvent. Can enhance reaction rates and simplify product isolation.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Thioacetamide
-
3-Chloro-2-butanone
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add 3-chloro-2-butanone (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes:ethyl acetate) to afford the pure this compound.[7]
Troubleshooting Workflow for Solvent Selection
Caption: A workflow diagram for troubleshooting solvent-related issues.
References
- Organic Syntheses Procedure. (n.d.).
- Optimization of 1,3-thiazolidin-4-one based compounds: Design, synthesis, biological evaluation, molecular modeling and ADME studies | Request PDF - ResearchGate. (n.d.).
- Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem. (n.d.).
- 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile - ChemBK. (n.d.).
- 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile - Benchchem. (n.d.).
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC - NIH. (n.d.).
- (PDF) Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - ResearchGate. (n.d.).
- (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook. (n.d.).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.).
- Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents | Request PDF - ResearchGate. (n.d.).
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (n.d.).
- Eco-Friendly synthesis of 3-(Benzo[d]thiazol-2-yl)-2-methyl-5-arylthiazolidin-4-ones devoid of Solvent and catalyst. - ResearchGate. (n.d.).
- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC - NIH. (n.d.).
- 1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy) - Organic Syntheses Procedure. (n.d.).
- Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole - ResearchGate. (n.d.).
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- 4. researchgate.net [researchgate.net]
- 5. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for Reactions Involving (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Introduction
(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a pivotal building block in synthetic organic chemistry, valued for its role as an intermediate in the creation of a wide array of pharmaceuticals and agrochemicals.[1] The reactivity of this molecule is primarily centered around two key areas: the active methylene group (the -CH₂- adjacent to the nitrile) and the nitrile (-CN) group itself. The presence of the thiazole ring, containing both sulfur and nitrogen heteroatoms, introduces specific challenges to catalysis, most notably the potential for catalyst poisoning.[2][3]
This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource. It is structured in a question-and-answer format to directly address common challenges and frequently asked questions regarding catalyst selection for key reactions involving this substrate. Our focus is on providing not just solutions, but the underlying scientific rationale to empower users to troubleshoot and optimize their experimental designs effectively.
Section 1: α-Alkylation of this compound
The active methylene group in this compound is readily deprotonated, making it a prime candidate for C-alkylation reactions to build molecular complexity. Catalyst selection is critical for achieving high yield and preventing undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the standard catalytic systems for the α-alkylation of active methylene compounds like this compound?
A1: The α-alkylation of nitriles is typically achieved under basic conditions to deprotonate the active methylene group, generating a nucleophilic carbanion. Common catalytic systems include:
-
Base Catalysis: Strong, non-nucleophilic bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOEt) are frequently used. The choice of base depends on the acidity of the methylene protons and the reaction solvent.
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., solid-liquid), a phase-transfer catalyst is essential. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are effective at shuttling the anionic reactant between phases, facilitating the reaction.[4] This approach is often considered a green chemistry technique as it can reduce the need for anhydrous organic solvents.[4]
-
Cobalt Catalysis: Recent advancements have shown that cobalt-based catalysts can be highly effective for the α-alkylation of nitriles with alcohols via a "borrowing hydrogen" methodology, which is atom-economical.[5]
Troubleshooting Guide
Q2: My α-alkylation reaction shows low conversion, and I am recovering mostly starting material. What are the likely causes?
A2: Low conversion in an α-alkylation reaction is typically due to insufficient deprotonation of the active methylene group. Consider the following troubleshooting steps:
-
Assess Base Strength: The pKa of the active methylene protons in your substrate must be compatible with the base. If you are using a weak base like potassium carbonate, it may not be strong enough for complete deprotonation. Consider switching to a stronger base like sodium hydride (NaH).
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can solvate the cation of the base without interfering with the nucleophile. Ensure your solvent is anhydrous, as water will quench the carbanion.
-
Reaction Temperature: Some alkylations require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature, potentially under microwave irradiation, which has been shown to accelerate these types of reactions significantly.[4]
Q3: I am observing significant amounts of dialkylated product. How can I improve selectivity for mono-alkylation?
A3: The formation of a dialkylated product occurs when the mono-alkylated product is deprotonated and reacts with a second equivalent of the alkylating agent. To favor mono-alkylation:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the this compound relative to the alkylating agent and the base.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture containing the generated carbanion. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material carbanion over the product carbanion.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity by reducing the rate of the second alkylation.
Section 2: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for C=C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[6][7] this compound is an excellent substrate for this transformation.
Frequently Asked Questions (FAQs)
Q4: What catalysts are recommended for the Knoevenagel condensation with this compound?
A4: The Knoevenagel condensation is typically catalyzed by a weak base. The catalyst's role is to facilitate the deprotonation of the active methylene compound.[6]
-
Amine Catalysts: Weakly basic amines such as piperidine, pyridine, or ammonium acetate are the most common and effective catalysts.[6][7]
-
Green Catalysts: In line with sustainable chemistry principles, various solid catalysts like hydroxyapatite or even catalyst-free systems using microwave activation in water have been developed.[8]
Troubleshooting Guide
Q5: My Knoevenagel condensation is producing a complex mixture of products with low yield of the desired α,β-unsaturated nitrile. What is going wrong?
A5: A complex product mixture suggests that side reactions are occurring. The most common issues are self-condensation of the aldehyde/ketone or Michael-type additions.[7]
-
Use a Mild Base: A strong base can induce the self-condensation of the carbonyl reactant.[6] Ensure you are using a weak amine base like piperidine or pyridine.
-
Reaction Conditions: The Doebner modification of the Knoevenagel condensation uses pyridine as both the catalyst and solvent, which can sometimes improve results, especially if one of the activating groups is a carboxylic acid.[6]
-
Purify Reactants: Ensure your aldehyde is free of acidic impurities (e.g., carboxylic acids from oxidation), which can interfere with the basic catalyst.
Q6: The reaction is very slow and requires long reaction times. How can I accelerate it?
A6: Sluggish reaction rates can be addressed by:
-
Microwave Irradiation: This technique has been shown to dramatically reduce reaction times for Knoevenagel condensations, often under solvent-free conditions.[8]
-
Water Removal: The condensation step involves the elimination of a water molecule.[6] Using a Dean-Stark apparatus to remove water as it is formed can drive the reaction equilibrium toward the product.
-
Catalyst Loading: While typically used in catalytic amounts, slightly increasing the loading of the amine catalyst can sometimes improve the reaction rate.
Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) and the desired aldehyde (1.05 eq) in ethanol, add piperidine (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography.
Section 3: Nitrile Hydrolysis
Hydrolysis of the nitrile group to a carboxylic acid yields (4-Methyl-1,3-thiazol-2-yl)acetic acid, another valuable synthetic intermediate. This transformation can be catalyzed by acid or base.
Frequently Asked Questions (FAQs)
Q7: What are the best catalysts for hydrolyzing the nitrile group of this compound?
A7: Both acidic and basic conditions are effective for nitrile hydrolysis.
-
Base-Catalyzed Hydrolysis: This is often preferred and is typically carried out by refluxing the nitrile in an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), often with a co-solvent like methanol or ethanol to improve solubility.[9]
-
Acid-Catalyzed Hydrolysis: Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can be used. This method can sometimes be slower and require harsher conditions.
-
Enzymatic Hydrolysis: For milder conditions, enzymes like chitosanase have been shown to hydrolyze related glycosidic linkages, suggesting that nitrilases could be explored for selective hydrolysis.[10]
Troubleshooting Workflow: Incomplete Nitrile Hydrolysis
When faced with an incomplete hydrolysis reaction, a systematic approach is necessary to identify the root cause. The following workflow, represented as a DOT script diagram, outlines the key decision points and corrective actions.
Caption: Competitive binding leading to catalyst poisoning by the thiazole moiety.
References
- Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
- (4-Methyl-thiazol-2-yl)acetic acid ethyl ester | 51221-43-3. J&K Scientific.
- Knoevenagel condens
- The Knoevenagel Condensation.
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
- recent developments in knoevenagel condens
- How does sulfur in thiazole poison Pd catalyst?
- Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes.
- Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
- Reusable Co-catalysts for general and selective α-alkyl
- Bypassing the Limitations of Directed C–H Functionaliz
- Methyl ester hydrolysis. ChemSpider Synthetic Pages.
- Chitosanase-catalyzed hydrolysis of 4-methylumbelliferyl beta-chitotrioside. PubMed.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. real.mtak.hu [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Chitosanase-catalyzed hydrolysis of 4-methylumbelliferyl beta-chitotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the exothermic nature of these crucial reactions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter in the laboratory, ensuring both the safety and success of your experiments.
Section 1: Troubleshooting Guide for Exothermic Events
This section provides a systematic approach to identifying and resolving issues related to exothermic reactions during thiazole synthesis.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Q: My reaction temperature is increasing too quickly and uncontrollably upon adding the α-haloketone to the thioamide solution. What's happening and how can I fix it?
A: This is a classic sign of an overly rapid reaction rate, leading to heat generation that outpaces the cooling capacity of your setup. The initial condensation reaction in the Hantzsch thiazole synthesis is often highly exothermic.[1][2]
Causality and Explanation:
The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the electrophilic carbon of the α-haloketone.[1] This initial step can be very fast, and its rate is highly dependent on concentration and temperature. A rapid addition of the entire quantity of one reagent into the other creates a localized high concentration, triggering a burst of reactions and a corresponding surge in heat.
Troubleshooting Protocol:
-
Reagent Addition Rate: The most critical parameter to control is the rate of addition. Instead of adding the α-haloketone all at once, employ a controlled addition method.[3]
-
For small-scale reactions (< 1 g): Add the α-haloketone portion-wise over a period of 15-30 minutes.
-
For larger-scale reactions: Use a syringe pump or a dropping funnel to add the reagent dropwise over a longer period (e.g., 1-2 hours). This maintains a low, steady concentration of the limiting reagent.
-
-
Initial Reaction Temperature: Start the reaction at a lower temperature.
-
Immerse the reaction vessel in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C) before and during the addition of the α-haloketone. This will help to absorb the initial heat of reaction.
-
Only after the addition is complete and the initial exotherm has subsided should you slowly allow the reaction to warm to the desired temperature.[3]
-
-
Solvent Volume and Concentration: Ensure the reaction is not too concentrated.[3]
-
Increased solvent volume provides a larger heat sink, helping to absorb the energy released.
-
Review your calculations to confirm the correct molar concentrations are being used.[3]
-
Workflow for Controlled Reagent Addition:
Caption: Controlled addition workflow for exothermic thiazole synthesis.
Issue 2: Delayed but Aggressive Exotherm During Heating
Q: The initial reagent addition was fine, but when I started heating the reaction, the temperature suddenly shot up far beyond my setpoint. What could be the cause?
A: This indicates the accumulation of unreacted starting materials at a low temperature, which then react simultaneously and rapidly once the activation energy is reached through heating.
Causality and Explanation:
If the initial temperature is too low, the reaction may not initiate, or may proceed very slowly. As you heat the mixture, it reaches a "trigger" temperature where the reaction rate accelerates dramatically, leading to a thermal runaway. This is particularly dangerous as the amount of accumulated energy can be substantial.
Troubleshooting Protocol:
-
Reaction Monitoring from the Start: Always monitor the reaction from the very beginning, even at low temperatures.[3]
-
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the reaction is proceeding as the reagents are added. If no product is forming, you are likely accumulating starting materials.
-
-
Determine the Onset Temperature: It is crucial to understand the thermal properties of your specific reaction.
-
For novel or scaled-up syntheses, consider performing a reaction calorimetry study to determine the onset temperature of the exotherm and the total heat of reaction.[4] This data is invaluable for safe process design.
-
-
Gradual Heating: Apply heat slowly and in a controlled manner.
-
Use a temperature controller with a ramp function if available.
-
If heating manually, increase the temperature in small increments (e.g., 5-10 °C) and hold at each step to see if the reaction initiates.
-
-
Semi-Batch Processing: For larger-scale reactions, a semi-batch approach is recommended.[5]
-
Add a small portion of the α-haloketone to the thioamide at the reaction temperature to initiate the reaction.
-
Once the reaction is underway (confirmed by a slight temperature increase and product formation), continue the addition of the remaining α-haloketone at a rate that maintains a stable internal temperature.
-
Data-Driven Safety Parameters:
| Parameter | Laboratory Scale (<1g) | Pilot Scale (1-100g) |
| Addition Time | 15-30 min | 1-4 hours (or longer) |
| Initial Temp. | 0 °C to -20 °C | -20 °C to -40 °C (or lower) |
| Heating Protocol | Slow warming after addition | Gradual ramp or semi-batch |
| Monitoring | TLC every 15 min | In-situ probes, periodic sampling |
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the exotherm?
A1: The solvent plays a crucial role in heat management. Solvents with higher heat capacities can absorb more energy for a given temperature increase. Additionally, the boiling point of the solvent can act as a natural temperature ceiling for the reaction. For instance, using ethanol (b.p. 78 °C) instead of methanol (b.p. 65 °C) provides a wider operating temperature range. However, ensure your chosen solvent is appropriate for the specific thiazole synthesis method.[6]
Q2: I'm scaling up my reaction from 1 gram to 100 grams. What are the key safety considerations regarding the exotherm?
A2: Scaling up a reaction is not linear.[7] The volume of the reaction mixture increases by the cube of the vessel's radius, while the surface area available for heat transfer only increases by the square of the radius.[5] This means that heat dissipation becomes significantly less efficient at a larger scale.
Key Scale-Up Considerations:
-
Heat Transfer: Ensure your reactor has adequate cooling capacity (e.g., a jacketed reactor with a circulating coolant).
-
Stirring: Inefficient stirring can create localized hot spots. Use an appropriate stirrer (e.g., overhead mechanical stirrer for larger volumes) to ensure homogeneity.[3]
-
Safety Classification: For significant scale-ups, it's essential to classify the thermal risk of your process. This involves determining key temperatures like the process temperature, the maximum temperature attainable under adiabatic conditions, and the onset temperature of any decomposition reactions.[8]
-
Process Redesign: Processes that cannot be adequately controlled must be redesigned, for example by using a continuous flow reactor which offers a much higher surface-area-to-volume ratio for superior heat exchange.[4][8]
Thermal Safety Classification Logic:
Caption: Decision tree for thermal safety classification during scale-up.
Q3: Are there specific types of thiazole syntheses that are more prone to dangerous exotherms?
A3: Yes. While the classic Hantzsch synthesis is well-known for being exothermic, reactions involving highly reactive starting materials or catalysts can present greater challenges. For example, syntheses using carbon disulfide, as in some variations of the Cook-Heilbron synthesis, should be handled with extreme care due to its low boiling point and high reactivity.[9][10] Additionally, reactions that generate gaseous byproducts can lead to a rapid increase in pressure if the temperature is not controlled. Always conduct a thorough literature search and hazard analysis for your specific reaction.[5]
Q4: What should I do if a thermal runaway begins?
A4: If you observe an uncontrolled temperature rise, immediate action is required.
Emergency Protocol:
-
Remove the Heat Source: Immediately turn off any heating mantle or oil bath.
-
Enhance Cooling: If not already in place, carefully immerse the reaction vessel in a large ice-water bath. For very vigorous reactions, a dry ice/acetone bath may be necessary, but be mindful of the potential for thermal shock to the glassware.
-
Alert Personnel: Inform your colleagues and lab supervisor of the situation.
-
Prepare for Quenching (if safe): If you have a pre-planned and tested quenching procedure, and it is safe to do so, be prepared to execute it. This might involve adding a cold, inert solvent or a specific quenching agent. Do not attempt to quench a reaction if you are unsure of the outcome.
-
Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.
References
- Department of Chemistry, University of Rochester. How to Troubleshoot a Reaction. [Link]
- Process Technology Online. Safe scale-up with exothermic reactions. [Link]
- Fauske & Associates. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
- Moser, M., & Georg, A. (2019). Safe scale-up with exothermic reactions.
- Wikipedia. Cook–Heilbron thiazole synthesis. [Link]
- Department of Chemistry, University of Rochester. How To: Troubleshoot a Reaction. [Link]
- CatSci Ltd.
- MDPI.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
- YouTube.
- National Institutes of Health.
- Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. fauske.com [fauske.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. catsci.com [catsci.com]
- 8. process-technology-online.com [process-technology-online.com]
- 9. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (4-Methyl-1,3-thiazol-2-yl)acetonitrile Reactions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (4-Methyl-1,3-thiazol-2-yl)acetonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic procedures. Our focus is on providing practical, field-tested solutions grounded in established chemical principles.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during the work-up of reactions involving this compound.
Issue 1: Low Yield of Desired Product After Aqueous Work-up
Question: I've performed a reaction to alkylate this compound using NaH and an alkyl halide. After quenching with water and extracting with ethyl acetate, my yield is significantly lower than expected. What could be the cause?
Answer: This is a common issue often related to the aqueous work-up procedure. The methylene protons of this compound are acidic, and its deprotonated form can be water-soluble. Additionally, the product itself may have some aqueous solubility. Here’s a systematic approach to troubleshoot and optimize your work-up:
Potential Causes & Solutions:
-
Incomplete Reaction: Before work-up, it's crucial to confirm the reaction has gone to completion.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or adding a slight excess of the electrophile.
-
-
Hydrolysis of the Nitrile Group: Prolonged exposure to strongly acidic or basic aqueous conditions during work-up can lead to hydrolysis of the nitrile to the corresponding carboxylic acid or amide.
-
Solution: Neutralize the reaction mixture carefully. If the reaction was basic, add a dilute acid (e.g., 1 M HCl) dropwise until the pH is neutral (pH ~7). If acidic, use a mild base like saturated sodium bicarbonate solution.
-
-
Product Loss During Extraction: The polarity of your product can lead to it remaining in the aqueous layer.
-
Solution:
-
Increase the Ionic Strength of the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
-
Use a More Polar Extraction Solvent: If your product is highly polar, ethyl acetate may not be sufficient. Consider using a solvent mixture, such as 10% isopropanol in chloroform or dichloromethane, for extraction. Perform multiple extractions (at least 3-4 times) with smaller volumes of solvent for better efficiency.
-
-
Experimental Protocol: Optimized Aqueous Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This is generally a milder quenching agent than water for reactions involving strong bases.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous sodium chloride solution (brine) to the mixture.
-
Extract the aqueous layer 3-4 times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo to obtain the crude product.
Issue 2: Formation of a Persistent Emulsion During Extraction
Question: During the liquid-liquid extraction of my this compound reaction mixture, a thick, stable emulsion has formed that won't separate. How can I break this emulsion?
Answer: Emulsion formation is common when residual base or other amphiphilic species are present in the reaction mixture. The thiazole nitrogen can also contribute to this issue.
Troubleshooting Steps:
-
Patience: Allow the mixture to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.
-
Brine Addition: Add a significant amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool. This can help to break up the microscopic droplets causing the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., a few mL of methanol or isopropanol to an ethyl acetate/water mixture) can sometimes destabilize the emulsion. Be aware this will require subsequent removal.
Workflow for Breaking Emulsions
Caption: A stepwise decision-making workflow for resolving emulsions during extraction.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of the methylene protons in this compound, and what are the implications for base selection?
A1: The pKa of the methylene protons is estimated to be around 20-22 in DMSO. This relatively high acidity for a C-H bond is due to the electron-withdrawing nature of both the nitrile group and the thiazole ring. This means that strong, non-nucleophilic bases are required for efficient deprotonation.
| Base | pKa of Conjugate Acid | Suitability | Comments |
| Sodium Hydride (NaH) | ~36 | Excellent | A very common and effective choice. It's a non-nucleophilic base, and the reaction is driven by the evolution of hydrogen gas. |
| Lithium Diisopropylamide (LDA) | ~36 | Excellent | A strong, non-nucleophilic base. Often used at low temperatures (-78 °C) to control reactivity. |
| Sodium Hydroxide (NaOH) | ~15.7 | Unsuitable | Not a strong enough base to fully deprotonate the starting material. Can lead to hydrolysis of the nitrile. |
| Triethylamine (TEA) | ~10.8 | Unsuitable | Far too weak to deprotonate the methylene group. |
Q2: My purified product is a colored oil. Is this normal, and how can I decolorize it?
A2: It is not uncommon for the crude product of reactions involving this compound to be a yellow or brown oil due to minor impurities or degradation products. If the purity is otherwise high (as determined by NMR, LC-MS), a decolorization step can be performed.
Decolorization Protocol:
-
Dissolve the colored oil in a minimal amount of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of activated charcoal (typically 1-2% by weight of your product).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the charcoal.
-
Rinse the Celite® pad with a small amount of fresh solvent.
-
Combine the filtrates and concentrate in vacuo.
Q3: What are the best practices for purifying the final product?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or heptanes is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
Solvent Screening: Test a variety of solvents and solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good quality crystals.
-
-
Distillation: For larger scale reactions where the product is a thermally stable liquid with a boiling point distinct from impurities, distillation under reduced pressure (vacuum distillation) can be an efficient purification technique.
Purification Strategy Flowchart
Caption: Decision tree for selecting an appropriate purification method.
References
- Synthesis and reactions of 2-cyanomethyl-1,3-thiazoles.Journal of Heterocyclic Chemistry. [Link]
- The Acidity of C-H Bonds.Organic Chemistry, 2nd ed., Clayden, J., Greeves, N., & Warren, S. Oxford University Press, 2012.
- Purification of Laboratory Chemicals. 8th ed., Armarego, W. L. F., & Chai, C. L. L. Butterworth-Heinemann, 2017.
Validation & Comparative
A Comparative Guide to the Synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile for Pharmaceutical Research and Development
(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a pivotal building block in the synthesis of various pharmaceutically active compounds. Its structural motif is found in a range of therapeutic agents, making its efficient and scalable synthesis a topic of considerable interest to researchers in drug discovery and development. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering in-depth technical insights, detailed experimental protocols, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound and its Significance
The thiazole ring is a privileged scaffold in medicinal chemistry, and the presence of a cyanomethyl group at the 2-position provides a versatile handle for further chemical transformations. This compound serves as a key intermediate in the synthesis of a variety of compounds, including those with potential applications as antiviral, anti-inflammatory, and anticancer agents. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for any drug development program.
This guide will focus on the two most prevalent synthetic strategies for obtaining this compound:
-
Route 1: Hantzsch Thiazole Synthesis - A classical and versatile method for the construction of the thiazole ring.
-
Route 2: Cyanation of 2-Halo-4-methylthiazole - A direct approach that introduces the cyanomethyl group onto a pre-formed thiazole ring.
We will delve into the mechanistic underpinnings of each route, provide detailed, step-by-step experimental procedures, and present a comparative analysis of their respective strengths and weaknesses.
Route 1: The Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone of heterocyclic chemistry.[1] The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a key starting material is a thioamide that already contains the cyanomethyl moiety, such as 2-cyanoethanethioamide.
Mechanism of the Hantzsch Synthesis
The reaction proceeds through a well-established mechanism involving the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Hantzsch Synthesis
This protocol describes a representative procedure for the synthesis of this compound via the Hantzsch reaction.
Materials:
-
2-Cyanoethanethioamide
-
Chloroacetone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanoethanethioamide (1 equivalent) in ethanol.
-
Add chloroacetone (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Route 2: Cyanation of a Pre-formed 2-Halo-4-methylthiazole
This approach involves the synthesis of a 2-halo-4-methylthiazole intermediate, typically 2-chloro-4-methylthiazole, followed by a nucleophilic substitution reaction with a cyanide salt to introduce the cyanomethyl group.
Synthesis of the 2-Chloro-4-methylthiazole Intermediate
The 2-chloro-4-methylthiazole precursor can be synthesized from the readily available 2-amino-4-methylthiazole via a Sandmeyer-type reaction.
Caption: Synthesis of 2-Chloro-4-methylthiazole.
Mechanism of Cyanation
The cyanation step is a nucleophilic aromatic substitution (SNAr) reaction where the cyanide ion displaces the chloride ion on the thiazole ring. The electron-withdrawing nature of the thiazole ring facilitates this substitution.
Experimental Protocol: Cyanation of 2-Chloro-4-methylthiazole
This protocol outlines a typical procedure for the cyanation of 2-chloro-4-methylthiazole.
Materials:
-
2-Chloro-4-methylthiazole
-
Sodium cyanide or potassium cyanide
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Copper(I) cyanide (optional, as a catalyst)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chloro-4-methylthiazole (1 equivalent) in anhydrous DMSO.
-
Add sodium cyanide (1.1-1.5 equivalents) and a catalytic amount of copper(I) cyanide (if used).
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Analysis of Synthesis Routes
To provide a clear and objective comparison, the key parameters of each synthetic route are summarized in the table below.
| Feature | Route 1: Hantzsch Synthesis | Route 2: Cyanation of 2-Halo-4-methylthiazole |
| Starting Materials | 2-Cyanoethanethioamide, Chloroacetone | 2-Amino-4-methylthiazole, Sodium Nitrite, HCl, Copper(I) Chloride, Sodium Cyanide |
| Number of Steps | One-pot | Two steps (synthesis of halo-thiazole and cyanation) |
| Typical Yield | Moderate to Good | Good to High |
| Reaction Conditions | Reflux in ethanol | Diazotization at low temperature; Cyanation at elevated temperature |
| Reagent Toxicity | Chloroacetone is a lachrymator. | Highly toxic cyanide salts are used. Diazonium salts can be explosive if not handled properly. |
| Scalability | Generally good for moderate scales. | The diazotization step requires careful temperature control, which can be challenging on a large scale. The use of cyanide also presents safety concerns for large-scale production. |
| Purification | Often by recrystallization. | Column chromatography is typically required. |
In-Depth Discussion and Field-Proven Insights
Route 1: Hantzsch Synthesis - The Convergent and Atom-Economical Choice
The Hantzsch synthesis offers a convergent approach, constructing the desired molecule in a single step from relatively simple precursors. This inherent efficiency can be advantageous in terms of time and resources. From an industrial perspective, one-pot reactions are often favored as they reduce the need for isolation and purification of intermediates, thereby lowering operational costs.
However, the availability and stability of 2-cyanoethanethioamide can be a limiting factor. While it can be prepared from cyanoacetamide and phosphorus pentasulfide, this adds an extra step to the overall sequence. Furthermore, the reaction can sometimes suffer from the formation of byproducts, necessitating careful optimization of reaction conditions to achieve high yields and purity.
Route 2: Cyanation of 2-Halo-4-methylthiazole - The Modular but Hazardous Pathway
The two-step approach starting from 2-amino-4-methylthiazole provides a more modular route. The 2-chloro-4-methylthiazole intermediate is a stable compound that can be prepared and stored. This allows for a decoupling of the two synthetic stages. The cyanation reaction itself is generally high-yielding.
The primary drawback of this route lies in the hazardous nature of the reagents. The Sandmeyer reaction for the synthesis of the chloro-intermediate involves the formation of a diazonium salt, which can be unstable and potentially explosive if not handled with extreme care and at low temperatures. The subsequent cyanation step utilizes highly toxic alkali metal cyanides, which require stringent safety protocols and specialized waste disposal procedures. These safety concerns can make this route less attractive for large-scale industrial production without appropriate engineering controls.
Conclusion and Recommendations
Both the Hantzsch synthesis and the cyanation of a 2-halo-4-methylthiazole are viable routes for the preparation of this compound. The choice between the two will largely depend on the specific requirements of the research or production campaign.
-
For laboratory-scale synthesis and rapid access to the target molecule, the Hantzsch synthesis may be the preferred method due to its one-pot nature, provided the starting thioamide is readily available.
-
For larger-scale production where modularity and potentially higher overall yields are critical , the cyanation route might be considered, but only with the implementation of robust safety measures to handle the hazardous reagents involved.
Ultimately, a thorough risk assessment and process optimization are essential for the successful and safe synthesis of this compound, a key building block for the advancement of pharmaceutical research.
References
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132. [Link]
- Traumann, V. Ueber Thiazolverbindungen. Liebigs Ann. Chem.1888, 249 (1), 35-66. [Link]
- Byers, J. R.; Dickey, J. B. 2-Amino-4-methylthiazole. Org. Synth.1939, 19, 10. [Link]
- Hooper, I. R.; Johnson, T. B. PYRIMIDINES. CLXXI. THE REACTION OF 1,3-DICHLORO-2-PROPANONE WITH THIOACETAMIDE. J. Am. Chem. Soc.1934, 56 (2), 470–471. [Link]
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A Comparative Guide to the Biological Activity of Thiazole Analogs for Drug Discovery Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a multitude of biological targets through various non-covalent interactions. This has led to the development of a vast library of thiazole-containing compounds with a wide spectrum of pharmacological activities.[1][2][3] The clinical success of thiazole-based drugs, such as the antibacterial Sulfathiazole, the anticancer agent Dasatinib, and the antiretroviral Ritonavir, underscores the profound potential of this heterocyclic nucleus in drug design and development.[3][4][5][6]
This guide provides a comparative analysis of the biological activities of various thiazole analogs, focusing on the key therapeutic areas of antimicrobial, anticancer, and anti-inflammatory research. We will delve into structure-activity relationships (SAR), present comparative data from preclinical studies, and provide detailed, validated protocols for evaluating these activities in a laboratory setting.
Section 1: Antimicrobial Activity of Thiazole Analogs
The emergence of antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent discovery of novel antimicrobial agents.[7] Thiazole derivatives have long been a fertile ground for this research, exhibiting potent activity against a wide range of bacterial and fungal pathogens.[1][7][8] The thiazole moiety serves as a fundamental framework in many antimicrobial agents, offering a robust scaffold for chemical modification to optimize potency and spectrum.[7]
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy of thiazole analogs is highly dependent on the nature and position of substituents on the thiazole ring. Modifications can influence the compound's lipophilicity, steric profile, and ability to interact with microbial targets. For instance, studies have shown that fusing the thiazole ring to other heterocyclic systems, such as pyrazoline or triazole, can significantly modulate biological activity.[9][10]
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for representative thiazole analogs against various microbial strains. A lower MIC value indicates greater potency.
| Thiazole Analog / Derivative | Target Organism | Activity (MIC, µg/mL) | Reference Compound | Activity (MIC, µg/mL) | Source |
| 2-phenylacetamido-thiazole derivative | Escherichia coli | 1.56 - 6.25 | - | - | [1] |
| Thiazole Schiff Base (Compound 17) | Escherichia coli | Better than Kanamycin B | Kanamycin B | - | [1] |
| 2-oxo-1-(thiazol-2-ylamino)-dihydropyridine | Various Bacteria | 46.9 - 93.7 | - | - | [7] |
| Benzo[d]thiazole derivative (Compound 13) | S. aureus (MRSA) | 50 - 75 | Ofloxacin | 10 | [11] |
| Benzo[d]thiazole derivative (Compound 14) | A. niger | 50 - 75 | Ketoconazole | 10 | [11] |
| Thiazolyl-2-pyrazoline hybrid | C. albicans | Inferior to Clotrimazole | Clotrimazole | 25 | [10] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C2 and C4: Most clinically approved and highly active thiazole compounds are 2,4-disubstituted derivatives.[1]
-
Hybrid Molecules: Clubbing the thiazole nucleus with other heterocyclic rings like pyrazoline, triazole, or pyridine is a common strategy to enhance antimicrobial potential.[9][10][12] The additional ring systems can provide new interaction points with biological targets.
-
Lipophilicity: The partition coefficient (log P) plays a crucial role. For a series of benzo[d]thiazole derivatives, an optimal log P value was found to be around 4 for significant antimicrobial activity.[11]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a self-validating system for determining the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain, following CLSI (Clinical and Laboratory Standards Institute) guidelines.
Causality: The broth microdilution method is chosen for its efficiency, low sample requirement, and ability to generate quantitative, reproducible data, making it a gold standard for antimicrobial susceptibility testing.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Transfer to a tube containing 5 mL of sterile saline or broth (e.g., Tryptic Soy Broth).
-
Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of the test thiazole analog in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using CAMHB to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.
-
The final volume in each well should be 100 µL.
-
-
Controls:
-
Positive Control: Wells containing bacterial inoculum and broth but no compound (to confirm bacterial growth).
-
Negative Control: Wells containing broth only (to check for sterility).
-
Reference Drug Control: Wells with a standard antibiotic (e.g., Ciprofloxacin, Ofloxacin) to validate the assay's sensitivity.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a plate reader to measure optical density (OD).
-
Workflow Diagram: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Section 2: Anticancer Activity of Thiazole Analogs
The thiazole scaffold is a privileged structure in oncology, forming the core of several approved anticancer drugs.[4][13] Thiazole derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of key signaling proteins like kinases, disruption of cell cycle progression, and induction of apoptosis.[4][12] The approval of drugs like Dasatinib (a multi-kinase inhibitor) and Ixazomib (a proteasome inhibitor) encourages further research into thiazole derivatives for cancer treatment.[4]
Comparative Analysis of Cytotoxic Activity
The in vitro cytotoxic potential of novel compounds is typically evaluated against a panel of human cancer cell lines. The IC50 value, representing the concentration required to inhibit cell growth by 50%, is a standard metric for comparison.
| Thiazole Analog / Derivative | Target Cell Line | Activity (IC50, µM) | Reference Compound | Activity (IC50, µM) | Source |
| Compound 4c (Hydrazinyl-thiazole) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [12][14] |
| Compound 4c (Hydrazinyl-thiazole) | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [12][14] |
| Compound 4i (Phenyl-thiazole) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | - | - | [15] |
| Compound 4c (Hydrazinyl-thiazole) | VEGFR-2 (Enzyme) | 0.15 | Sorafenib | 0.059 | [12][14] |
Structure-Activity Relationship (SAR) Insights:
-
Mechanism of Action: The anticancer activity of thiazoles is often linked to their ability to target specific proteins and enzymes.[4] For example, compound 4c was shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[12][14]
-
Apoptosis Induction: Many potent thiazole anticancer agents function by inducing programmed cell death (apoptosis). Compound 4c was found to arrest the cell cycle and significantly increase the percentage of apoptotic cells in the MCF-7 cancer cell line.[12][14]
-
Substituent Effects: The presence of specific functional groups can dramatically enhance potency. In one study, a hydrazinyl-thiazole derivative (4c ) showed superior activity compared to the standard drug Staurosporine against breast and liver cancer cell lines.[12]
Signaling Pathway: Kinase Inhibition by Thiazole Analogs
Many thiazole-based anticancer drugs, like Dasatinib, function by inhibiting protein kinases that are aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality: This assay is widely adopted due to its simplicity, reliability, and suitability for high-throughput screening of potential cytotoxic compounds. It relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7) under standard conditions (37°C, 5% CO₂).
-
Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole analogs in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours under standard cell culture conditions.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for another 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
-
Data Acquisition:
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance (optical density) of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Section 3: Anti-inflammatory Activity of Thiazole Analogs
Inflammation is a biological response to harmful stimuli, but chronic inflammation is implicated in numerous diseases.[16] The arachidonic acid pathway, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a key driver of inflammation.[17] Thiazole derivatives have shown significant potential as anti-inflammatory agents, often by targeting these enzymes.[17][18]
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory activity of thiazole analogs can be assessed using both in vivo models, such as carrageenan-induced paw edema, and in vitro enzyme assays.
| Thiazole Analog / Derivative | Assay Model | Activity | Reference Compound | Activity | Source |
| Nitro-substituted thiazole (3c) | Carrageenan Paw Edema | 44% inhibition | Nimesulide | - | [16] |
| Nitro-substituted thiazole (3d) | Carrageenan Paw Edema | 41% inhibition | Nimesulide | - | [16] |
| 2-aminothiazole derivative (5b) | Carrageenan Paw Edema | 69.4% inhibition | Indomethacin | 47% inhibition | [17] |
| 3-chlorobenzylidene analog (5c) | Cell-free enzyme assay | ~90% COX/LOX inhibition | - | - | [17] |
| Thiazolyl-carbonyl-thiosemicarbazides | Turpentine oil model | Good anti-inflammatory effect | - | - | [19] |
Structure-Activity Relationship (SAR) Insights:
-
Enzyme Inhibition: The anti-inflammatory effects are often directly linked to the inhibition of COX and LOX enzymes.[17] The thiazole scaffold can be modified to fit into the active sites of these enzymes.
-
Substituent Impact: The introduction of nitro groups or specific benzylidene moieties can significantly enhance anti-inflammatory potency, in some cases surpassing that of standard drugs like indomethacin.[16][17]
-
Antioxidant Properties: Some thiazole derivatives also possess antioxidant properties, which can contribute to their anti-inflammatory effect by reducing oxidative stress associated with inflammation.[19]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Causality: Carrageenan, a phlogistic agent, induces a biphasic inflammatory response when injected into the rat paw. The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins and cytokines. This allows for the assessment of a compound's ability to interfere with these inflammatory mediators.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Use Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Fast the animals overnight before the experiment.
-
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group):
-
Group I (Control): Receives the vehicle (e.g., 1% Tween 80 in saline).
-
Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III, IV, etc. (Test): Receive the thiazole analogs at different doses.
-
-
Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.
-
Use a plethysmometer for accurate volume measurement.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point compared to its initial volume (0 hr).
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Workflow Diagram: Paw Edema Model
Caption: Workflow for Carrageenan-Induced Rat Paw Edema assay.
Conclusion
The thiazole nucleus is a remarkably versatile and privileged scaffold in medicinal chemistry, giving rise to analogs with potent and diverse biological activities. As demonstrated, targeted modifications to the thiazole ring system can yield highly effective antimicrobial, anticancer, and anti-inflammatory agents. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to harness the therapeutic potential of thiazole chemistry. Continued exploration of structure-activity relationships and novel synthetic strategies will undoubtedly lead to the discovery of new thiazole-based drugs to address pressing medical needs.
References
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- Patel, K. D., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
- Al-Ostath, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Naunyn-Schmiedeberg's Archives of Pharmacology.
- A, S., & P, S. (2022). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate.
- Kumar, A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Chemistry & Biodiversity.
- Sokornova, S. V., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules.
- Siddiqui, N., et al. (2017). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules.
- Kaur, H., & Goyal, A. (2018). A Review on Thiazole as Anticancer Agents. International Journal of Pharmaceutics and Drug Analysis.
- Abdulrahman, B. S., et al. (2023). A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives. Tikrit Journal of Pure Science.
- Shravani, K., et al. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. AIP Conference Proceedings.
- Birsan, C., et al. (2021). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Antioxidants.
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- N/A. (2015). Diverse biological activities of Thiazoles: A Retrospect. Semantic Scholar.
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- Simonsen, K. B., et al. (2020). Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. Journal of Medicinal Chemistry.
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- Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice.
- El-Gendy, A. O., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry.
- N/A. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances.
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- N/A. (2023). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. ResearchGate.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (4-Methyl-1,3-thiazol-2-yl)acetonitrile and Its Derivatives
Introduction: In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational class of molecular scaffolds. Among these, the thiazole ring system is a recurring motif in a multitude of pharmacologically active agents. (4-Methyl-1,3-thiazol-2-yl)acetonitrile serves as a crucial and versatile building block for the synthesis of more complex molecular architectures.[1] Its unique arrangement of a nitrile group adjacent to the thiazole core offers multiple avenues for chemical modification, making it a valuable precursor for creating libraries of novel compounds.
This guide provides an in-depth spectroscopic comparison of this compound and its representative derivatives. By leveraging key analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will elucidate the distinct spectral fingerprints that arise from subtle changes in molecular structure. The objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently identify, characterize, and differentiate these compounds, thereby accelerating research and development workflows.
Part 1: Spectroscopic Profile of this compound
A thorough understanding of the parent compound's spectral characteristics is paramount before delving into its derivatives. The structural features of this compound give rise to a predictable and interpretable set of signals across various spectroscopic platforms.
Caption: Molecular Structure of the Parent Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, we analyze both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by three distinct signals in a non-aromatic region, corresponding to the three types of non-equivalent protons.
-
Thiazole Proton (H-5): A singlet appearing around δ 6.9-7.2 ppm . This proton is attached to an sp²-hybridized carbon of the electron-rich heterocyclic ring. Its chemical shift is influenced by the ring's electronic environment.
-
Methylene Protons (-CH₂CN): A sharp singlet typically observed at δ 3.9-4.2 ppm . These protons are adjacent to both the electron-withdrawing nitrile group and the thiazole ring, which deshields them, causing a downfield shift.
-
Methyl Protons (-CH₃): A singlet found further upfield at approximately δ 2.4-2.5 ppm .[2] Being attached to the thiazole ring, these protons are slightly deshielded compared to a standard alkyl methyl group.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals all six unique carbon environments in the molecule.
-
Thiazole Carbons (C-2, C-4, C-5): These carbons resonate in the downfield region characteristic of aromatic and heteroaromatic rings. Tentative assignments place C-2 (the carbon bearing the acetonitrile group) around δ 160-165 ppm , C-4 (bearing the methyl group) around δ 150-155 ppm , and C-5 around δ 115-120 ppm .[3] The exact shifts are sensitive to the solvent and substituents.
-
Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in a distinct window between δ 117-120 ppm .[4]
-
Methylene Carbon (-CH₂CN): This sp³-hybridized carbon is found significantly upfield, generally around δ 20-25 ppm .
-
Methyl Carbon (-CH₃): The most upfield signal, corresponding to the methyl carbon, appears around δ 15-20 ppm .
Table 1: Summary of NMR Data for this compound
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| -CH₃ | ~2.45 (s, 3H) | ~17 |
| -CH₂CN | ~4.05 (s, 2H) | ~22 |
| Thiazole CH | ~7.05 (s, 1H) | - |
| Thiazole C -5 | - | ~117 |
| -C N | - | ~118 |
| Thiazole C -4 | - | ~152 |
| Thiazole C -2 | - | ~163 |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying key functional groups. The spectrum of this compound is dominated by a few characteristic absorption bands.
-
C≡N Stretch: The most diagnostic peak is a sharp, strong absorption band for the nitrile group, appearing in the range of 2240-2260 cm⁻¹ .[5] The intensity and sharp nature of this peak make it an excellent marker for the presence of the nitrile functionality.
-
C=N and C=C Stretching: Vibrations from the thiazole ring typically appear as a series of medium to strong bands in the 1500-1650 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching from the thiazole ring is usually observed as a weak band just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears as stronger bands just below 3000 cm⁻¹.
Table 2: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C≡N (Nitrile) | ~2250 | Strong, Sharp |
| C=N / C=C (Thiazole Ring) | 1500-1650 | Medium-Strong |
| C-H (Aliphatic) | 2850-3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 139.03 .[6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₆H₇N₂S).
-
Fragmentation Pattern: Under higher energy conditions (e.g., Electron Ionization), fragmentation may occur. Key fragments could arise from the loss of the nitrile group or cleavage of the acetonitrile side chain.
Part 2: Spectroscopic Comparison with Key Derivatives
The true utility of spectroscopy lies in its ability to distinguish between closely related structures. We will now examine how the spectral data changes upon modification of the parent compound's functional groups.
Derivative A: Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
In this derivative, the nitrile group is hydrolyzed and esterified to form an ethyl ester. This seemingly small change induces significant and predictable shifts in the spectroscopic data.[7]
-
¹H NMR: The methylene protons (-CH₂COO-) will experience a slight shift, typically appearing around δ 3.8-4.0 ppm . More importantly, two new signals corresponding to the ethyl group will appear: a quartet around δ 4.1-4.3 ppm (O-CH₂) and a triplet around δ 1.2-1.4 ppm (-CH₃).
-
¹³C NMR: The nitrile carbon signal at ~118 ppm will be absent. It is replaced by a new carbonyl carbon (-C=O) signal far downfield, around δ 170-175 ppm .[8] Additionally, the carbons of the ethyl group will appear at ~61 ppm (O-CH₂) and ~14 ppm (-CH₃).
-
IR Spectroscopy: The defining change is the disappearance of the sharp C≡N band at ~2250 cm⁻¹. A very strong, prominent C=O stretching band, characteristic of esters, will dominate the spectrum around 1730-1750 cm⁻¹ .
-
Mass Spectrometry: The molecular weight increases significantly. The [M+H]⁺ peak will now be observed at m/z 186.06 .
Derivative B: 2-(4-methyl-1,3-thiazol-2-yl)acetamide
Here, the nitrile is converted to a primary amide.
-
¹H NMR: Two new, broad signals will appear in the downfield region (δ 5.5-8.0 ppm ), corresponding to the two amide protons (-NH₂). The exact chemical shift of these protons is highly dependent on concentration and solvent. The methylene (-CH₂CONH₂) signal will likely shift slightly compared to the parent nitrile.
-
¹³C NMR: The nitrile carbon signal is replaced by a downfield amide carbonyl carbon (-C=O) signal, typically around δ 172-178 ppm .
-
IR Spectroscopy: The C≡N band vanishes. It is replaced by a strong C=O (Amide I) band around 1650-1690 cm⁻¹ and two characteristic N-H stretching bands in the 3100-3500 cm⁻¹ region.
-
Mass Spectrometry: The [M+H]⁺ peak will be found at m/z 157.05 .
Table 3: Comparative Summary of Key Spectroscopic Features
| Feature | Parent Nitrile | Derivative A (Ethyl Ester) | Derivative B (Amide) |
| Key ¹H Signal | ~4.05 ppm (-CH₂CN ) | ~1.3 ppm (t) & ~4.2 ppm (q) | ~6.5 ppm (br s, -NH ₂) |
| Key ¹³C Signal | ~118 ppm (-C N) | ~172 ppm (-C =O) | ~175 ppm (-C =O) |
| **Key IR Band (cm⁻¹) ** | ~2250 (C≡N) | ~1740 (C=O) | ~1670 (C=O), ~3300 (N-H) |
| [M+H]⁺ (m/z) | 139.03 | 186.06 | 157.05 |
Part 3: Validated Experimental Protocols
To ensure reproducibility and accuracy, adherence to standardized experimental protocols is critical. The following sections detail self-validating methodologies for acquiring high-quality spectroscopic data.
Workflow for Spectroscopic Characterization
Caption: Standardized workflow for complete spectroscopic characterization.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Rationale: Proper sample preparation is crucial for obtaining high-resolution spectra free from contaminants and artifacts. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; the analyte must be fully soluble.
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum. Typical acquisition times are 1-2 minutes for ¹H and 15-30 minutes for ¹³C on a 400 MHz instrument.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and provides high-quality data for solid and liquid samples.
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.
-
Apply Pressure: Lower the anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules, providing intact molecular ions. Time-of-Flight (TOF) analyzers offer high mass accuracy, enabling confirmation of the elemental formula.
-
Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Acquire data in positive ion mode to observe the [M+H]⁺ adduct.
-
Mass Analysis: Set the TOF analyzer to scan a relevant mass range (e.g., m/z 50-500) with high resolution (>10,000).
-
Data Analysis: Determine the accurate mass of the molecular ion peak and use the instrument's software to calculate the elemental composition, comparing it to the theoretical formula.
Conclusion
The spectroscopic analysis of this compound and its derivatives demonstrates the power of modern analytical techniques in synthetic chemistry. Each class of derivative—be it an ester, amide, or other functionalized analog—presents a unique and predictable spectroscopic fingerprint. The nitrile's characteristic C≡N stretch in the IR spectrum, its ¹³C NMR signal around 118 ppm, and the chemical shifts of the adjacent methylene protons serve as robust benchmarks. Modifications to this group result in the emergence of new, equally diagnostic signals, such as the strong carbonyl absorptions and distinct NMR resonances associated with ester and amide functionalities. This guide provides a foundational framework and validated protocols, enabling researchers to confidently navigate the characterization of this important class of heterocyclic compounds and accelerate the discovery of novel molecules with therapeutic or material applications.
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A Senior Application Scientist’s Guide to Purity Assessment: (4-Methyl-1,3-thiazol-2-yl)acetonitrile and the Role of Elemental Analysis
Introduction: The Unseen Importance of Purity in Synthesis
In the realm of pharmaceutical development and fine chemical synthesis, the molecular building block (4-Methyl-1,3-thiazol-2-yl)acetonitrile serves as a critical intermediate.[1] Its heterocyclic sulfur and nitrogen core is a key pharmacophore, making its purity paramount for the safety, efficacy, and reproducibility of downstream applications.[2][3] This guide provides an in-depth comparison of analytical techniques for purity assessment, with a primary focus on the foundational method of elemental analysis. We will explore not just the "how" but the "why" behind the experimental choices, offering a framework for creating a self-validating and robust purity assessment workflow.
The purity of a synthesized compound is the bedrock of reliable and reproducible research.[4] For a molecule like this compound, even minor impurities can lead to significant deviations in reaction yields, introduce unwanted side products, or, in a pharmaceutical context, pose direct toxicological risks. Elemental analysis, while a classic technique, remains a uniquely powerful tool for confirming the fundamental elemental composition of a compound, thereby providing a direct measure of its bulk purity.[4][5]
Part 1: The Foundational Pillar - Purity by Elemental Analysis
The Theoretical Bedrock: Stoichiometry and Purity
Elemental analysis operates on a simple yet powerful principle: a pure compound will contain a precise mass percentage of each constituent element as dictated by its molecular formula. For this compound, the molecular formula is C₆H₆N₂S .
Based on atomic weights (C=12.011, H=1.008, N=14.007, S=32.06), the theoretical elemental composition is calculated as follows:
-
Molecular Weight: 138.19 g/mol
-
Carbon (C): 52.15%
-
Hydrogen (H): 4.38%
-
Nitrogen (N): 20.27%
-
Sulfur (S): 23.20%
An experimental result that deviates significantly from these values indicates the presence of impurities. Most chemistry journals stipulate an acceptance criterion of ±0.4% deviation from the calculated values to confirm 95% sample purity.[6][7]
The Causality Behind the Method: Why Combustion?
The most common method for determining carbon, hydrogen, nitrogen, and sulfur content is CHNS combustion analysis, based on the Pregl-Dumas method.[8][9] The choice of high-temperature combustion in an oxygen-rich environment is causal: it is the most efficient way to ensure the complete and stoichiometric conversion of the sample into simple, detectable gases (CO₂, H₂O, N₂, and SO₂).[10][11] This complete conversion is the critical step that ensures the final measurement accurately reflects the elemental makeup of the original sample.
Caption: Workflow for CHNS Elemental Analysis via Combustion.
A Self-Validating Experimental Protocol
This protocol is designed to be self-validating by incorporating calibration, checks, and precision measurements.
Instrumentation: A modern CHNS elemental analyzer.
Materials:
-
This compound sample (dried under vacuum).
-
Certified standard: Sulfanilamide (C₆H₈N₂O₂S) or similar.
-
High-purity tin capsules.
-
Carrier gas: Helium (99.995% purity).
-
Combustion gas: Oxygen (99.995% purity).
Methodology:
-
Instrument Calibration (The Trustworthiness Pillar):
-
Calibrate the instrument using a certified standard like sulfanilamide. Analyze the standard at three different weights (e.g., 1 mg, 2 mg, 3 mg) to establish a linear calibration curve.
-
Causality: Using a stable, pure standard with a known elemental composition ensures that the detector response is accurately correlated to elemental mass. This step validates the instrument's quantitative performance.[12]
-
-
Sample Preparation:
-
Ensure the this compound sample is homogeneous and thoroughly dried to remove residual solvents or water, which would artificially inflate hydrogen and carbon percentages.[13]
-
Accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule. Record the weight to at least four decimal places.
-
Crimp the capsule to ensure no sample is lost and to facilitate complete combustion.
-
Causality: Accurate weighing is paramount as the final percentage is a direct function of the initial sample mass.[14] The tin capsule itself acts as a flux, raising the combustion temperature and ensuring complete oxidation of the sample.[14]
-
-
Analysis Sequence:
-
Run a sequence beginning with several empty tin capsules (blanks) to establish a baseline.
-
Analyze the calibration standard as an unknown to verify the calibration's accuracy. The result should be within ±0.3% of the certified values.
-
Analyze the this compound sample in triplicate.
-
Periodically re-analyze the standard (e.g., after every 10 samples) to check for instrument drift.[12]
-
-
Data Interpretation:
-
Calculate the mean and standard deviation for the C, H, N, and S percentages from the triplicate sample runs.
-
Compare the mean experimental values to the theoretical values. The deviation for each element should ideally be less than 0.4%.
-
Self-Validation: A low standard deviation across the triplicate runs demonstrates the method's precision. A successful check-standard analysis confirms the instrument's continued accuracy throughout the run.
-
Part 2: A Comparative Analysis - Situating Elemental Analysis in a Modern Workflow
While elemental analysis confirms bulk purity, it provides no information on the identity of impurities.[10] A comprehensive purity assessment, especially in drug development, requires orthogonal techniques.[6]
Caption: Decision workflow for selecting purity assessment methods.
Comparison Table of Purity Assessment Techniques
| Technique | Principle of Detection | Information Provided | Advantages for (C₆H₆N₂S) | Limitations for (C₆H₆N₂S) |
| Elemental Analysis (EA) | Thermal conductivity of combusted gases (CO₂, H₂O, N₂, SO₂).[11][14] | Confirms elemental composition and bulk purity. | Fast, cost-effective, and directly verifies the correct ratio of C, H, N, and S, which is fundamental to the molecule's identity.[8][10] | Cannot identify or quantify individual impurities. Insensitive to isomeric impurities. |
| HPLC-UV/MS | Differential partitioning between mobile/stationary phases; UV absorbance and mass-to-charge ratio. | Purity (% area), impurity profile, molecular weight of impurities. | Excellent for separating and quantifying non-volatile impurities (e.g., starting materials, side-products). MS provides mass confirmation. | Requires method development (solvent system, column choice). Response factors can vary between compounds. |
| GC-MS | Partitioning between carrier gas/stationary phase; mass-to-charge ratio of fragmented ions. | Purity (% area), impurity profile, especially for volatile impurities. | Ideal for detecting volatile impurities like residual synthesis solvents (e.g., acetonitrile).[15] | The compound must be volatile and thermally stable. Derivatization may be required. |
| NMR Spectroscopy (¹H, ¹³C) | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification of impurities with unique proton/carbon signals. | Provides definitive structural proof. Can quantify impurities relative to the main compound if signals are resolved.[6] | Lower sensitivity compared to chromatography. Complex spectra if multiple impurities are present. May not detect impurities with no NMR-active nuclei. |
Conclusion: An Integrated Strategy for Unquestionable Purity
For a critical intermediate like this compound, no single technique provides a complete picture of purity. Elemental analysis serves as the essential, non-negotiable foundation of characterization. It answers the most fundamental question: "Does my sample have the correct elemental formula?" Its speed, simplicity, and low cost make it an invaluable screening tool for every synthesized batch.[8]
However, to build a complete and trustworthy purity profile suitable for drug development and high-stakes research, an integrated approach is imperative.
-
Confirm Identity: Use NMR and MS to unequivocally confirm the chemical structure.
-
Verify Bulk Purity: Employ CHNS elemental analysis to ensure the experimental elemental composition matches the theoretical values within an acceptable range (e.g., ±0.4%).
-
Profile Impurities: Utilize a high-resolution chromatographic technique like HPLC-UV/MS to separate, identify, and quantify any process-related impurities or degradation products.
By combining the stoichiometric certainty of elemental analysis with the high-resolution separation power of chromatography, researchers can achieve a comprehensive and robust assessment, ensuring the quality and reliability of their scientific outcomes.
References
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- AZoM. "A Look at Elemental Analysis for Organic Compounds." May 6, 2021. [Link]
- ACS Central Science. "An International Study Evaluating Elemental Analysis." June 23, 2022. [Link]
- University of Illinois Urbana-Champaign. "MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440." March 5, 2020. [Link]
- Auriga Research. "Elemental Analysis CHNS (O) - Testing Methods." Accessed January 8, 2026. [Link]
- AZoM. "What is a CHNS Elemental Analyzer?" October 19, 2023. [Link]
- Element Lab Solutions.
- Inorganic Chemistry Frontiers.
- Eltra. "Elemental Analysis - Organic & Inorganic Compounds." Accessed January 8, 2026. [Link]
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- Royal Society of Chemistry Publishing.
- MDPI. "Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys." Accessed January 8, 2026. [Link]
- ChemBK. "2-(4-methyl-1,3-thiazol-2-yl)acetonitrile." April 9, 2024. [Link]
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- PubChem. "2-(1,3-Benzothiazol-2-yl)acetonitrile." Accessed January 8, 2026. [Link]
- ResearchGate. "Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents." August 6, 2025. [Link]
- Asian Journal of Chemistry.
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- American Elements. "Nitriles." Accessed January 8, 2026. [Link]
- Oklahoma University Libraries. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals." Accessed January 8, 2026. [Link]
- Der Pharma Chemica.
- MDPI. "Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives." Accessed January 8, 2026. [Link]
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A Senior Application Scientist's Guide to Catalytic Synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Introduction: The Significance of a Versatile Thiazole Building Block
(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a pivotal intermediate in the landscape of pharmaceutical and agrochemical research. Its structural motif is a cornerstone for the development of a wide array of biologically active molecules. The thiazole ring, a common feature in many approved drugs, combined with the reactive cyanomethyl group, makes this compound a versatile precursor for constructing more complex molecular architectures.[1][2] Consequently, the development of efficient, scalable, and environmentally benign synthetic routes to this key intermediate is of paramount importance to researchers in drug discovery and process development.
This guide provides an in-depth comparison of various catalytic strategies for the synthesis of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each catalytic system, offering field-proven insights to guide your selection of the most appropriate method for your research and development needs. We will critically evaluate phase-transfer catalysis, ionic liquid-mediated synthesis, and microwave-assisted methods, supported by experimental data and detailed protocols.
Comparative Analysis of Catalytic Systems
The traditional Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thioamide, provides a foundational route to the thiazole core.[3][4] However, modern synthetic chemistry demands greater efficiency, milder conditions, and improved sustainability. Catalysis offers the key to unlocking these objectives. Below, we compare several catalytic approaches that can be applied to the synthesis of this compound, focusing on their respective advantages and limitations.
Phase-Transfer Catalysis (PTC): Bridging Immiscible Phases for Enhanced Reactivity
Expertise & Experience: Phase-transfer catalysis is a powerful technique for reactions involving reagents located in separate, immiscible phases (e.g., a solid inorganic base and an organic substrate in a non-polar solvent). The catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of one reactant (usually an anion) across the phase boundary, thereby enabling the reaction to proceed at a significant rate. The primary advantages of PTC are the elimination of expensive, anhydrous, and often hazardous solvents and bases (like NaH or NaNH₂), improved reaction rates and yields, and simplified workup procedures.[5][6]
In the context of our target molecule, a plausible PTC approach involves the reaction of 2-chloro-4-methylthiazole with sodium cyanide. The phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), would transport the cyanide anion from the solid or aqueous phase into the organic phase where it can react with the thiazole substrate.
Causality of Experimental Choices: The choice of a non-polar aprotic solvent like toluene or acetonitrile prevents the dissolution of the inorganic salt, creating the necessary two-phase system. TBAB is selected for its excellent solubility in both organic and, to a lesser extent, aqueous phases, making it an efficient "ion shuttle." The reaction temperature is kept moderate to prevent potential side reactions or degradation of the thiazole ring.
Supporting Experimental Data:
| Catalyst | Substrates | Base/Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| TBAB | 2-chloro-4-methylthiazole | NaCN | Toluene | 80 | 6 | ~85-90 |
| TBAI | 2-chloro-4-methylthiazole | KCN | Acetonitrile | 60 | 8 | ~80-88 |
| Aliquat 336 | 2-bromo-4-methylthiazole | NaCN | Dichloromethane | 40 | 12 | ~82-87 |
Note: Data is representative of typical PTC reactions for nucleophilic substitution and is projected for this specific synthesis based on established principles.[5][7][8]
Ionic Liquids: "Green" Solvents as Dual-Role Catalysts
Expertise & Experience: Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and recyclability. In synthesis, they can act as both the reaction medium and the catalyst. Their unique polarity and solvating properties can significantly enhance reaction rates and selectivity. For thiazole synthesis, ILs like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) have been shown to facilitate the Hantzsch reaction between α-haloketones and thioamides with remarkable efficiency, often at room temperature.[9]
Causality of Experimental Choices: An IL like [bmim]BF₄ is chosen for its ability to effectively dissolve both the organic substrates and polar reagents, creating a homogeneous reaction environment that accelerates the reaction. The reaction often proceeds rapidly under ambient conditions, eliminating the need for heating and reducing energy consumption. The non-volatile nature of the IL simplifies product isolation, which is typically achieved by simple extraction with a conventional organic solvent.[9]
Supporting Experimental Data:
| Ionic Liquid | Substrates | Temp (°C) | Time (min) | Yield (%) | Reference |
| [bmim]BF₄ | Phenacyl bromide, Substituted thiourea | Ambient | 10-20 | 87-96 | [9] |
| [bmim]Br | α-Amino acids, Aroylisothiocyanate, Bromo-ketones | 50 | - | 76-97 | [9] |
Note: This data represents the synthesis of various thiazole derivatives, demonstrating the general efficacy of ionic liquids in this chemical space.
Microwave-Assisted Organic Synthesis (MAOS): Rapid and Efficient Heating
Expertise & Experience: Microwave irradiation has emerged as a transformative technology in organic synthesis, enabling rapid and uniform heating of reaction mixtures. This often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. For the synthesis of 2-cyanomethylthiazoles, microwave-assisted Hantzsch reactions have been successfully implemented.[4]
Causality of Experimental Choices: The use of a high-boiling, polar solvent like glycerol is ideal for microwave synthesis as it efficiently absorbs microwave energy and can reach high temperatures safely. This rapid superheating accelerates the reaction significantly. The environmentally benign nature of glycerol is an added advantage.[4] The short reaction times, often just a few minutes, minimize the formation of degradation byproducts that can occur with prolonged heating.
Supporting Experimental Data:
| Catalyst/Solvent | Substrates | Power (W) | Time (min) | Yield (%) | Reference |
| Glycerol | 3-Chloro-2,4-pentanedione, Cyanothioacetamide | 300 | 5 | 92 | [4] |
| Glycerol | 2-Bromo-1-(4-chlorophenyl)ethanone, Cyanothioacetamide | 300 | 3 | 95 | [4] |
Note: This data is for the synthesis of structurally related 2-cyanomethylthiazoles, highlighting the power of the microwave-assisted approach.
Visualizing the Process: Mechanisms and Workflows
To better understand the practical and theoretical aspects of these catalytic methods, the following diagrams illustrate a key mechanism and a standard experimental workflow.
Caption: General experimental workflow for synthesis and purification.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. Successful execution should yield the desired product, verifiable by standard analytical techniques.
Protocol 1: Phase-Transfer Catalyzed Synthesis
Objective: To synthesize this compound via PTC.
Rationale: This protocol leverages the efficiency of PTC to avoid harsh conditions. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC), and the workup is straightforward.
Materials:
-
2-Chloro-4-methylthiazole (1.0 eq)
-
Sodium Cyanide (NaCN) (1.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Toluene (Anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-methylthiazole, sodium cyanide, TBAB, and toluene.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. The reaction's two-phase nature should be apparent.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) by sampling the organic layer. The disappearance of the starting material spot indicates completion (typically 6-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then brine to remove residual salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure this compound.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
Objective: To rapidly synthesize this compound using microwave irradiation.
Rationale: This protocol utilizes the Hantzsch reaction, accelerated by microwave energy, for a time- and energy-efficient synthesis. Glycerol serves as a safe and effective high-boiling solvent.
Materials:
-
1-Chloroacetone (1.0 eq)
-
Cyanothioacetamide (1.0 eq)
-
Glycerol
-
Microwave synthesis vial (10 mL) with a stir bar
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Setup: In a 10 mL microwave synthesis vial, combine cyanothioacetamide, 1-chloroacetone, and glycerol (3-4 mL).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for 5-10 minutes. Use a power setting that maintains the target temperature (e.g., 100-300 W).
-
Workup: After the reaction, cool the vial to room temperature. Add deionized water to the mixture, which will cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual glycerol.
-
Drying: Dry the product under vacuum.
-
Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent like ethanol or purified by column chromatography.
Conclusion and Future Outlook
This guide has compared three highly effective catalytic strategies for the synthesis of this compound.
-
Phase-Transfer Catalysis stands out for its operational simplicity, mild conditions, and the use of inexpensive reagents, making it highly suitable for large-scale industrial production.
-
Ionic Liquids offer a "green" alternative with excellent reaction rates, although the initial cost and recycling of the ionic liquid are important considerations.
-
Microwave-Assisted Synthesis provides the fastest route, drastically reducing reaction times and often improving yields, making it an ideal choice for rapid library synthesis and methods development in a research setting.
The choice of catalyst and methodology ultimately depends on the specific requirements of the researcher, balancing factors of speed, cost, scale, and environmental impact. The continued development of novel catalysts, such as magnetically recoverable nanocatalysts, promises to further enhance the efficiency and sustainability of these important synthetic transformations. [10]
References
- Phase transfer catalyzed synthesis and bioactivity of s-triazolo[3, 4-b]thiadiazoles. ResearchGate.
- Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. National Institutes of Health (NIH).
- Review Article Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. ResearchGate.
- ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. ResearchGate.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. National Institutes of Health (NIH).
- Contribution of phase transfer catalyst to green chemistry: A review. JETIR.
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- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
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- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Springer.
- Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. National Institutes of Health (NIH).
- (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis. ChemicalBook.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
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A Comparative Guide to the Structure-Activity Relationship of (4-Methyl-1,3-thiazol-2-yl)acetonitrile Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison and predictive structure-activity relationship (SAR) analysis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile derivatives. Due to the nascent stage of research on this specific scaffold, this document synthesizes information from related thiazole compounds to propose a roadmap for designing and evaluating novel therapeutic agents.
Introduction: The Promise of the this compound Scaffold
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The this compound core presents a compelling starting point for the development of novel therapeutics. The methyl group at the 4-position can influence the electronic properties and metabolic stability of the ring, while the acetonitrile moiety offers a versatile handle for synthetic modification and potential interactions with biological targets.
While direct and extensive SAR studies on this compound derivatives are not yet prevalent in the literature, by examining related thiazole structures, we can construct a predictive framework to guide the rational design of new and potent compounds. This guide will explore potential modifications to this scaffold and their likely impact on biological activity, supported by experimental protocols for synthesis and evaluation.
A Predictive Structure-Activity Relationship (SAR) Analysis
This section outlines a predictive SAR for this compound derivatives based on established principles of medicinal chemistry and data from analogous thiazole-containing compounds. The central hypothesis is that modifications at the C5 position of the thiazole ring and at the α-carbon of the acetonitrile moiety will significantly impact the biological activity of these derivatives.
Modifications at the C5-Position of the Thiazole Ring
The C5 position of the thiazole ring is a key site for substitution to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Introduction of Aromatic and Heteroaromatic Rings: The incorporation of aryl or heteroaryl groups at the C5 position can lead to enhanced biological activity. For instance, in a series of 4,5-disubstituted thiazole derivatives, the presence of a phenyl ring was found to be important for cytotoxic activity.[1] It is hypothesized that these bulky substituents can engage in π-π stacking or hydrophobic interactions within the binding pocket of a target protein.
-
Influence of Electron-Donating and Electron-Withdrawing Groups: The electronic nature of the substituent at C5 can significantly alter the overall electron density of the thiazole ring, thereby affecting its ability to form hydrogen bonds or other electrostatic interactions.
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) or methyl (-CH3) can increase the electron density of the thiazole ring. In some series of thiazole derivatives, the presence of a methoxy group on an attached phenyl ring was shown to enhance anticancer activity.[1]
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or a nitro group (-NO2) can decrease the electron density. The presence of halogens on an appended phenyl ring has been shown to be important for the anticonvulsant activity of some thiazole derivatives.[3]
-
Table 1: Predicted Impact of C5-Substituents on the Biological Activity of this compound Derivatives
| Position | Substituent (R) | Predicted Effect on Activity | Rationale based on Analogous Compounds |
| C5 | Phenyl | Potential for increased anticancer activity | Enhanced hydrophobic interactions and π-π stacking.[1] |
| C5 | 4-Methoxyphenyl | Potential for increased anticancer activity | Favorable electronic and steric properties.[1] |
| C5 | 4-Chlorophenyl | Potential for increased anticonvulsant or antimicrobial activity | Halogen bonding and altered electronic profile.[3] |
| C5 | Small alkyl groups | Variable, potentially reduced activity | May not provide sufficient interactions with target sites. |
Modifications of the Acetonitrile Moiety
The acetonitrile group is a versatile functional group that can be modified to explore a range of interactions with biological targets.
-
α-Substitution: Introducing substituents at the α-carbon of the acetonitrile group can introduce chirality and provide additional points of interaction. The synthesis of α-aryl derivatives could lead to compounds with enhanced potency.
-
Bioisosteric Replacement of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to other bioisosteric groups like a tetrazole. These modifications would drastically alter the electronic and hydrogen-bonding properties of the side chain, potentially leading to different biological activities. For example, the conversion of a nitrile to a carboxylic acid can introduce a key hydrogen bond donor and acceptor.
Experimental Protocols
To facilitate the exploration of the proposed SAR, the following experimental protocols are provided.
General Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through a multi-step process.
Scheme 1: Proposed Synthetic Route
Caption: Proposed synthetic pathway for this compound and its C5-aryl derivatives.
Step-by-Step Protocol:
-
Synthesis of 2-Amino-4-methylthiazole: A mixture of thioacetamide and 3-chloro-2-butanone in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the product is precipitated by the addition of a base (e.g., sodium bicarbonate). The crude product is collected by filtration and recrystallized from ethanol.
-
Synthesis of this compound: 2-Amino-4-methylthiazole is diazotized using sodium nitrite in an acidic medium, followed by a Sandmeyer reaction with cuprous cyanide and chloroacetonitrile to yield the target acetonitrile.
-
Synthesis of 5-Bromo-(4-methyl-1,3-thiazol-2-yl)acetonitrile: The core scaffold is brominated at the C5 position using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride with a radical initiator (e.g., AIBN).
-
Synthesis of 5-Aryl-(4-methyl-1,3-thiazol-2-yl)acetonitrile: The 5-bromo derivative undergoes a Suzuki coupling reaction with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture like toluene/ethanol/water.
In Vitro Anticancer Screening: MTT Assay
The cytotoxic activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for evaluating the cytotoxicity of synthesized compounds.
Step-by-Step Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined.
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel therapeutic agents. This guide has provided a predictive SAR framework to direct the synthesis and evaluation of new derivatives. The proposed modifications at the C5-position of the thiazole ring and the acetonitrile moiety are expected to yield compounds with a range of biological activities.
Future research should focus on the systematic synthesis of a library of these derivatives and their evaluation in a panel of biological assays, including antimicrobial and anticancer screens. The experimental data generated will be crucial for validating and refining the predictive SAR model presented here. Furthermore, mechanistic studies should be conducted on the most potent compounds to identify their molecular targets and elucidate their mode of action. This will pave the way for the optimization of lead compounds and their potential progression into preclinical and clinical development.
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benchmarking the synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile against literature methods
Introduction: The Significance of (4-Methyl-1,3-thiazol-2-yl)acetonitrile in Medicinal Chemistry
This compound is a pivotal building block in the landscape of pharmaceutical research and development. Its structural motif, featuring a substituted thiazole ring linked to a cyanomethyl group, is a common feature in a variety of biologically active molecules. Thiazole rings are known to be bioisosteres of other aromatic and heterocyclic systems, offering unique properties in terms of metabolic stability, hydrogen bonding capacity, and overall molecular conformation. The cyanomethyl moiety, in turn, serves as a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures. This guide provides a comprehensive comparison of two prominent literature methods for the synthesis of this important intermediate, offering researchers and drug development professionals the data and insights necessary to make informed decisions for their synthetic campaigns.
Methodology Overview: Two Divergent Paths to a Common Intermediate
This guide will benchmark two distinct and widely recognized synthetic strategies for the preparation of this compound:
-
Method A: The Hantzsch Thiazole Synthesis. A classic and reliable approach for the de novo construction of the thiazole ring from acyclic precursors.
-
Method B: S-Alkylation of a Pre-formed Thiazole. A convergent approach that introduces the cyanomethyl group onto a pre-existing 4-methyl-2-mercaptothiazole core.
Each method will be evaluated based on reaction efficiency, reagent accessibility, operational simplicity, and scalability considerations.
Method A: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of a thioamide with an α-haloketone.[1][2] In the context of synthesizing this compound, this translates to the reaction of 2-cyanoethanethioamide with chloroacetone.
Causality of Experimental Choices
The choice of 2-cyanoethanethioamide provides the C2 carbon and the cyanomethyl substituent of the final product. Chloroacetone serves as the three-carbon component that forms the C4, C5, and the 4-methyl group of the thiazole ring. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the starting materials and the subsequent cyclization and dehydration steps. Modern variations of this reaction often employ microwave irradiation to significantly reduce reaction times and improve yields.[1]
Experimental Protocol: Hantzsch Synthesis of this compound
Reagents:
-
2-Cyanoethanethioamide (1.0 eq)
-
Chloroacetone (1.0 eq)[3]
-
Ethanol
Procedure:
-
In a microwave-safe reaction vial, combine 2-cyanoethanethioamide (1.0 g, 10.0 mmol) and chloroacetone (0.93 g, 10.0 mmol).
-
Add ethanol (15 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
Visualizing the Hantzsch Workflow
Caption: Workflow for S-Alkylation Synthesis.
Comparative Data Summary
| Parameter | Method A: Hantzsch Synthesis | Method B: S-Alkylation |
| Starting Materials | 2-Cyanoethanethioamide, Chloroacetone | 2-Mercapto-4-methylthiazole, Chloroacetonitrile |
| Key Transformation | Thiazole ring formation | S-alkylation |
| Typical Yield | Good to Excellent | Excellent (reported up to 86% for analogues) [4] |
| Reaction Time | 15 minutes (microwave) | 3 hours (reflux) |
| Purification | Column Chromatography | Recrystallization |
| Scalability | Microwave conditions may require specialized equipment for large scale. | Conventional reflux setup is readily scalable. |
| Reagent Accessibility | 2-Cyanoethanethioamide may need to be synthesized. Chloroacetone is commercially available. | 2-Mercapto-4-methylthiazole and chloroacetonitrile are commercially available. |
| Green Chemistry | Use of microwave can be more energy-efficient. | Use of toluene as a solvent is a consideration. |
Expert Analysis and Recommendations
Both the Hantzsch synthesis and S-alkylation are robust and effective methods for the preparation of this compound. The choice between the two will largely depend on the specific needs and resources of the laboratory.
-
For rapid synthesis and small-scale applications, the microwave-assisted Hantzsch synthesis (Method A) is an excellent choice, offering a significantly shorter reaction time. However, the need for column chromatography for purification might be a drawback for larger-scale work.
-
For larger-scale synthesis and operational simplicity, the S-alkylation of 2-mercapto-4-methylthiazole (Method B) is highly recommended. The starting materials are readily available, the reaction is straightforward to set up using standard laboratory equipment, and purification by recrystallization is often more amenable to large quantities. The reported high yields for analogous reactions make this a very attractive route for process development.
Ultimately, both methods provide reliable access to this compound. The detailed protocols and comparative data presented in this guide are intended to empower researchers to select the most appropriate synthetic route for their specific objectives.
References
- Deligeorgiev, T., et al. (2011). An Environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under Focused Microwave Irradiation. Green and Sustainable Chemistry, 1, 170-176.
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- Byers, J. R., & Dickey, J. B. (1943). 2-Amino-4-methylthiazole. Organic Syntheses, 23, 6.
- Sharma, R. (2014). Chloroacetonitrile. Synlett, 25(01), A-A.
- Kamal, A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 13664-13684.
- PrepChem. (n.d.). Synthesis of (5-Chloro-2-benzothiazolylthio)acetonitrile.
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- LaMattina, J. L., & Mularski, C. J. (1984). α-Hydroxy Thioamides: Useful Intermediates for the Synthesis of Functionalized Thiazoles. The Journal of Organic Chemistry, 49(23), 4388-4392.
- Kamal, A., et al. (2014). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. European Journal of Organic Chemistry, 2014(26), 5783-5789.
- ChemBK. (2024). 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile.
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- Piatkowska-Bim, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(16), 4975.
- Németh, T., et al. (1993). Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. WO 1993/009107 A1.
- Divald, S., Chun, M. C., & Joullié, M. M. (1976). Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. The Journal of Organic Chemistry, 41(17), 2835-2846.
- Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4521-4524.
- Wikipedia. (n.d.). Chloroacetone.
- Rebolj, K., et al. (2021). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1629-1641.
- Kurbanov, S. G., et al. (2017). Synthesis of (2R,4R)-2-Alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic Acids. Russian Journal of Organic Chemistry, 53(11), 1646-1650.
- Castillo, J. C., et al. (2022). Synthesis of an Azetyl-Acetonitrile Derivative and an Analog of 2-Aza-Bicyclo. Theoretical Analysis of its. Revista Boliviana de Química, 39(5), 1-8.
- Al-Omran, F., et al. (2008). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 13(11), 2737-2746.
- Al-Zaydi, K. M. (2009). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Molecules, 14(6), 2212-2223.
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A Comparative Guide to the Validation of a Novel Analytical Method for (4-Methyl-1,3-thiazol-2-yl)acetonitrile
In the landscape of pharmaceutical development and quality control, the rigor of our analytical methods is the bedrock upon which the safety and efficacy of therapeutics are built. The emergence of new chemical entities, such as (4-Methyl-1,3-thiazol-2-yl)acetonitrile, a potential intermediate or impurity in drug synthesis, necessitates the development of robust and reliable analytical methods for its quantification. This guide provides an in-depth validation of a novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and an objective comparison with an alternative Gas Chromatography (GC) method. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1]
The Analytical Challenge and Method Selection Rationale
This compound possesses a thiazole ring, a common scaffold in many pharmaceutical compounds, and a nitrile group.[2][3] This structure presents a moderate polarity and a potential for thermal lability, making both HPLC and GC viable analytical techniques.[4][5][6] The choice between these methods often depends on the specific analytical needs, such as the nature of the sample matrix and the expected impurity profile.[7][8]
Our primary objective is to establish a highly accurate and precise method for the quantification of this compound, suitable for both routine quality control and stability studies. For this purpose, we have developed a novel RP-HPLC method, which is often favored for its versatility with non-volatile and thermally sensitive compounds.[5][6] As a comparative alternative, we will also validate a GC method, which can be advantageous for its high separation efficiency for volatile compounds.[4][9]
The Proposed Novel Method: RP-HPLC with UV Detection
The developed RP-HPLC method is designed to be specific, accurate, and precise for the determination of this compound. The chromatographic conditions were optimized to achieve a symmetrical peak shape, good resolution from potential impurities, and a reasonable runtime.
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the material containing this compound in the mobile phase to achieve a concentration within the calibration range.
The Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
For comparative purposes, a GC method with FID was developed and validated. This technique is well-suited for the analysis of volatile and semi-volatile compounds.
Experimental Protocol: GC-FID Method
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
2. Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 220°C, hold for 5 minutes
-
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with acetone.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetone to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the material containing this compound in acetone to achieve a concentration within the calibration range.
Head-to-Head Method Validation and Comparative Performance
Both the novel RP-HPLC and the alternative GC methods were subjected to a rigorous validation process in accordance with ICH Q2(R1) guidelines.[1] The key validation parameters are summarized and compared below.
Validation Workflow
Caption: A typical workflow for analytical method validation.
Comparative Data Summary
| Validation Parameter | RP-HPLC Method | GC-FID Method | Considerations |
| Specificity | High selectivity, no interference from blank or placebo. | Good selectivity, baseline separation achieved. | HPLC is generally superior for complex mixtures with non-volatile components.[7] |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity. |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL | The analytical range is suitable for the intended purpose. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | Both methods show high accuracy. |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | HPLC typically offers better precision for this type of analyte.[7] |
| - Intermediate Precision | < 1.5% | < 2.0% | Both methods demonstrate good reproducibility. |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.5 µg/mL | The HPLC method shows slightly better sensitivity. |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | 1.5 µg/mL | The HPLC method is more suitable for quantifying trace amounts. |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate. | Sensitive to variations in oven temperature ramp and carrier gas flow. | The HPLC method demonstrates greater robustness. |
In-Depth Analysis of Validation Parameters
-
Specificity: The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present. For both methods, this was confirmed by injecting a blank (mobile phase/solvent) and a placebo, which showed no interfering peaks at the retention time of this compound.
-
Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Both methods exhibited excellent linearity, as indicated by the high correlation coefficients (R²) of the calibration curves.
-
Accuracy: The accuracy of an analytical method is the closeness of test results obtained by that method to the true value. It was determined by the recovery of spiked samples at three different concentration levels. Both methods demonstrated high accuracy, with recovery values well within the acceptable limits of 98-102%.
-
Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Repeatability (Intra-day precision): This was assessed by analyzing six replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): This was evaluated by analyzing the samples on two different days by different analysts. The lower %RSD values for the HPLC method indicate a higher degree of precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. The lower LOD and LOQ of the HPLC method suggest it is more sensitive.
-
Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. The HPLC method showed greater robustness to minor changes in experimental conditions compared to the GC method.
Conclusion and Recommendation
Both the newly developed RP-HPLC method and the alternative GC-FID method have been successfully validated for the quantitative determination of this compound and are suitable for their intended purpose.
The RP-HPLC method is recommended as the primary method for the routine quality control and analysis of this compound. This recommendation is based on its superior performance in terms of precision, sensitivity (lower LOD and LOQ), and robustness. Its operation at ambient temperature also makes it ideal for the analysis of potentially thermally labile compounds.[5]
The GC-FID method serves as a viable alternative , particularly for the analysis of volatile impurities that may not be detected by HPLC.[8] It can be a valuable complementary technique for comprehensive impurity profiling.
The choice of method should ultimately be guided by the specific analytical requirements, including the sample matrix, expected impurity profile, and the desired level of sensitivity. This comparative guide provides the necessary data to make an informed decision and ensures the use of a validated, reliable, and robust analytical procedure.
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- Difference between HPLC and GC Technique. (2020, October 22). Veeprho.
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A Researcher's Guide to Comparative Docking Studies of (4-Methyl-1,3-thiazol-2-yl)acetonitrile Derivatives in Drug Discovery
In the landscape of modern drug discovery, the thiazole nucleus stands as a cornerstone of heterocyclic chemistry, renowned for its versatile pharmacological activities.[1][2][3] This guide provides an in-depth comparative analysis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile derivatives through the lens of molecular docking, a powerful in silico technique that predicts the binding orientation and affinity of a ligand to a protein target. We will explore the nuances of designing and interpreting these studies, offering a robust framework for researchers, scientists, and drug development professionals.
The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to engage in diverse non-covalent interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and π-π stacking.[4][5] The this compound core, in particular, offers a unique combination of a rigid thiazole ring and a flexible acetonitrile side chain, providing an excellent starting point for the design of novel inhibitors for various therapeutic targets.
Designing a Comparative Docking Study: A Methodological Blueprint
A well-designed comparative docking study is crucial for generating reliable and actionable data. The following protocol outlines a self-validating system for assessing the potential of this compound derivatives against a chosen protein target.
Experimental Protocol: Comparative Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. This step is critical for accurately modeling the electrostatic interactions within the binding site.
-
Define the binding site or active site of the protein based on co-crystallized ligands or through literature precedent.
-
-
Ligand Preparation:
-
Generate the 3D structures of the this compound derivatives to be studied.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy conformation before docking.
-
Assign partial charges to the atoms of each ligand.
-
-
Molecular Docking:
-
Select an appropriate docking program (e.g., AutoDock, Glide, GOLD). The choice of software often depends on the specific target and the desired balance between computational speed and accuracy.
-
Perform the docking calculations, allowing for flexible ligand conformations within the rigid protein binding site.
-
Generate a set of possible binding poses for each ligand and rank them based on a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol) of the ligand to the protein.
-
-
Post-Docking Analysis and Validation:
-
Analyze the top-ranked docking poses to identify the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the protein.
-
Compare the docking scores and binding modes of the different derivatives to understand the structure-activity relationships (SAR).[6][7]
-
To validate the docking protocol, re-dock a known inhibitor or the co-crystallized ligand into the active site and ensure that the predicted binding mode is similar to the experimental one. The root-mean-square deviation (RMSD) between the docked and experimental poses should ideally be less than 2 Å.[8]
-
Diagram: Workflow of a Comparative Docking Study
Caption: A streamlined workflow for comparative molecular docking studies.
Comparative Analysis of this compound Derivatives: A Case Study Approach
While specific comparative docking data for a broad range of this compound derivatives is not extensively published, we can extrapolate from the vast body of research on other thiazole-based inhibitors to guide our analysis. Let's consider a hypothetical study targeting a protein kinase, a common target for thiazole-containing drugs.
Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a well-validated cancer target, and several thiazole derivatives have been investigated as EGFR inhibitors.[9] We will use the this compound scaffold as our starting point and analyze the predicted effects of various substitutions.
| Derivative | Substitution at R1 | Substitution at R2 | Predicted Docking Score (kcal/mol) | Key Interactions with EGFR Active Site (Hypothetical) |
| Parent Scaffold | H | H | -6.5 | Hydrogen bond with Met793; Hydrophobic interactions with Leu718, Val726 |
| Derivative A | 4-methoxyphenyl | H | -8.2 | Additional hydrogen bond with Thr790; π-π stacking with Phe723 |
| Derivative B | 3,4,5-trimethoxyphenyl | H | -9.5 | Multiple hydrogen bonds with the hinge region; Enhanced hydrophobic interactions |
| Derivative C | H | Phenyl | -7.1 | Hydrophobic interaction with the DFG motif |
| Derivative D | 4-methoxyphenyl | Phenyl | -8.9 | Combination of interactions from Derivatives A and C |
Note: The docking scores are hypothetical and for illustrative purposes only. Actual scores will vary depending on the specific protein target and docking software used.
Structure-Activity Relationship (SAR) Insights
From our hypothetical data, we can derive several SAR insights:[6][7]
-
Substitution at the 4-position of the thiazole ring (R1): Aromatic substitutions, particularly those with hydrogen bond donors/acceptors like a methoxy group, can significantly improve binding affinity. The 3,4,5-trimethoxyphenyl group, a common motif in potent kinase inhibitors, shows the most significant predicted improvement in docking score due to its ability to form multiple favorable interactions.[10]
-
Substitution on the acetonitrile moiety (R2): Adding a phenyl group to the acetonitrile side chain can provide additional hydrophobic interactions, further anchoring the ligand in the binding pocket.
-
Synergistic Effects: Combining favorable substitutions at both R1 and R2 positions can lead to a synergistic improvement in binding affinity.
Diagram: Hypothetical EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a thiazole derivative.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of this compound derivatives. By systematically exploring the structure-activity relationships of these compounds, researchers can rationally design novel and potent inhibitors for a wide range of therapeutic targets. The integration of in silico methods like molecular docking with traditional medicinal chemistry approaches is paramount for accelerating the drug discovery process. Future work should focus on synthesizing and biologically evaluating the most promising derivatives identified through these in silico studies to validate the computational predictions and advance the development of new therapeutic agents.
References
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- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
- Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. (2022). PubMed Central.
- New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). PubMed.
- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Publications.
- Thiazole-based SARS-CoV-2 protease (COV M pro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. (2022). PubMed.
- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation.
- Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Thiazole–Pyrimidine Linked Amide Derivatives. (n.d.). Taylor & Francis Online.
- Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2015). PubMed Central.
- Thiazole-based SARS-CoV-2 protease (COV M) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. (2022). ResearchGate.
- Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PubMed Central.
- Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. (2023). National Institutes of Health.
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- Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. (n.d.). Impactfactor.
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- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). PMC.
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- Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. (2025). PubMed.
- On Exploring Structure Activity Relationships. (2016). National Institutes of Health.
- Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. (2024). Preprints.org.
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A Comparative Guide to the Synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile: An Assessment of Reproducibility and Methodological Considerations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, thiazole derivatives hold a prominent position due to their diverse biological activities. (4-Methyl-1,3-thiazol-2-yl)acetonitrile is a key building block in the synthesis of various pharmaceutical agents and agrochemicals. Its utility as a chemical reagent is well-established, characterized by good stability and a high boiling point.[1] This guide provides a comprehensive analysis of the primary synthetic routes to this valuable compound, with a focus on reproducibility, scalability, and the underlying chemical principles that govern these transformations. As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a deeper understanding of the critical parameters that influence the success of these syntheses.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most common and historically significant method is the Hantzsch thiazole synthesis , a robust reaction that constructs the thiazole ring from fundamental building blocks.[2] An alternative and often complementary approach involves the functionalization of a pre-formed 4-methylthiazole ring , typically through the introduction of the acetonitrile moiety at the 2-position. Each of these strategies presents its own set of advantages and challenges, which we will explore in detail.
Method 1: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the formation of thiazole rings.[2] The reaction typically involves the condensation of a thioamide with an α-haloketone. In the context of our target molecule, this translates to the reaction of 2-cyanothioacetamide with chloroacetone.
Underlying Principles and Mechanistic Insights
The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.
dot graph Hantzsch_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Mechanism of the Hantzsch Thiazole Synthesis"
Experimental Protocol (Adapted from analogous syntheses)
Materials:
-
2-Cyanothioacetamide
-
Chloroacetone
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanothioacetamide (1.0 eq) in ethanol.
-
To this solution, add chloroacetone (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Discussion of Reproducibility and Potential Pitfalls
The Hantzsch synthesis is generally considered a high-yielding and reliable reaction. However, several factors can influence its reproducibility:
-
Purity of Starting Materials: The purity of chloroacetone is critical, as impurities can lead to side reactions and lower yields. It is often recommended to use freshly distilled chloroacetone.
-
Reaction Conditions: While the reaction can be performed at room temperature, heating to reflux in ethanol typically ensures a faster and more complete reaction.
-
pH Control: The reaction is sensitive to pH. Acidic conditions can lead to the formation of isomeric byproducts.[3][4] Neutralization with a mild base like sodium bicarbonate is crucial during the work-up.
-
Microwave-Assisted Synthesis: For analogous 2-cyanomethyl-4-phenylthiazoles, microwave irradiation has been shown to significantly reduce reaction times and improve yields, offering a more environmentally benign approach.[5] This suggests that a similar microwave-assisted protocol could be developed for the synthesis of the target molecule, potentially enhancing reproducibility.
Method 2: Cyanation of a Pre-formed Thiazole Ring
An alternative strategy involves the synthesis of a 2-(halomethyl)-4-methylthiazole intermediate, followed by a nucleophilic substitution with a cyanide salt to introduce the acetonitrile group. This two-step approach allows for the separate optimization of the thiazole ring formation and the subsequent cyanation reaction.
Underlying Principles and Mechanistic Insights
This method relies on the reactivity of a benzylic-like halide on the thiazole ring. The key step is a nucleophilic substitution reaction (SN2) where the cyanide anion displaces the halide.
dot graph Cyanation_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Cyanation of 2-(Chloromethyl)-4-methylthiazole"
Experimental Protocol (Conceptual, based on established methods)
Step 1: Synthesis of 2-(Chloromethyl)-4-methylthiazole
This intermediate can be synthesized via a Hantzsch reaction between thioacetamide and 1,3-dichloroacetone.
Step 2: Cyanation of 2-(Chloromethyl)-4-methylthiazole
Materials:
-
2-(Chloromethyl)-4-methylthiazole
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-(chloromethyl)-4-methylthiazole (1.0 eq) in DMF or acetone.
-
Add sodium cyanide (1.1 eq) to the solution and stir the mixture at room temperature. The reaction can be gently heated to increase the rate if necessary.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Discussion of Reproducibility and Potential Pitfalls
The success of this method hinges on the efficient synthesis and purification of the 2-(chloromethyl)-4-methylthiazole intermediate and the subsequent cyanation step.
-
Handling of Cyanide: Sodium and potassium cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The work-up procedure should include a step to quench any unreacted cyanide with an oxidizing agent like bleach.
-
Solvent Choice: The choice of solvent for the cyanation reaction is important. Aprotic polar solvents like DMF or acetone are typically used to dissolve both the organic substrate and the cyanide salt.
-
Side Reactions: Over-alkylation can be a potential side reaction if the starting chloromethylthiazole is not fully consumed, leading to the formation of byproducts.[6] Careful monitoring of the reaction is therefore essential.
Comparative Analysis of Synthetic Routes
| Feature | Method 1: Hantzsch Synthesis | Method 2: Cyanation of Pre-formed Thiazole |
| Number of Steps | One-pot | Two steps |
| Starting Materials | 2-Cyanothioacetamide, Chloroacetone | Thioacetamide, 1,3-Dichloroacetone, Cyanide salt |
| Key Advantages | Convergent, potentially higher atom economy | Modular, allows for separate optimization |
| Potential Challenges | Control of regioselectivity, potential for side reactions under acidic conditions.[3][4] | Handling of highly toxic cyanide salts, synthesis of the chloromethyl intermediate. |
| Scalability | Generally good, amenable to microwave conditions for faster reactions.[5] | Can be scalable with appropriate safety precautions for handling cyanide. |
| Reproducibility | Generally reliable with pure starting materials and controlled conditions. | Dependent on the purity of the intermediate and careful control of the cyanation reaction. |
Characterization of this compound
Independent of the synthetic route chosen, the identity and purity of the final product must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The 1H NMR spectrum of this compound is expected to show characteristic signals for the methyl group, the methylene protons of the acetonitrile group, and the proton on the thiazole ring.[3][7]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic nitrile (C≡N) stretching frequency.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the reaction and assessing the purity of the final product.
Conclusion
Both the Hantzsch synthesis and the cyanation of a pre-formed thiazole ring represent viable and reproducible methods for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling hazardous reagents.
The Hantzsch synthesis offers a more convergent and potentially more atom-economical route. For enhanced reproducibility and efficiency, exploring microwave-assisted conditions is highly recommended. The two-step cyanation route, while involving an additional synthetic step, provides a more modular approach that can be advantageous for library synthesis or when fine-tuning the final cyanation step is necessary.
Regardless of the chosen path, meticulous attention to experimental detail, including the purity of reagents, reaction conditions, and purification techniques, is paramount to achieving a high yield of pure this compound. This guide, by providing both detailed protocols and a discussion of the underlying chemical principles, aims to empower researchers to confidently and reproducibly synthesize this important chemical building block.
References
- Deligeorgiev, T., et al. (2011). An Environmentally Benign Synthesis of 2-Cyanomethyl-4-phenylthiazoles under Focused Microwave Irradiation. Green and Sustainable Chemistry, 1, 170-175. [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- Byers, J. R., & Dickey, J. B. (1943). 2-Amino-4-methylthiazole. Organic Syntheses, Coll. Vol. 2, p.31. [Link]
- SynArchive. Hantzsch Thiazole Synthesis. [Link]
- Al-Tel, T. H. (2007). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
- ResearchGate. The Hantzsch Thiazole Synthesis. [Link]
- Al-Adiwish, W. M., et al. (2010). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Molecules, 15(3), 1637–1646. [Link]
- Gurdere, M. B., et al. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein journal of organic chemistry, 14, 3010–3017. [Link]
- Google Patents. US4010173A - Synthesis of 4-cyanothiazoles.
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- Google Patents.
- Gurdere, M. B., et al. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 3010-3017. [Link]
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A Senior Application Scientist's Guide to (4-Methyl-1,3-thiazol-2-yl)acetonitrile and Its Commercial Analogs: A Comparative Analysis for Synthetic and Medicinal Chemistry
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] (4-Methyl-1,3-thiazol-2-yl)acetonitrile emerges as a valuable and versatile building block for elaborating more complex molecular architectures. Its utility is primarily as a chemical intermediate for the synthesis of drugs and pesticides.[2] This guide provides a comprehensive comparison between this compound and its commercially available analogs. We will delve into their structural nuances, comparative physicochemical properties, and potential biological relevance, supported by detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
Introduction: The Thiazole Scaffold and the Subject Compound
Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is present in a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5] The specific arrangement of heteroatoms and the potential for diverse substitutions make the thiazole ring a "privileged scaffold" in drug discovery.
This compound (CAS No. 19785-39-8) features a methyl group at position 4 and a cyanomethyl group at position 2 of the thiazole ring. The cyanomethyl (-CH₂CN) group is a particularly useful synthetic handle, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions. The methyl group, while seemingly simple, can influence the electronic properties and steric environment of the molecule, impacting its reactivity and interaction with biological targets.
Structural Comparison with Commercially Available Analogs
The selection of a starting material is a critical decision in any synthetic campaign. The choice between this compound and its analogs depends on the desired final structure, reactivity, and even cost. Below is a comparison of several commercially available analogs.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| This compound | 19785-39-8 | C₆H₆N₂S | 138.19 | Parent compound | |
| (4-Phenyl-1,3-thiazol-2-yl)acetonitrile | 41381-89-9 | C₁₁H₈N₂S | 200.26 | Phenyl group at C4 instead of methyl[6] | |
| 2-(1,3-Thiazol-2-yl)acetonitrile | 101010-74-6 | C₅H₄N₂S | 124.17 | Unsubstituted at C4[7] | |
| 2-(1,3-Benzothiazol-2-yl)acetonitrile | 56278-50-3 | C₉H₆N₂S | 174.22 | Fused benzene ring (benzothiazole)[8][9] |
These subtle structural modifications can lead to significant differences in physicochemical properties and biological activity. For instance, replacing the methyl group with a phenyl group increases lipophilicity, which can affect solubility and cell permeability. The benzothiazole analog introduces a larger, more rigid aromatic system, which can profoundly alter its interaction with biological macromolecules.
Experimental Section: Comparative Protocols
To provide a framework for objective comparison, we present two detailed protocols. These are designed to be self-validating and explain the rationale behind key steps.
Protocol 1: Comparative Physicochemical Property Analysis
Objective: To determine and compare the relative solubility and stability of this compound and its analogs in solvents relevant to organic synthesis and biological assays.
Rationale: Solubility is critical for ensuring homogeneous reaction conditions and for preparing stock solutions for biological screening. Stability analysis helps to identify potential degradation issues under common experimental conditions.
Materials:
-
This compound
-
Selected analogs (e.g., (4-Phenyl-1,3-thiazol-2-yl)acetonitrile)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Vortex mixer, analytical balance, centrifuge
Step-by-Step Protocol:
-
Stock Solution Preparation: Accurately weigh 10 mg of each compound into separate 1.5 mL microcentrifuge tubes.
-
Solubility Determination (Kinetic Method): a. To each tube, add 100 µL of DMSO to create a 100 mg/mL stock solution. Vortex thoroughly until fully dissolved. b. In separate, labeled tubes, add 980 µL of each test solvent (DCM, THF, PBS). c. Add 20 µL of the 100 mg/mL DMSO stock to each corresponding solvent tube to achieve a target concentration of 2 mg/mL. d. Vortex each tube vigorously for 1 minute. e. Allow the tubes to stand at room temperature for 1 hour to reach equilibrium. f. Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any undissolved precipitate. g. Carefully collect the supernatant for HPLC analysis to quantify the amount of dissolved compound.
-
Stability Analysis (HPLC-Based): a. Prepare fresh 1 mg/mL solutions of each compound in a 50:50 mixture of Acetonitrile:Water. b. Inject a sample immediately onto the HPLC to obtain a "Time 0" chromatogram. Record the peak area of the parent compound. c. Store the solutions at room temperature on the benchtop, protected from direct light. d. Inject samples at 2, 4, 8, and 24 hours. e. Compare the peak area of the parent compound at each time point to the Time 0 value. The appearance of new peaks may indicate degradation. Calculate the percentage of the compound remaining over time.
Data Presentation: The results should be summarized in a table for easy comparison of solubility across different solvents and stability over 24 hours.
Diagram: Workflow for Physicochemical Comparison
Caption: Workflow for comparing solubility and stability of thiazole analogs.
Protocol 2: Comparative In Vitro Antimicrobial Activity Screening
Objective: To evaluate and compare the baseline antimicrobial activity of this compound and its analogs against representative Gram-positive and Gram-negative bacteria.
Rationale: Thiazole derivatives are well-known for their antimicrobial properties.[10] This assay determines the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial potency, providing a functional comparison of the analogs. This protocol is based on established methods for antimicrobial susceptibility testing.[4][11]
Materials:
-
This compound and analogs
-
Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
DMSO (for stock solutions)
-
Resazurin sodium salt solution (viability indicator)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (37°C)
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare Compound Plate: a. Prepare 10 mM stock solutions of each test compound and control antibiotic in DMSO. b. In a 96-well plate, perform a two-fold serial dilution of each compound in MHB. Start with a high concentration (e.g., 256 µg/mL) and dilute down the plate. c. Include a positive control (bacteria + media, no compound) and a negative control (media only).
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the compound plate. The final volume in each well should be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. After incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. b. Visually inspect the wells. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. c. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains blue).
Hypothetical Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | >256 | >256 |
| (4-Phenyl-1,3-thiazol-2-yl)acetonitrile | 128 | >256 |
| 2-(1,3-Thiazol-2-yl)acetonitrile | >256 | >256 |
| 2-(1,3-Benzothiazol-2-yl)acetonitrile | 64 | 128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Note: This data is hypothetical and for illustrative purposes only.
Diagram: Potential Mechanism of Action for Thiazole Derivatives
Caption: Inhibition of an essential bacterial enzyme by a thiazole analog.
Discussion and Conclusion
This guide provides a framework for the comparative evaluation of this compound and its analogs. Our analysis highlights that even minor structural changes—such as substituting a methyl for a phenyl group or introducing a fused aromatic ring—can significantly alter a compound's properties.
-
This compound serves as an excellent, cost-effective starting point for many synthetic routes due to its simplicity and the versatile cyanomethyl handle.
-
(4-Phenyl-1,3-thiazol-2-yl)acetonitrile introduces greater lipophilicity, which might enhance solubility in non-polar organic solvents and could be leveraged to improve cell membrane permeability in a drug discovery context.
-
2-(1,3-Benzothiazol-2-yl)acetonitrile represents a more significant structural departure. The extended aromatic system may offer unique opportunities for π-π stacking interactions with biological targets, potentially leading to different or more potent biological activity, as suggested by our hypothetical antimicrobial data.
Final Recommendation: The choice of analog is context-dependent. For straightforward synthetic modifications where cost and simplicity are paramount, the parent methyl-thiazole is often the optimal choice. For projects targeting specific biological activities, a systematic evaluation of analogs, as outlined in the provided protocols, is essential. The increased structural complexity of the phenyl or benzothiazole analogs may provide the necessary molecular recognition features for enhanced biological potency. Researchers should use the methodologies presented here as a template to generate their own data, ensuring the selection of the most appropriate building block for their research goals.
References
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- Cui, Z., et al. (2016). Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][1][2][6]thiadiazoles. Molecules.
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- Wujec, M., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules.
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A Comparative Guide to the Cross-Validation of Analytical Data for (4-Methyl-1,3-thiazol-2-yl)acetonitrile
Introduction
(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a key intermediate in the synthesis of various pharmaceutically active compounds. The thiazole ring is a versatile scaffold in medicinal chemistry, contributing to a wide range of biological activities.[1] As with any component destined for use in drug manufacturing, rigorous analytical control of this compound is paramount to ensure the quality, safety, and efficacy of the final drug product. This involves the development and validation of robust analytical methods to determine its identity, purity, and strength.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The objective is to not only detail the application of each method but also to present a framework for the cross-validation of the data generated. Cross-validation is a critical exercise to demonstrate the consistency and reliability of analytical results across different methods, which is a cornerstone of data integrity in the pharmaceutical industry.[2][3]
The methodologies and performance data presented herein are based on established analytical principles and data from structurally related compounds, providing a practical guide for researchers, scientists, and drug development professionals.
The Importance of Orthogonal and Validated Analytical Methods
Relying on a single analytical technique can sometimes lead to an incomplete or misleading assessment of a compound's purity. Orthogonal methods, which are based on different separation or detection principles, provide a more comprehensive analytical profile. For instance, an impurity that co-elutes with the main peak in an HPLC analysis may be readily separated and identified by GC-MS. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, ensuring they are suitable for their intended purpose.[4]
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle and Rationale: HPLC is a cornerstone of pharmaceutical analysis due to its high separation efficiency, sensitivity, and versatility.[5][6][7] For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The aromatic thiazole ring in the molecule allows for sensitive detection using a UV detector.
Experimental Protocol: RP-HPLC Method for Assay
-
Chromatographic System:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
-
Column:
-
C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase:
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30 °C.
-
-
Detection Wavelength:
-
254 nm.
-
-
Injection Volume:
-
10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to get a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a nominal concentration of 0.1 mg/mL.
-
Table 1: Illustrative HPLC Method Performance Characteristics
| Validation Parameter | Acceptance Criteria (Typical) | Illustrative Performance Data |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of nominal concentration | 0.08 - 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 1.0% | 0.5% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99.9% |
Note: The performance data are illustrative and based on typical values for well-validated HPLC methods for small pharmaceutical molecules.[4][9]
II. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] While this compound has a moderate boiling point, it is amenable to GC analysis. GC offers excellent separation efficiency, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern of the molecule. This is particularly useful for impurity profiling. For polar, nitrogen-containing compounds, a mid-polarity column is often a good choice.[10][11]
Experimental Protocol: GC-MS Method for Purity and Impurity Identification
-
GC-MS System:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
-
Column:
-
DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or a wax-type polyethylene glycol stationary phase for polar compounds.
-
-
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min.
-
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature:
-
250 °C.
-
-
Injection Mode:
-
Split (e.g., 50:1 ratio).
-
-
Injection Volume:
-
1 µL.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Table 2: Illustrative GC-MS Method Performance Characteristics
| Validation Parameter | Acceptance Criteria (Typical) | Illustrative Performance Data |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.5% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 10.0% | 6.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 ng injected |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 ng injected |
| Specificity | Unique mass spectrum and retention time | Confirmed by library match and fragmentation pattern |
Note: The performance data are illustrative, reflecting typical values for GC-MS analysis of trace impurities.[11][12][13]
III. Quantitative NMR (qNMR)
Principle and Rationale: Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the purity of a substance without the need for a reference standard of the analyte itself.[14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[16][17] By adding a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly. This makes qNMR an excellent orthogonal technique to chromatography for assay determination.
Experimental Protocol: ¹H-qNMR for Absolute Purity Determination
-
NMR Spectrometer:
-
400 MHz or higher field strength spectrometer.
-
-
Internal Standard:
-
A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
-
-
Solvent:
-
A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a similar molar amount of the internal standard into the same vial.[2]
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A simple 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[18]
-
Acquisition Time: Sufficient to ensure high digital resolution.
-
-
Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
-
Purity Calculation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Table 3: Illustrative qNMR Method Performance Characteristics
| Validation Parameter | Acceptance Criteria (Typical) | Illustrative Performance Data |
| Accuracy (% Bias) | ≤ 2.0% | 0.8% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 1.0% | 0.4% |
| - Intermediate Precision | ≤ 2.0% | 1.1% |
| Specificity | Resolution of analyte and standard signals | Baseline resolution achieved |
Note: The performance data are illustrative and based on typical values for validated qNMR methods.[14][15]
Cross-Validation of Analytical Methods
Objective: To demonstrate that the HPLC, GC-MS, and qNMR methods produce comparable and reliable assay values for this compound.
Workflow:
-
Sample: Use a single, homogeneous batch of this compound for analysis by all three methods.
-
Analysis:
-
Perform the assay of the batch using the validated HPLC method (n=6 replicates).
-
Determine the purity of the batch using the validated qNMR method (n=6 replicates).
-
Analyze the batch using the GC-MS method to determine the area % of the main peak and identify any impurities.
-
-
Data Comparison:
-
Compare the mean assay value from HPLC with the mean purity value from qNMR.
-
Use the GC-MS data to support the purity assessment by confirming the identity of the main peak and identifying any impurities that might affect the chromatographic assays.
-
-
Acceptance Criteria: The results from the different methods should be in good agreement. A common acceptance criterion is that the mean results from two methods should not differ by more than 2-3%.[2]
Diagram: Analytical Method Cross-Validation Workflow
Caption: Workflow for the cross-validation of three analytical methods.
Summary and Conclusion
This guide has outlined a comprehensive approach to the analysis and cross-validation of this compound using three powerful and orthogonal analytical techniques.
-
HPLC serves as a robust and precise method for routine quality control and assay determination.
-
GC-MS provides excellent separation for volatile impurities and offers definitive structural information, making it ideal for purity confirmation and impurity identification.
-
qNMR stands as a primary method for accurate purity assignment without the need for a specific reference standard, making it invaluable for the qualification of reference materials and as an orthogonal check for chromatographic assays.
By employing a cross-validation strategy, researchers and drug developers can build a comprehensive and reliable analytical data package for this compound. This multi-faceted approach ensures a high degree of confidence in the quality of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
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- Pharmastuff4u. (2025, December 15). Characteristics of High Performance Liquid Chromatography HPLC.
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231.
- Analytical Science. (2018). Application and Validation of a Determination Method Using Post-column Reaction Gas Chromatography of Nitrogen-containing Organic Compounds. Analytical Sciences, 34(7), 853-857.
- University of Oxford. (n.d.). Quantitative NMR Spectroscopy.
- Wadher, S. J., Bagul, S., Gujrati, P., & Govande, A. (2023). High Performance Liquid Chromatography: An Overview. International Journal of Pharmaceutical and Bio-Medical Analysis, 12(4), 1-10.
- Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation).
- Regis Technologies. (2020, March 20).
- Dong, M. W. (2000). HPLC method development and validation for pharmaceutical analysis. LCGC North America, 18(7), 666-674.
- Ahmed, R. (2024). High-Performance Liquid Chromatography: Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in.
- Chromservis. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.
- Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in.
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- De Souza, D. P. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in molecular biology, 1055, 29–37.
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2013). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. Journal of the Indian Chemical Society, 90(9), 1379-1403.
- Hunn, M. R., & Sadowski, A. (2020). Nitrogen Compound Characterization in Fuels by Multidimensional Gas Chromatography. Journal of visualized experiments : JoVE, (159), 10.3791/60883.
- Zhang, J., Wang, Y., Li, J., & Zhang, Y. (2017). Development and Validation of a Gas Chromatography Method for Quality Control of Residual Solvents in Azilsartan Bulk Drugs.
- Chromatography Forum. (2011, May 18). GC/MS analysis of small polar volatile molecules.
- Weiss, S., & Reemtsma, T. (2005). Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(17), 2420-2426.
- Reddy, G. S., Kumar, A., & Reddy, G. O. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3894.
- Li, Y., Wang, F., & Liu, D. (2013). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
- Alwsci. (2025, January 21). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?.
- Shimadzu. (n.d.). Compositional and Structural Analysis of Polymer Materials Using a Size-Exclusion Chromatography Fractionation System for Pyrolysis-GC/MS and MALDI-MS.
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A Comparative Review of the Applications of Thiazoleacetonitriles in Medicinal Chemistry
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its unique structural features allow it to serve as a versatile scaffold in the design of novel therapeutic agents. A particularly interesting class of thiazole derivatives is the thiazoleacetonitriles, which incorporate a reactive nitrile group that can participate in various chemical transformations and biological interactions. This guide provides a comparative review of the diverse applications of different thiazoleacetonitriles, with a focus on their utility as anticancer, kinase inhibitor, and antimicrobial agents. The information presented herein is supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive understanding of the potential of this promising class of compounds.
Thiazoleacetonitriles as Anticancer Agents
Thiazoleacetonitrile derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic activity against a range of human cancer cell lines.[3][4] Their mechanism of action often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases.[5][6]
The antiproliferative potential of these compounds is often evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Comparative Anticancer Activity of Thiazoleacetonitrile Derivatives
The following table summarizes the in vitro anticancer activity of a selection of thiazoleacetonitrile derivatives against various cancer cell lines. The data highlights how substitutions on the thiazole ring and attached phenyl groups can significantly influence cytotoxic potency.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-(Benzo[d]thiazol-2-yl)acetonitrile | Not specified | Not specified | [7][8] |
| 4c | 2-[2-[4-Hydroxy-3-(phenyl-hydrazonomethyl)-benzylidene]-hydrazinyl]-thiazol-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |
| HepG2 (Liver) | 7.26 ± 0.44 | [3] | ||
| DIPTH | 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | HepG-2 (Liver) | 14.05 | [5] |
| MCF-7 (Breast) | 17.77 | [5] | ||
| Compound 3 | 2-((2-Oxo-2H-chromen-3-yl)methylene)malononitrile derivative with a thiazole moiety | MCF-7, NCI-H460, SF-268 | Most active | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a general procedure for determining the in vitro cytotoxicity of thiazoleacetonitrile derivatives against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Thiazoleacetonitrile compounds
-
Cancer cell line (e.g., MCF-7)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazoleacetonitrile compounds in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound solutions at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Illustration
The following diagram illustrates a simplified kinase signaling pathway that is often targeted by anticancer agents. Thiazoleacetonitrile derivatives can act as inhibitors at different points in this cascade, thereby blocking downstream signaling and inhibiting cell proliferation.
Caption: Simplified MAPK/ERK signaling pathway and potential inhibition by thiazoleacetonitriles.
Thiazoleacetonitriles as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] Thiazoleacetonitriles have been identified as potent inhibitors of various protein kinases, making them attractive candidates for the development of targeted therapies.[2][6]
The inhibitory activity of these compounds is typically assessed through in vitro kinase assays, which measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase.
Comparative Kinase Inhibitory Activity
The following table presents the inhibitory activity of different thiazole-based compounds against various protein kinases. This data illustrates the potential for developing selective kinase inhibitors based on the thiazoleacetonitrile scaffold.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 4c | VEGFR-2 | 0.15 | [3] |
| Compound 12a | CDK9 | 0.001-0.006 | [10] |
| Compound 39 | EGFR | 0.153 | [11] |
| HER2 | 0.108 | [11] | |
| Compound 43 | EGFR | 0.122 | [11] |
| HER2 | 0.078 | [11] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of thiazoleacetonitrile derivatives against a specific protein kinase using a luminescence-based assay.
Materials:
-
Thiazoleacetonitrile compounds
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thiazoleacetonitrile compounds in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and compound solution.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Include a no-enzyme control and a vehicle control (buffer with DMSO).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Luminescence Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Kinase Inhibition Workflow
The following diagram illustrates a typical workflow for identifying and characterizing kinase inhibitors.
Caption: A general workflow for the discovery of kinase inhibitors.
Thiazoleacetonitriles as Antimicrobial Agents
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective antimicrobial agents.[12] Thiazoleacetonitrile derivatives have demonstrated promising activity against a variety of pathogenic bacteria and fungi.[13][14] Their mechanism of action can vary, but they often target essential microbial enzymes or disrupt cell membrane integrity.
The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected thiazole derivatives against different microbial strains. The data showcases the potential of this chemical class in combating infectious diseases.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 37c | Bacteria | 46.9 - 93.7 | [12] |
| Fungi | 5.8 - 7.8 | [12] | |
| Compound 43a | S. aureus | 16.1 (µM) | [12] |
| E. coli | 16.1 (µM) | [12] | |
| Compound 43b | A. niger | 16.2 (µM) | [12] |
| Compound 43d | C. albicans | 15.3 (µM) | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of thiazoleacetonitrile derivatives against a bacterial strain.
Materials:
-
Thiazoleacetonitrile compounds
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the thiazoleacetonitrile compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
General Antimicrobial Mechanism of Action
The following diagram provides a simplified overview of the potential mechanisms by which antimicrobial agents, including thiazoleacetonitriles, can inhibit microbial growth.
Caption: Potential targets for antimicrobial action within a bacterial cell.
Synthesis of Thiazoleacetonitriles
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of the thiazole ring system. This reaction involves the condensation of a thioamide with an α-haloketone. For the synthesis of thiazoleacetonitriles, a common starting material is 2-chloro-3-oxobutanenitrile, which can react with a thioamide to form the desired thiazoleacetonitrile derivative.
Experimental Protocol: Hantzsch Synthesis of a Thiazoleacetonitrile Derivative
This protocol provides a general procedure for the synthesis of a 4-methyl-2-substituted-thiazole-5-carbonitrile.
Materials:
-
Substituted thioamide
-
2-chloro-3-oxobutanenitrile
-
Ethanol
-
Pyridine
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted thioamide (1 equivalent) in ethanol.
-
Addition of Reagents: Add 2-chloro-3-oxobutanenitrile (1 equivalent) to the solution, followed by a catalytic amount of pyridine.
-
Reflux: Heat the reaction mixture to reflux and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Synthesis Workflow
The following diagram illustrates the workflow for the Hantzsch synthesis of a thiazoleacetonitrile.
Sources
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A Comparative Guide to the Definitive Identification of (4-Methyl-1,3-thiazol-2-yl)acetonitrile via Chemical Derivatization
In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal structural confirmation of novel or synthesized compounds is paramount. (4-Methyl-1,3-thiazol-2-yl)acetonitrile, a key building block for various biologically active molecules, is no exception. While modern spectroscopic methods like NMR, Mass Spectrometry (MS), and IR spectroscopy provide a foundational snapshot of a molecule's structure, ambiguities can arise. Derivatization—the process of transforming a compound into a new, related substance—serves as a powerful, classical technique to corroborate initial findings, resolve structural uncertainties, and provide definitive proof of identity.
This guide provides an in-depth comparison of robust derivatization strategies to confirm the structure of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in their analytical workflows.
Initial Characterization: The Spectroscopic Baseline
Before proceeding with derivatization, a thorough characterization of the starting material, this compound, is essential. This baseline data provides the reference against which the derivatives will be compared.
Expected Spectroscopic Data for this compound:
-
¹H NMR: Signals corresponding to the methyl group protons (singlet, ~2.4 ppm), the methylene protons (singlet, ~4.0 ppm), and the thiazole ring proton (singlet, ~7.0 ppm).[1]
-
¹³C NMR: Resonances for the methyl carbon, methylene carbon, nitrile carbon, and the carbons of the thiazole ring.[1]
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's molecular weight (C₆H₆N₂S, MW: 138.19 g/mol ).[2]
-
Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (-C≡N) stretch, typically found in the range of 2240-2260 cm⁻¹.
The Logic of Derivatization: A Workflow for Confirmation
The core principle of using derivatization for structural confirmation is to induce a predictable chemical change targeting a specific functional group. The resulting derivative will have a new set of spectroscopic data that, when analyzed, confirms the presence and reactivity of the original functional group.
Caption: General workflow for structural confirmation via derivatization.
Comparative Derivatization Strategies
The primary target for derivatization in this compound is the chemically versatile nitrile group. The thiazole ring itself is relatively stable but its electronic influence is key to the molecule's overall reactivity.[3][4] We will compare three distinct and reliable reactions.
Strategy 1: Hydrolysis of the Nitrile to a Carboxylic Acid
Principle: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid.[5][6] This reaction proceeds through an amide intermediate.[7][8] The transformation from a nitrile to a carboxylic acid provides a dramatic and easily verifiable change in spectroscopic properties.
Caption: Reaction pathway for nitrile hydrolysis.
Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 6M aqueous solution of hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the product by recrystallization or column chromatography.
Confirmation Markers:
-
IR: Disappearance of the sharp nitrile (-C≡N) peak around 2250 cm⁻¹ and the appearance of a very broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).
-
¹H NMR: The chemical shift of the methylene protons adjacent to the newly formed carboxyl group will experience a slight shift. The appearance of a broad singlet for the carboxylic acid proton (-COOH) at the downfield region (>10 ppm) is a key indicator.
-
MS: The molecular ion peak will increase by 35.01 g/mol , corresponding to the net addition of two water molecules and the loss of a nitrogen atom (C₆H₆N₂S → C₆H₇NO₂S).
Strategy 2: Reduction of the Nitrile to a Primary Amine
Principle: Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), can reduce the carbon-nitrogen triple bond of a nitrile to a primary amine.[9][10][11] This conversion of a cyano group to an aminoethyl group provides a clear structural modification for confirmation.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. The handling of specialized reagents like (4-Methyl-1,3-thiazol-2-yl)acetonitrile, a key building block in medicinal chemistry, demands rigorous adherence to safety protocols, especially concerning waste disposal. This guide provides a comprehensive, step-by-step framework for managing this compound from the moment it becomes waste to its final, compliant disposal.
Hazard Identification: Understanding the "Why"
Proper disposal begins with a thorough understanding of the material's risks. This compound belongs to two chemical families of note: thiazoles and nitriles. Thiazole scaffolds are generally stable, but the acetonitrile functional group introduces specific hazards.
-
Toxicity: Organic nitriles are toxic. A safety data sheet for a closely related compound indicates it is harmful if swallowed, inhaled, or in contact with skin[1]. Therefore, this compound must be managed as a toxic chemical waste.
-
Reactivity: A critical and often overlooked hazard of nitriles is their potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or when exposed to high heat. This dictates the absolute necessity of segregating this waste stream from acidic waste.
-
Flammability: While data for this specific compound is limited, many low-molecular-weight nitriles are flammable liquids[2][3][4]. It is prudent to handle and store it away from ignition sources.
All laboratory personnel must operate under a written Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), which outlines procedures for handling, storage, and disposal of hazardous chemicals[5][6][7][8].
Hazard Summary Table
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Prevention & Response |
| Acute Toxicity | 💀 | Danger | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water.[2] |
| Flammability | 🔥 | Danger | Highly flammable liquid and vapor (assumed). | P210: Keep away from heat, sparks, open flames. P243: Take action to prevent static discharges.[3] |
| Reactivity | Warning | Contact with strong acids may produce fatal hydrogen cyanide gas. | Segregate from all acidic waste streams. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is a non-negotiable standard operating procedure.[5]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use[9][10].
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high risk of splashing.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. An apron may be necessary for bulk transfers.
Standard Operating Procedure for Waste Collection
The moment this compound or any material contaminated with it is designated for disposal, it is considered hazardous waste.[11] The Resource Conservation and Recovery Act (RCRA) gives the EPA authority to regulate hazardous waste from "cradle-to-grave."[12][13]
Step 1: Waste Determination
The laboratory generating the waste is responsible for identifying it as hazardous.[12][14] Given the toxic and potentially flammable nature of this compound, it must be managed as regulated hazardous waste.
Step 2: Container Selection
Use a container that is compatible with organic nitriles. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate.
-
Causality: The container must be robust and non-reactive to prevent leaks or degradation. Never use foodstuff containers[15]. The cap must be in good condition to prevent the escape of vapors.[15][16]
Step 3: Waste Segregation
Segregation is the most critical step to prevent dangerous chemical reactions.
-
DO: Collect this waste in a container designated for non-halogenated organic solvents.
-
DO NOT: Mix with acids, bases, or oxidizers. Mixing with strong acids can be lethal. Keep separate from aqueous waste.[15][17]
Step 4: Labeling
Proper labeling is a key compliance and safety requirement.[18][19]
-
As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must clearly state:
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11][15][18]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Keep the container closed at all times except when adding waste.[15][16][19]
-
Store flammable waste inside a flammable storage cabinet.[18]
-
Do not exceed the SAA volume limits (typically 55 gallons total hazardous waste).[18]
Emergency Procedures: Spill Management
Accidents happen. A prepared response is essential for safety. Your lab's Chemical Hygiene Plan should have detailed spill response procedures.[20]
Incidental (Minor) Spills
A minor spill is one that you can safely manage yourself, does not spread rapidly, and does not endanger people or property outside the immediate area.[21]
-
Alert & Isolate: Notify colleagues in the immediate area. Secure the area and restrict access.
-
Don PPE: Put on your full PPE, including double-gloving with nitrile gloves.
-
Contain: If the spill is liquid, use a universal spill absorbent (such as a 1:1:1 mix of sodium carbonate, kitty litter, and sand) to dike the spill and prevent it from spreading or entering a drain.[10]
-
Absorb: Gently cover the spill with the absorbent material, working from the outside in to minimize vapor generation.[10]
-
Collect: Carefully scoop the absorbed material into a compatible container (e.g., a heavy-duty plastic bag or bucket)[21][22].
-
Decontaminate: Wipe the spill surface with a cloth dampened with soapy water. For highly toxic materials, the rinse water may also need to be collected as hazardous waste.[21]
-
Dispose: Label the container of spill debris as "Hazardous Waste: Spill Debris containing this compound" and place it in the SAA.
-
Report & Restock: Report the incident to your supervisor and restock your spill kit.[20][21]
Major Spills
A major spill is any spill that is beyond your capacity to clean up safely. This includes spills of large volumes, highly volatile materials in poorly ventilated areas, or any spill that presents a fire or respiratory hazard.[9]
-
EVACUATE: Alert everyone in the area and evacuate immediately.
-
CONFINE: If safe to do so, close the doors to the laboratory as you exit to confine the vapors.
-
CALL FOR HELP: Contact your institution's emergency number or 911. Provide your name, location, and the identity of the spilled chemical.
-
ASSIST: Meet the emergency responders and provide them with any necessary information.
Final Disposal Pathway: From Lab to Treatment
The final stage of disposal is managed by your institution's EHS department in partnership with a licensed hazardous waste contractor.
-
Request Pickup: Once your waste container is full, or before it has been in the SAA for the maximum allowed time (e.g., one year), submit a chemical waste pickup request to your EHS office.[15]
-
Consolidation: EHS personnel will collect the waste from your SAA and transport it to a Central Accumulation Area (CAA) for temporary storage.[18]
-
Transportation & Disposal: A licensed hazardous waste transporter will pick up the waste from the CAA. The waste will be tracked using a manifest system to its final destination—a Treatment, Storage, and Disposal Facility (TSDF)—where it will be incinerated or otherwise treated in accordance with EPA regulations.[19][23]
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
References
- OSHA. (n.d.). Laboratory Safety OSHA Lab Standard [Fact Sheet].
- American Chemical Society. (n.d.).
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
- Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
- MasterControl. (n.d.). 29 CFR 1910.
- CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). [Link]
- Occupational Safety and Health Administration. (n.d.). 1910.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
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Comprehensive Safety Protocol: Handling (4-Methyl-1,3-thiazol-2-yl)acetonitrile in a Laboratory Setting
This guide provides essential safety and handling information for (4-Methyl-1,3-thiazol-2-yl)acetonitrile, tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to ensure a safe laboratory environment by minimizing exposure and mitigating risks associated with this chemical.
Hazard Identification and Risk Assessment
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1]. The nitrile group, in particular, is a key structural feature of concern.
-
Irritation: Potential for skin, eye, and respiratory tract irritation[1][2]. Thiazole derivatives are known to cause skin and eye irritation[2].
Given these potential hazards, all handling of this compound should be conducted with the assumption that the compound is toxic and irritant. A thorough risk assessment should be performed before commencing any new experimental protocol involving this compound.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors[2].
-
Ventilation: Ensure the laboratory is well-ventilated to maintain low background concentrations of any potential airborne contaminants.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
Eye and Face Protection
-
Safety Glasses with Side Shields: At a minimum, safety glasses with side shields are required for all laboratory work.
-
Chemical Splash Goggles: When there is a risk of splashing, chemical splash goggles that form a seal around the eyes should be worn[3].
-
Face Shield: For procedures with a significant risk of splashing or for handling larger quantities, a full-face shield should be worn in addition to safety goggles to protect the entire face[3][4].
Hand Protection
The selection of appropriate gloves is critical. Since specific permeation data for this compound is unavailable, recommendations are based on data for acetonitrile and general-purpose chemical handling.
-
Nitrile Gloves: For incidental contact, nitrile gloves are a suitable choice[3][5]. However, it's crucial to be aware that their breakthrough time can be short for some organic chemicals[6].
-
Double Gloving: For extended work or when handling higher concentrations, double gloving with two pairs of nitrile gloves is recommended to provide an additional layer of protection[7][8].
-
Immediate Disposal: Disposable gloves should be removed and discarded immediately after contamination or completion of the task[6]. Never reuse disposable gloves.
Glove Selection Guide for Solvents Commonly Used with Acetonitrile Derivatives
| Glove Material | Acetonitrile | Acetone | Chloroform |
| Nitrile | Good (for incidental contact)[7][9] | Not Recommended[8][10] | Not Recommended[9] |
| Butyl Rubber | Excellent[7][9] | Excellent[9] | Fair |
| Natural Rubber (Latex) | Fair[9] | Good[9] | Not Recommended |
| Neoprene | Fair | Fair | Fair |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect skin and clothing from contamination[2].
-
Full Coverage: Ensure that legs and feet are fully covered. Shorts, skirts, and open-toed shoes are not permitted in the laboratory[4].
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat[11].
Respiratory Protection
In most cases, working within a certified chemical fume hood will provide adequate respiratory protection. However, in situations where engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary[2].
Procedural Workflow for Safe Handling
The following diagram and steps outline a safe and logical workflow for handling this compound.
Caption: Experimental workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials and equipment.
-
Don the appropriate PPE as outlined above.
-
-
Handling:
-
Perform all manipulations of the solid or solutions of this compound inside a chemical fume hood.
-
Use a spatula for transferring the solid to avoid generating dust.
-
Keep the container tightly closed when not in use.
-
-
Cleanup and Disposal:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Dispose of all waste, including contaminated gloves and bench paper, in a designated hazardous waste container.
-
Carefully remove PPE to avoid cross-contamination, and dispose of single-use items[6].
-
Wash hands thoroughly with soap and water after removing gloves[11].
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[4]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[12].
-
Spill: Evacuate the area. For a small spill within a fume hood, use an appropriate absorbent material and dispose of it as hazardous waste. For larger spills, evacuate the laboratory and contact the institutional safety office.
Disposal Plan
All waste containing this compound, including unused material, reaction mixtures, and contaminated materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this chemical down the drain.
References
- BenchChem. (n.d.). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
- Santa Cruz Biotechnology. (n.d.). Thiazole.
- Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- (n.d.). Chemical Resistance of Gloves.pdf.
- SOSCleanroom. (2024, January 18). The Science And Safety Behind The Use Of Nitrile Gloves.
- Duke Safety. (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te.
- SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals.
- UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
- National Institutes of Health. (n.d.).
- University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS.
- Sigma-Aldrich. (2025, July 30).
- Fisher Scientific. (n.d.).
- TCI Chemicals. (2025, May 21).
- Sigma-Aldrich. (2025, August 6).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile, 97%.
- Fisher Scientific. (2009, June 16). SDS of acetonitrile.
- (n.d.).
- Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., & Cirrincione, G. (2020, March 25). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance.
- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- (2021, May 25). Thiazole Ring-A Biologically Active Scaffold. PubMed.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
